2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
Description
The exact mass of the compound 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMFURNUVGUONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901793 | |
| Record name | NoName_940 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4365-63-3 | |
| Record name | 4365-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Synthesis of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
An In-Depth Technical Guide to the Synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, a valuable intermediate in pharmaceutical and materials science research. The document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety and handling considerations. The synthesis is achieved via a robust and efficient S-alkylation of 4-tert-butylthiophenol with chloroacetic acid, a process analogous to the classic Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Significance
2-[(4-tert-butylphenyl)sulfanyl]acetic acid and its derivatives are of significant interest due to their potential applications in various fields. The incorporation of the lipophilic tert-butyl group and the versatile carboxylic acid moiety makes this scaffold attractive for the development of novel therapeutic agents and functional materials. The thioether linkage also provides a unique structural element for modulating biological activity and material properties. A reliable and well-characterized synthetic route is paramount for further exploration of this compound's potential.
The synthesis described herein is a classic example of nucleophilic substitution, specifically an S-alkylation reaction. The core principle involves the deprotonation of a thiol to form a more nucleophilic thiolate, which then displaces a halide from an alpha-halo acid. This method is widely applicable for the formation of carbon-sulfur bonds.
Reaction Mechanism and Rationale
The synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid from 4-tert-butylthiophenol and chloroacetic acid proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below, with a detailed explanation of the rationale behind the choice of reagents and conditions.
Deprotonation of 4-tert-butylthiophenol
The first step of the reaction is the deprotonation of the thiol group of 4-tert-butylthiophenol to form the corresponding thiophenoxide ion.
-
Causality: The thiol proton is weakly acidic, and a strong base is required to generate the thiophenoxide in a sufficient concentration to drive the reaction forward. Sodium hydroxide (NaOH) is a common and effective choice for this purpose, as it is inexpensive and readily available. The resulting sodium 4-tert-butylthiophenoxide is a potent nucleophile.
Nucleophilic Attack
The generated 4-tert-butylthiophenoxide then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid.
-
Causality: The carbon atom bonded to the chlorine in chloroacetic acid is electron-deficient due to the electronegativity of the chlorine and the adjacent carbonyl group. This makes it susceptible to nucleophilic attack. The thiophenoxide attacks this carbon, displacing the chloride ion in a concerted SN2 fashion.
Reaction Workflow Diagram
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-tert-butylthiophenol | C₁₀H₁₄S | 166.28 | 10.0 g (60.1 mmol) | 97% |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 6.2 g (65.6 mmol) | 99% |
| Sodium hydroxide | NaOH | 40.00 | 5.2 g (130 mmol) | ≥98% |
| Deionized water | H₂O | 18.02 | 150 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | ACS grade |
| Hydrochloric acid | HCl | 36.46 | ~20 mL | 6 M aqueous |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 10 g | ACS grade |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium hydroxide (5.2 g) in deionized water (50 mL).
-
Addition of Thiophenol: To the stirred sodium hydroxide solution, add 4-tert-butylthiophenol (10.0 g) portion-wise. The mixture may warm up slightly. Stir for 15 minutes at room temperature to ensure complete formation of the sodium 4-tert-butylthiophenoxide.
-
Addition of Chloroacetic Acid: Dissolve chloroacetic acid (6.2 g) in deionized water (20 mL) and add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle and maintain this temperature with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up - Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully acidify the mixture to a pH of approximately 2 by adding 6 M hydrochloric acid. A white precipitate of the crude product will form.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Work-up - Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL) and then dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the sodium sulfate and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure 2-[(4-tert-butylphenyl)sulfanyl]acetic acid as a white solid.
Expected Yield and Characterization
-
Expected Yield: 80-90%
-
Appearance: White crystalline solid
-
Molecular Weight: 224.32 g/mol [2]
-
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10-12 (br s, 1H, COOH), 7.3-7.4 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H), 3.6 (s, 2H, S-CH₂), 1.3 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~176 (C=O), ~150 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~126 (Ar-C), ~38 (S-CH₂), ~34 (C(CH₃)₃), ~31 (C(CH₃)₃).
-
IR (KBr, cm⁻¹): ~2500-3300 (br, O-H stretch), ~1700 (s, C=O stretch), ~1460, 1590 (m, C=C stretch), ~830 (s, p-disubstituted benzene).
-
Safety and Handling
4-tert-butylthiophenol:
-
Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation. Possesses a strong, unpleasant odor (stench).[3]
-
Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
Chloroacetic acid:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4]
-
Precautions: Handle with extreme care in a fume hood. Wear heavy-duty gloves, a face shield, and appropriate protective clothing.[4][5]
Sodium hydroxide:
-
Hazards: Corrosive. Causes severe skin burns and eye damage.
-
Precautions: Wear gloves and safety goggles. Handle with care, as the dissolution in water is highly exothermic.
Diethyl ether:
-
Hazards: Extremely flammable. Vapors may form explosive mixtures with air.[6]
-
Precautions: Use in a well-ventilated area, away from ignition sources.[6]
Mechanistic Pathway Visualization
The SN2 reaction mechanism is depicted in the following diagram:
Caption: SN2 mechanism for the synthesis.
Conclusion
The synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid via the S-alkylation of 4-tert-butylthiophenol with chloroacetic acid is a reliable and efficient method. This guide provides a comprehensive framework for its successful execution, from the underlying mechanistic principles to a detailed, practical protocol. Adherence to the safety precautions outlined is essential for the safe handling of the hazardous materials involved. The methodologies described can be adapted for the synthesis of related thioether carboxylic acids, highlighting the versatility of this synthetic route.
References
-
Research Core Facilities. (2014, July 1). Safety Data Sheet: 4-Chlorobenzenethiol. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. National Center for Biotechnology Information. Retrieved January 16, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-tert-butylphenyl_sulfanyl_acetic-acid]([Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
Introduction
2-[(4-tert-butylphenyl)sulfanyl]acetic acid is a carboxylic acid derivative with a molecular structure incorporating a bulky tert-butyl group on a phenyl ring linked to an acetic acid moiety via a thioether bond. This unique combination of a lipophilic aromatic portion and a polar carboxylic acid group suggests its potential utility in various research and development applications, particularly in medicinal chemistry and materials science. As with any compound under investigation for potential therapeutic or industrial use, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in biological systems, its formulation characteristics, and its suitability for specific applications.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also a deeper understanding of the experimental methodologies and the scientific principles that underpin these properties.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
-
IUPAC Name: 2-[(4-tert-butylphenyl)sulfanyl]acetic acid
-
Molecular Weight: 224.32 g/mol [3]
-
Chemical Structure:
The structure reveals a para-substituted benzene ring, where the tert-butyl group provides significant steric bulk and lipophilicity. The thioether linkage (-S-) offers more flexibility compared to a direct phenyl-acetic acid connection and can influence the molecule's conformation and electronic properties. The terminal carboxylic acid group is the primary determinant of the compound's acidic nature and its potential for forming salts and hydrogen bonds.
Physicochemical Properties: A Tabulated Summary
While specific experimental data for 2-[(4-tert-butylphenyl)sulfanyl]acetic acid is not widely available in public literature, we can predict certain properties based on its structure and the known characteristics of similar compounds. The following table summarizes these key physicochemical parameters.
| Property | Value/Predicted Range | Experimental Method |
| Molecular Weight | 224.32 g/mol | Mass Spectrometry |
| Melting Point | Solid at room temperature; predicted to be in the range of 100-150 °C. | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |
| Boiling Point | High boiling point, likely >300 °C (decomposes before boiling at atmospheric pressure). | Not applicable (decomposition) |
| Solubility | - Water: Poorly soluble. - Organic Solvents: Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, DMSO). | Gravimetric analysis, UV-Vis Spectroscopy, or HPLC |
| pKa | Predicted to be in the range of 3.5 - 4.5. | Potentiometric Titration or UV-Vis Spectrophotometry |
| LogP (Octanol-Water Partition Coefficient) | Predicted XlogP: 3.6[4] | Shake-flask method or HPLC |
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the determination of these properties must follow robust and validated experimental protocols. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry 2-[(4-tert-butylphenyl)sulfanyl]acetic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (e.g., < 1 °C) is indicative of high purity.
Determination of Solubility
Solubility is a crucial parameter for drug delivery and formulation development.
Methodology: Gravimetric Method for Solubility in Various Solvents
-
Preparation of Saturated Solution: An excess amount of solid 2-[(4-tert-butylphenyl)sulfanyl]acetic acid is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation and Quantification: The undissolved solid is allowed to settle. A known volume of the clear supernatant is carefully withdrawn.
-
Analysis: The solvent from the withdrawn sample is evaporated, and the remaining solid residue is accurately weighed.
-
Calculation: The solubility is calculated in terms of grams of solute per 100 g of solvent or as mg/mL.
The following diagram illustrates the workflow for determining solubility.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.
Methodology: Potentiometric Titration
-
Solution Preparation: A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and accurately standardized. A solution of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid is prepared at a known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water-ethanol mixture, due to its poor aqueous solubility).
-
Titration Setup: A calibrated pH meter is used to monitor the pH of the solution. The carboxylic acid solution is placed in a beaker with a magnetic stirrer.
-
Titration: The standard base solution is added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
The following diagram illustrates the logical relationship in pKa determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the sulfur and carbonyl groups, and the protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons can confirm the para-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the tert-butyl group.
While a specific spectrum for the target molecule is not publicly available, the spectrum of the closely related (4-tert-Butylphenyl)acetic acid can provide an illustrative example of the expected signals for the aromatic and tert-butyl portions of the molecule.[5][6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid is expected to exhibit characteristic absorption bands:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-S stretch: A weaker band in the region of 600-800 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the spectrum would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 223.08. In positive ion mode, a peak for the protonated molecule [M+H]⁺ at m/z 225.09 might be observed.[4]
-
Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group and cleavage of the C-S bond.
Safety and Handling
Based on the safety data sheets of structurally similar compounds, 2-[(4-tert-butylphenyl)sulfanyl]acetic acid should be handled with appropriate care in a laboratory setting.
-
Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautionary Statements (Recommended):
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[7]
-
Wash skin thoroughly after handling (P264).[7]
-
Use only outdoors or in a well-ventilated area (P271).[7]
-
Wear protective gloves/protective clothing/eye protection/face protection (P280).[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[7]
-
Store in a well-ventilated place. Keep container tightly closed (P403+P233).[7]
-
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. While experimental data for this specific molecule is limited in the public domain, this guide has outlined the expected properties based on its chemical structure and provided robust, field-proven methodologies for their experimental determination. For researchers and drug development professionals, a thorough characterization of these properties is a critical first step in unlocking the potential of this and other novel chemical entities. The provided protocols and theoretical background serve as a valuable resource for initiating and conducting such investigations with scientific rigor.
References
-
2-{[(4-tert-butylphenyl)methyl]sulfanyl}acetic acid | AMERICAN ELEMENTS. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
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1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (URL: [Link])
-
2-[(4-tert-butylphenyl)sulfanyl]acetic acid - PubChemLite. (URL: [Link])
-
Physicochemical properties of compounds 4a-t. - ResearchGate. (URL: [Link])
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) - Human Metabolome Database. (URL: [Link])
-
2-{[5-(4-tert-butylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
-
(4-tert-Butylphenyl)acetic acid - PMC - NIH. (URL: [Link])
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4-(4-tert-Butylphenyl)thiophenol | C16H18S | CID 21099921 - PubChem. (URL: [Link])
-
3 13C NMR 100 MHz Acetic Acid-d4. (URL: [Link])
-
(PDF) (4-tert-Butylphenyl)acetic acid - ResearchGate. (URL: [Link])
-
CAS RN 4365-63-3 | 2-((4-(tert-Butyl)phenyl)thio)acetic acid - Hoffman Fine Chemicals. (URL: [Link])
-
1H NMR spectrum of a pure active compound (2, 4 DTBP) - ResearchGate. (URL: [Link])
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - ChemRxiv. (URL: [Link])
-
13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3 - ResearchGate. (URL: [Link])
-
Atr Ft-Ir Imaging of Acetic Acid | PDF | Infrared Spectroscopy - Scribd. (URL: [Link])
-
Acetic acid - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (URL: [Link])
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (URL: [Link])
-
Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines | Request PDF - ResearchGate. (URL: [Link])
-
FT-IR spectrum of the acetic acid | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
4-tert-Butylphenol, TMS derivative - the NIST WebBook. (URL: [Link])
-
(2-Tert-butylphenoxy)acetic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
Solvent Miscibility Table. (URL: [Link])
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- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 4365-63-3 CAS MSDS ((4-TERT-BUTYLPHENYL)THIO]ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. PubChemLite - 2-[(4-tert-butylphenyl)sulfanyl]acetic acid (C12H16O2S) [pubchemlite.lcsb.uni.lu]
- 5. (4-tert-Butylphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
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2-[(4-Tert-butylphenyl)sulfanyl]acetic acid CAS number 4365-63-3
An In-depth Technical Guide to 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid (CAS 4365-63-3): Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid, registered under CAS number 4365-63-3, is a specialized organic compound that serves as a valuable intermediate in medicinal chemistry and drug development. Its structure, which combines a lipophilic 4-tert-butylphenyl group with a flexible thioether linkage and a polar carboxylic acid moiety, makes it a versatile scaffold for synthesizing novel therapeutic agents. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed methodology for its synthesis and purification, modern analytical techniques for its characterization, and an exploration of its potential applications in pharmaceutical research, particularly in the development of targeted therapies.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of all scientific research. The fundamental identifiers and computed physicochemical properties of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid are summarized below. These properties are critical for predicting its behavior in both chemical reactions and biological systems.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
| CAS Number | 4365-63-3 | [1][2][3] |
| Molecular Formula | C12H16O2S | [1][4] |
| Molecular Weight | 224.32 g/mol | [1] |
| Monoisotopic Mass | 224.0871 Da | [4] |
| IUPAC Name | 2-[(4-tert-butylphenyl)sulfanyl]acetic acid | [5] |
| Synonyms | (4-TERT-BUTYL-PHENYLSULFANYL)-ACETIC ACID, 2-(4-tert-butylphenyl)thioacetic acid | [1] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)SCC(=O)O | [4] |
| InChIKey | RVMFURNUVGUONB-UHFFFAOYSA-N | [4] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| XlogP | 3.6 | Indicates high lipophilicity, suggesting good potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens can accept hydrogen bonds, influencing solubility and binding. |
| Polar Surface Area | 37.3 Ų | A moderate value consistent with many orally bioavailable drugs.[6] |
Synthesis and Purification
The synthesis of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is typically achieved via a nucleophilic substitution reaction (S-alkylation). The process involves the reaction of 4-tert-butylbenzenethiol with an acetic acid derivative bearing a leaving group, such as chloroacetic acid or bromoacetic acid.
Principle of Synthesis: The reaction mechanism hinges on the deprotonation of the thiol group (-SH) on 4-tert-butylbenzenethiol by a base (e.g., sodium hydroxide). This generates a highly nucleophilic thiophenoxide anion, which then attacks the electrophilic carbon atom of the haloacetic acid, displacing the halide ion and forming the C-S thioether bond. The causality for using a base is to significantly increase the nucleophilicity of the sulfur atom, thereby accelerating the reaction rate and improving yield.
Caption: Workflow for the synthesis of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-tert-butylbenzenethiol (1.0 eq) in a 1:1 mixture of ethanol and water.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.2 eq) in water.
-
-
Thiol Deprotonation:
-
Slowly add the sodium hydroxide solution to the flask containing the thiol with vigorous stirring. A slight exotherm may be observed.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium thiophenoxide salt.
-
-
S-Alkylation Reaction:
-
Prepare a solution of chloroacetic acid (1.05 eq) neutralized with sodium hydroxide (1.05 eq) in water.
-
Add this sodium chloroacetate solution dropwise to the reaction flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
In-process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol spot is no longer visible.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and acidify to pH ~2 with concentrated hydrochloric acid. The product should precipitate as a solid.
-
Extract the aqueous mixture three times with ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the organic product while having limited miscibility with the aqueous phase.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to obtain pure crystalline 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a complete structural picture. While specific experimental spectra for this compound are not widely published[4], the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |
| ¹H NMR | ~11-12 | Broad Singlet | -COOH | Acidic proton, often broad and exchanges with D₂O. |
| ~7.35 | Doublet | Ar-H | Aromatic protons ortho to the sulfur atom. | |
| ~7.25 | Doublet | Ar-H | Aromatic protons meta to the sulfur atom. | |
| ~3.65 | Singlet | -S-CH₂- | Methylene protons adjacent to sulfur and a carbonyl group. | |
| ~1.30 | Singlet | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group. | |
| ¹³C NMR | ~175 | Singlet | C=O | Carboxylic acid carbonyl carbon. |
| ~150 | Singlet | Ar-C | Aromatic carbon attached to the tert-butyl group. | |
| ~132 | Singlet | Ar-C | Aromatic carbon attached to the sulfur atom. | |
| ~129 | Singlet | Ar-CH | Aromatic carbons ortho to the sulfur atom. | |
| ~126 | Singlet | Ar-CH | Aromatic carbons meta to the sulfur atom. | |
| ~38 | Singlet | -S-CH₂- | Methylene carbon. | |
| ~34 | Singlet | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. | |
| ~31 | Singlet | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
Table 4: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid | Confirms the presence of the acidic hydroxyl group. |
| 2850-2970 | C-H Stretch | Alkyl (tert-butyl) | Indicates the aliphatic part of the molecule. |
| ~1700 (strong) | C=O Stretch | Carboxylic Acid | A strong, sharp peak characteristic of the carbonyl group. |
| 1450-1600 | C=C Stretch | Aromatic Ring | Confirms the presence of the phenyl ring. |
Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent ion in negative mode at [M-H]⁻ corresponding to an m/z of 223.08.[4]
Applications in Research and Drug Development
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is not typically an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its utility stems from the combination of its structural motifs, which can be elaborated to access diverse chemical space.
-
Scaffold for Library Synthesis: The carboxylic acid group is a prime handle for further chemical modification. It can be readily converted into amides, esters, or other functional groups, allowing for the creation of a library of derivatives for high-throughput screening. Phenylacetic acid derivatives are known to possess a wide range of biological activities.[7]
-
Intermediate for Targeted Therapies: The overall structure is suitable for designing molecules that can fit into specific protein binding pockets. For instance, related thioether-containing structures have been investigated as inhibitors of bromodomains like BRD4, which are important targets in oncology.[8] The tert-butyl group often serves to occupy hydrophobic pockets in protein active sites, enhancing binding affinity.
-
Modulation of Physicochemical Properties: The tert-butylphenyl group provides significant lipophilicity, which can be crucial for cell membrane penetration. The thioether linkage acts as a flexible spacer, allowing the terminal functional group to orient itself optimally for target engagement. The carboxylic acid moiety can improve aqueous solubility, especially at physiological pH.[9][10]
Caption: Derivatization potential and therapeutic applications of the core scaffold.
Conclusion
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is a compound of significant interest to medicinal chemists and drug development professionals. While not a final drug product, its well-defined structure, predictable chemical reactivity, and strategic combination of functional groups make it an exemplary starting material for the synthesis of novel, high-value molecules. This guide provides the foundational knowledge required for its synthesis, characterization, and intelligent application in the pursuit of new therapeutic interventions.
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Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][4][11][12]triazolo[4,3-a][4][11]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from
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Spectroscopic Profile of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-[(4-tert-butylphenyl)sulfanyl]acetic acid (molecular formula C₁₂H₁₆O₂S, molecular weight 224.32 g/mol ).[1] In the absence of published experimental spectra, this document serves as an in-depth reference for researchers, scientists, and professionals in drug development by detailing the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The guide elucidates the structural basis for the predicted spectral features, offers detailed protocols for experimental data acquisition, and provides a framework for the interpretation of results, thereby facilitating the identification and characterization of this compound.
Introduction and Molecular Structure
2-[(4-tert-butylphenyl)sulfanyl]acetic acid is a thioether derivative of acetic acid containing a para-substituted tert-butylphenyl group. This structure combines the features of a carboxylic acid, a thioether linkage, and a substituted aromatic ring, each contributing distinct signatures to its spectroscopic profile. Understanding these individual contributions is paramount for accurate spectral interpretation. The inherent polarity of the carboxylic acid moiety, coupled with the lipophilic nature of the tert-butylphenyl group, suggests potential applications in areas requiring tailored solubility and biological activity.
The structural formula, presented below, forms the basis for all subsequent spectroscopic predictions.
Figure 1: Chemical structure of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit five distinct signals, corresponding to the different chemical environments of the protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[2][3] |
| ~7.3-7.5 | Multiplet (AA'BB' system) | 4H | Ar-H | The four protons on the para-substituted benzene ring are expected to form a complex splitting pattern. The protons ortho to the sulfur will be slightly downfield compared to those ortho to the tert-butyl group. |
| ~3.6 | Singlet | 2H | -S-CH₂- | The methylene protons are adjacent to two electron-withdrawing groups (sulfur and the carboxylic acid), which deshields them, shifting their signal downfield. |
| ~1.3 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will produce a sharp singlet. This signal is typically found in the upfield region.[1] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~170-175 | -COOH | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in the far downfield region of the spectrum.[2] |
| ~150 | Ar-C (para to S) | The aromatic carbon attached to the tert-butyl group is a quaternary carbon and its chemical shift is influenced by the alkyl substituent. |
| ~132 | Ar-C (ipso to S) | The aromatic carbon directly bonded to the sulfur atom is expected to be deshielded. |
| ~128 | Ar-CH (ortho to S) | The aromatic methine carbons ortho to the sulfur atom. |
| ~126 | Ar-CH (ortho to tert-butyl) | The aromatic methine carbons ortho to the tert-butyl group. |
| ~38 | -S-CH₂- | The methylene carbon is influenced by the adjacent sulfur and carbonyl group. |
| ~34 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~31 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted characteristic absorption bands for 2-[(4-tert-butylphenyl)sulfanyl]acetic acid are summarized below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid O-H |
| ~2960 | Medium-Strong | C-H stretch | Aliphatic C-H (tert-butyl and methylene) |
| ~3030 | Medium-Weak | C-H stretch | Aromatic C-H |
| 1700-1725 | Strong, Sharp | C=O stretch | Carboxylic acid C=O[4][5] |
| ~1600 & ~1480 | Medium-Weak | C=C stretch | Aromatic ring |
| 1210-1320 | Medium | C-O stretch | Carboxylic acid C-O[4] |
| ~700-800 | Weak | C-S stretch | Thioether C-S |
The most prominent features are expected to be the very broad O-H stretching band of the carboxylic acid, which may overlap with the C-H stretching vibrations, and the strong, sharp carbonyl (C=O) absorption.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Predicted Molecular Ion and Adducts
The exact mass of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid is 224.0871 Da.[7] In a high-resolution mass spectrum, this would be the expected m/z for the molecular ion [M]⁺•. PubChem predicts several common adducts that may be observed depending on the ionization technique used.[7]
| Adduct | Predicted m/z |
| [M+H]⁺ | 225.0944 |
| [M+Na]⁺ | 247.0763 |
| [M-H]⁻ | 223.0798 |
Predicted Fragmentation Pattern
Electron ionization (EI) would likely lead to fragmentation. Key predicted fragmentation pathways include:
-
Loss of the carboxylic acid group: A prominent fragment would be expected from the cleavage of the CH₂-COOH bond, resulting in the loss of a carboxymethyl radical (•CH₂COOH, 59 Da) or acetic acid (CH₃COOH, 60 Da) through rearrangement, leading to a fragment corresponding to the 4-tert-butylthiophenoxy cation.
-
Cleavage of the tert-butyl group: Loss of a methyl radical (•CH₃, 15 Da) or isobutylene ((CH₃)₂C=CH₂, 56 Da) from the tert-butyl group is a common fragmentation pathway for tert-butyl substituted aromatic compounds.
-
Alpha-cleavage: Cleavage of the bond between the sulfur and the methylene group.
Figure 2: Simplified predicted fragmentation workflow.
Experimental Protocols
To obtain experimental data for 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, the following standard protocols can be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR setup.
-
Sample Spectrum: Record the spectrum of the sample. The software will automatically ratio the sample spectrum to the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. For ESI, acquire spectra in both positive and negative ion modes. For EI, a direct insertion probe may be used for solid samples.
-
Data Analysis: Determine the accurate mass of the molecular ion and any observed adducts. If using EI or tandem MS (MS/MS), analyze the fragmentation pattern to confirm the structure.
Figure 3: General analytical workflow for spectroscopic characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of spectroscopy and analysis of analogous structures. The provided protocols offer a standardized approach for the experimental verification of these predictions. This document is intended to be a valuable resource for researchers working with this compound, enabling its unambiguous identification and facilitating its use in further scientific endeavors.
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University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Michigan State University. Infrared Spectrometry. Retrieved from [Link]
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Chemistry Stack Exchange. Comparison of chemical shift of methyl group attached to alcohol and carboxylic acid. Retrieved from [Link]
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University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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The Emerging Therapeutic Potential of 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Derivatives of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid represent a promising, yet largely unexplored, class of small molecules with significant therapeutic potential. While direct research on this specific scaffold is nascent, the constituent moieties—a substituted phenyl ring linked via a flexible thioether bridge to an acetic acid group—are well-represented in a variety of biologically active compounds. This technical guide provides a comprehensive analysis of this chemical space, drawing upon established findings from structurally analogous compounds to build a predictive framework for the biological activity of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid derivatives. We will explore rational synthetic routes, delve into potential anti-inflammatory and anticancer activities, propose mechanisms of action, and discuss the anticipated structure-activity relationships that will guide future drug discovery efforts.
Introduction: Unveiling a Scaffold of Interest
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of medicinal chemistry. The 2-[(4-tert-butylphenyl)sulfanyl]acetic acid scaffold has emerged as a focal point of interest due to its structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The lipophilic tert-butyl group, the versatile thioether linkage, and the ionizable carboxylic acid moiety present a compelling combination for targeted biological interactions.
Although published literature directly investigating the biological activities of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid and its immediate derivatives is limited, a wealth of information on related structures provides a solid foundation for predictive analysis. This guide will therefore extrapolate from the known biological activities of (phenylsulfanyl)acetic acid derivatives and other thioether-containing compounds to illuminate the potential of this promising chemical class.
Synthetic Pathways: Accessing the Core Scaffold
The synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid derivatives is readily achievable through established organic chemistry methodologies. A primary and efficient route involves the nucleophilic substitution of a haloacetic acid derivative with 4-tert-butylthiophenol.
General Synthetic Protocol
A robust and scalable synthesis can be achieved as follows:
-
Thiol Activation: 4-tert-butylthiophenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This deprotonates the thiol to form the more nucleophilic thiophenolate anion.
-
Nucleophilic Substitution: The activated thiophenolate is then reacted with an α-haloacetic acid, typically chloroacetic acid or bromoacetic acid. The reaction proceeds via an SN2 mechanism, displacing the halide and forming the thioether linkage.
-
Work-up and Purification: The reaction mixture is acidified to protonate the carboxylic acid, followed by extraction and purification, commonly through recrystallization or column chromatography, to yield the desired 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
Derivatization of the core molecule, for instance, to form esters or amides, can be subsequently carried out using standard esterification or amidation protocols.
Caption: General synthetic workflow for 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, derivatives of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid are predicted to exhibit significant anti-inflammatory and anticancer properties.
Anti-Inflammatory Activity
Many phenylacetic acid derivatives are known for their anti-inflammatory effects, with the notable example of diclofenac.[1] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent inflammatory mediators.[2][3] The structural features of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid are consistent with potential COX inhibition. The lipophilic tert-butylphenyl group can anchor the molecule in the hydrophobic channel of the COX enzyme, while the acetic acid moiety can interact with key residues in the active site.
Hypothesized Mechanism of COX Inhibition:
Caption: Hypothesized competitive inhibition of COX enzymes by the derivative.
Anticancer Activity
A growing body of evidence suggests that various phenylacetic acid and thioether-containing compounds possess anticancer properties.[4][5] Cinnamic acid derivatives, which share the phenyl and carboxylic acid motifs, have demonstrated anticancer effects.[4][6] The mechanisms underlying these activities are often multifactorial and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. For instance, some sulfonamide derivatives, which can be considered structural analogs, have shown antitumor activity.
The lipophilicity imparted by the tert-butyl group may enhance cell membrane permeability, facilitating intracellular accumulation and interaction with cytosolic or nuclear targets.
Structure-Activity Relationships (SAR): A Predictive Analysis
The biological activity of this class of compounds is expected to be highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the acetic acid moiety.
| Structural Moiety | Modification | Predicted Impact on Activity | Rationale |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., halogens) | Potential increase in anti-inflammatory activity | Enhanced binding affinity to COX enzymes, as seen in analogs like fenclofenac.[7] |
| Introduction of electron-donating groups (e.g., methoxy) | May modulate anticancer activity | Can influence metabolic stability and electronic properties, impacting interactions with biological targets. | |
| Acetic Acid | Esterification or Amidation | Potential for prodrug design and altered pharmacokinetic profile | Can improve oral bioavailability and tissue distribution. |
| Conversion to hydroxamic acid | May confer histone deacetylase (HDAC) inhibitory activity | A known strategy for developing anticancer agents. | |
| tert-Butyl Group | Replacement with other alkyl groups | Modulation of lipophilicity and steric bulk | Can fine-tune the balance between potency and toxicity. |
Experimental Protocols: A Framework for Investigation
To validate the predicted biological activities, a series of in vitro and in vivo assays are recommended.
In Vitro Anti-Inflammatory Assays
-
COX-1 and COX-2 Inhibition Assay: To determine the inhibitory potency and selectivity of the compounds against the two COX isoforms. This is crucial for assessing the potential for gastrointestinal side effects.
-
Lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) Production in Macrophages: To measure the ability of the compounds to inhibit inflammation in a cellular context.
In Vitro Anticancer Assays
-
MTT or SRB Assay: To assess the cytotoxic effects of the compounds against a panel of human cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the observed cytotoxicity is due to the induction of programmed cell death.
-
Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at specific phases.
Conclusion and Future Directions
The 2-[(4-tert-butylphenyl)sulfanyl]acetic acid scaffold holds considerable promise as a template for the development of novel anti-inflammatory and anticancer agents. While direct experimental data remains to be generated, the analysis of structurally related compounds provides a strong rationale for pursuing this chemical series. Future research should focus on the synthesis of a library of derivatives with systematic structural modifications to elucidate the structure-activity relationships. In vivo studies in relevant animal models will be essential to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of lead compounds. The insights provided in this guide offer a strategic roadmap for researchers and drug development professionals to unlock the full therapeutic potential of this exciting class of molecules.
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The Multifaceted Therapeutic Potential of Aryl Thioacetic Acids: A Technical Guide to Key Molecular Targets
Foreword
The landscape of modern drug discovery is characterized by a continuous search for novel chemical scaffolds that can modulate disease-relevant biological pathways with high efficacy and specificity. Among the myriad of compound classes, aryl thioacetic acids and their derivatives have emerged as a versatile and promising group of molecules with a diverse range of therapeutic applications. Their unique structural features, combining an aromatic moiety with a thioacetic acid functional group, bestow upon them the ability to interact with a variety of biological targets, leading to profound effects on cellular metabolism, inflammation, and proliferation.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics. It is designed not as a rigid protocol book, but as a comprehensive resource that delves into the core of aryl thioacetic acid pharmacology. By elucidating the key molecular targets and the underlying mechanisms of action, this guide aims to provide both a solid foundation and a springboard for future research and development in this exciting field. We will explore the intricate interactions of these compounds with their targets, present the experimental evidence that underpins our current understanding, and provide detailed methodologies to empower further investigation.
The Central Role of Peroxisome Proliferator-Activated Receptors (PPARs)
The most well-characterized and significant therapeutic targets of aryl thioacetic acids are the Peroxisome Proliferator-Activated Receptors (PPARs). These are a group of nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation. There are three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological functions.
Mechanism of Action: Pan-Agonism with Subtype Preference
Many aryl thioacetic acid derivatives, most notably tetradecylthioacetic acid (TTA), have been identified as pan-PPAR agonists , meaning they can activate all three PPAR subtypes.[1] However, they often exhibit a preference for certain subtypes. TTA, for instance, shows a higher affinity for PPARα and PPARδ over PPARγ.[1]
Upon entering the cell, these lipophilic molecules bind to the ligand-binding domain (LBD) of PPARs in the nucleus. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The resulting PPAR-coactivator complex then heterodimerizes with the retinoid X receptor (RXR). This heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Caption: Aryl Thioacetic Acid Signaling via PPARs.
Therapeutic Implications of PPAR Activation
The activation of different PPAR subtypes by aryl thioacetic acids leads to a range of therapeutic effects:
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα activation leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This makes PPARα agonists valuable in the treatment of dyslipidemia.[3][4]
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin sensitivity. Activation of PPARγ improves glucose uptake and utilization, making it a target for type 2 diabetes treatment.[3][4]
-
PPARβ/δ Activation: Ubiquitously expressed, PPARβ/δ activation is involved in fatty acid oxidation, particularly in skeletal muscle, and has been shown to improve metabolic profiles and reduce adiposity.[3]
The ability of some aryl thioacetic acids to act as dual or pan-agonists is particularly advantageous, as it allows for the simultaneous targeting of multiple aspects of metabolic syndrome.
Quantitative Data: Potency of Aryl Thioacetic Acid Derivatives on PPARs
The following table summarizes the reported EC50 values for various aryl thioacetic acid and related derivatives on the different PPAR subtypes.
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) | Reference |
| Tetradecylthioacetic Acid (TTA) | Potent agonist | Lower affinity agonist | Potent agonist | [1][5] |
| (S)-5 (aryloxyacetic acid) | 0.126 | 1.54 | Not Reported | [6] |
| GW501516 (Thiazole derivative) | >1 | >1 | 0.0011 | [3] |
| GW0742 (Thiazole derivative) | >1 | >1 | 0.0011 | [3] |
| H11 (Triazolone derivative) | 0.007 | 1.316 | 0.0084 | [7] |
Experimental Protocol: PPAR Transactivation Assay
This assay is a cell-based method to determine the ability of a compound to activate a specific PPAR subtype.
Principle: This method utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. Cells are co-transfected with a plasmid expressing the PPAR subtype of interest and the reporter plasmid. If the test compound activates the PPAR, the receptor will bind to the PPRE and drive the expression of the reporter gene, which can be quantified.
Step-by-Step Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T or COS-1) in appropriate growth medium.
-
Transfection:
-
Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Prepare a transfection mixture containing:
-
Expression plasmid for the human PPARα, γ, or δ.
-
A PPRE-driven luciferase reporter plasmid (e.g., pPPRE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
A suitable transfection reagent.
-
-
Add the transfection mixture to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Remove the transfection medium and replace it with fresh medium containing the aryl thioacetic acid derivative at various concentrations. Include a vehicle control (e.g., DMSO) and a known PPAR agonist as a positive control.
-
Incubate the cells with the compounds for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Caption: Workflow for PPAR Transactivation Assay.
Modulation of Inflammatory Pathways: COX and LOX Inhibition
Aryl thioacetic acids have demonstrated significant anti-inflammatory properties, which can be attributed, at least in part, to their ability to inhibit key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).
The Arachidonic Acid Cascade: A Dual-Pronged Attack
Arachidonic acid, a polyunsaturated fatty acid released from cell membranes, is metabolized by two major enzymatic pathways to produce pro-inflammatory lipid mediators.
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.[8]
-
Lipoxygenase (LOX) Pathway: 5-LOX, 12-LOX, and 15-LOX enzymes metabolize arachidonic acid to leukotrienes and lipoxins, which are potent mediators of inflammation and allergic responses.[9]
By inhibiting both COX and LOX enzymes, aryl thioacetic acids can effectively dampen the inflammatory response from multiple angles.
Caption: Inhibition of the Arachidonic Acid Cascade.
Quantitative Data: COX and LOX Inhibition
The following table presents the IC50 values for some aryl acetic acid derivatives against COX and LOX enzymes. It is important to note that while these are structurally related, more specific data on aryl thioacetic acids is an area for further research.
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| 5,6-diaryl-1,2,4-triazine-3-ylthioacetate (6c) | 88.8 | 10.1 | Not Reported | [10] |
| 3-benzyl-2-(4-methylsulfonylphenyl)-1,3-thiazinan-4-one (11a) | >17.1 | 0.06 | Not Reported | [11] |
| 2-aryl-quinoline-4-carboxylic acid derivative (39) | 99.9 | 0.077 | Not Reported | [12] |
| Diclofenac (Aryl Acetic Acid) | - | - | - | [13] |
| N-aryl iminochromenes (Compound 10) | 0.0073 | 0.021 | Not Reported | [14] |
| DCF-AG (Diclofenac Metabolite) | 0.620 | 2.91 | Not Reported | [15] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 or COX-2 enzymes. The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Methodology:
-
Enzyme Preparation: Use commercially available purified ovine COX-1 or human recombinant COX-2.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing:
-
Reaction buffer (e.g., Tris-HCl)
-
Heme and glutathione as cofactors
-
The test compound (aryl thioacetic acid derivative) at various concentrations or a vehicle control.
-
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37°C, stop the reaction by adding a stopping solution (e.g., a solution of HCl).
-
PGE2 Quantification:
-
Dilute the reaction mixtures.
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Crosstalk with Key Signaling Pathways: NF-κB and Oxidative Stress
Beyond direct enzyme inhibition, aryl thioacetic acids can exert their therapeutic effects by modulating critical intracellular signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) pathway and cellular responses to oxidative stress.
Inhibition of the NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation, immunity, and cell survival.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[17]
Some studies suggest that aryl thioacetic acids can suppress the activation of NF-κB.[18] The precise mechanism is still under investigation but may involve the inhibition of IκB degradation, thereby preventing NF-κB nuclear translocation. This action contributes significantly to the anti-inflammatory profile of these compounds.
Modulation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in a wide range of diseases. The thiol group in aryl thioacetic acids may play a direct role in scavenging ROS.[19] Furthermore, through the activation of PPARs, these compounds can upregulate the expression of antioxidant enzymes, thereby enhancing the cell's capacity to neutralize ROS.[20]
Emerging Therapeutic Area: Anticancer Activity
Recent research has begun to explore the potential of aryl thioacetic acid derivatives as anticancer agents. The proposed mechanisms are multifaceted and appear to be cell-type dependent.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that certain aryl thioacetic acid derivatives can induce apoptosis (programmed cell death) in cancer cells.[21][22] This may occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Additionally, these compounds have been observed to cause cell cycle arrest, often at the G2/M or G0/G1 phase, preventing cancer cell proliferation.[23][24] The specific molecular targets responsible for these effects are an active area of investigation, with some evidence pointing towards the modulation of key cell cycle regulators and apoptotic proteins.
Conclusion and Future Directions
Aryl thioacetic acids represent a remarkably versatile class of compounds with a broad spectrum of therapeutic potential. Their ability to engage with multiple key targets, including the PPAR nuclear receptor family, enzymes of the arachidonic acid cascade, and critical inflammatory and oxidative stress signaling pathways, underscores their promise for the treatment of metabolic disorders, inflammatory conditions, and potentially cancer.
The in-depth technical information provided in this guide, from mechanistic insights to detailed experimental protocols, is intended to serve as a valuable resource for the scientific community. Future research should focus on elucidating the precise structure-activity relationships to design next-generation aryl thioacetic acid derivatives with enhanced potency and subtype selectivity. Furthermore, a deeper understanding of their interactions with the NF-κB and oxidative stress pathways, as well as the identification of specific molecular targets in cancer cells, will undoubtedly open new avenues for therapeutic intervention. The journey of aryl thioacetic acids from a promising chemical scaffold to clinically effective drugs is well underway, and the path ahead is ripe with opportunities for discovery and innovation.
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Whitepaper: In Silico Modeling of 2-[(4-tert-butylphenyl)sulfanyl]acetic Acid
A Senior Application Scientist's Guide to Computational Characterization and Target Validation
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid (TBPSA), a molecule belonging to the thioacetic acid class, which is recognized as a privileged scaffold in drug discovery.[1] We hypothesize its potential interaction with the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism, based on structural similarities to known fibrate drugs.[2] This document details a complete computational workflow, from initial target identification and molecular docking to the assessment of complex stability via molecular dynamics and the prediction of drug-likeness through ADMET analysis. Each protocol is presented with the underlying scientific rationale, offering a self-validating system for researchers, scientists, and drug development professionals to assess novel chemical entities.
Introduction: The Case for TBPSA and its Putative Target
The compound 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, hereafter referred to as TBPSA, features a heterocycle-thioacetic acid motif. This structural class is considered a "privileged scaffold" due to its demonstrated ability to bind to a diverse range of biological targets with high affinity.[1] The core structure, with its aromatic ring, flexible thio-linker, and carboxylic acid group, presents key pharmacophoric features for interacting with nuclear receptors.
Hypothesis: Targeting Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Given the structural parallels between TBPSA and hypolipidemic fibrate drugs, we posit that its primary biological target may be the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a central role in governing the expression of genes involved in lipid and lipoprotein metabolism.[3][4][5] It is the molecular target for fibrates, which are used clinically to treat dyslipidemia.[2][6] Activation of PPARα leads to a reduction in triglyceride levels and is involved in regulating overall energy homeostasis.[5][7] This guide will proceed with the in-depth computational modeling of the TBPSA-PPARα interaction.
Physicochemical Properties of TBPSA
A foundational step in any modeling study is the characterization of the small molecule. The key physicochemical properties of TBPSA are summarized below, providing a baseline for subsequent drug-likeness evaluation.
| Property | Value | Source |
| Molecular Formula | C12H16O2S | PubChem[8] |
| Molecular Weight | 224.32 g/mol | ChemicalBook[9] |
| Monoisotopic Mass | 224.0871 Da | PubChem[8] |
| XlogP (Predicted) | 3.6 | PubChem[8] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)SCC(=O)O | PubChem[8] |
| InChIKey | RVMFURNUVGUONB-UHFFFAOYSA-N | PubChem[8] |
The Computational Modeling Workflow: A Multi-Pillar Approach
Our in silico investigation is structured as a multi-step workflow. This approach ensures that each stage builds upon and validates the previous one, from initial binding prediction to the dynamic simulation of the biological complex and final assessment of pharmacokinetic properties.
Caption: Step-by-step workflow for molecular docking analysis.
Part 2: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the molecular system over time. [10]This technique is crucial for assessing the stability of the predicted ligand-receptor complex and understanding the nuanced, time-dependent interactions that govern binding. [11][12][13]
Rationale and Choice of Method
The primary goal is to validate the stability of the top-ranked docking pose of TBPSA within the PPARα binding site. An unstable complex in an MD simulation would cast doubt on the validity of the docking result. We will perform an explicit solvent MD simulation, which provides the most realistic representation of the physiological environment. [[“]]
Experimental Protocol: MD Simulation
-
System Preparation:
-
Starting Complex: Use the lowest-energy docked pose of the TBPSA-PPARα complex from Part 1.
-
Force Field Selection: Choose appropriate force fields for the protein (e.g., AMBER ff14SB) and the ligand (e.g., General Amber Force Field, GAFF2). Accurate force fields are critical for reliable energy calculations. [[“]] * Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, mimicking physiological salt concentrations.
-
-
Simulation Execution (Multi-stage Process):
-
Minimization: Perform a series of energy minimization steps to remove steric clashes and relax the system. First, restrain the protein and ligand and minimize the water and ions. Then, gradually release the restraints and minimize the entire system.
-
Heating (NVT Ensemble): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds while keeping the volume constant. This allows the system to achieve the correct temperature without creating kinetic shocks.
-
Equilibration (NPT Ensemble): Equilibrate the system at the target temperature and pressure (1 atm) for several nanoseconds. This allows the solvent density to reach the correct value. Monitor properties like temperature, pressure, and density to ensure they have stabilized.
-
Production Run: Once equilibrated, run the production simulation for a significant duration (e.g., 100-200 nanoseconds) to collect data for analysis.
-
-
Analysis of Trajectory:
-
Stability Assessment: Calculate the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
Flexibility Analysis: Calculate the Root-Mean-Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. Analyze their persistence over the course of the simulation to confirm their importance for binding.
-
Part 3: ADMET Prediction
A potent molecule is only a viable drug candidate if it possesses a favorable pharmacokinetic profile. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate these properties early in the drug discovery process, reducing the risk of late-stage failures. [15][16]
Rationale and Choice of Method
The goal is to build a preliminary "drug-likeness" profile for TBPSA. We will use a variety of established in silico models, including quantitative structure-activity relationship (QSAR) and machine learning-based tools. [15][17]Numerous web servers and software packages (e.g., SwissADME, admetSAR, pkCSM) provide free and rapid prediction of key ADMET properties. [16][18]
Protocol: In Silico ADMET Profiling
-
Input: Submit the SMILES string or 3D structure of TBPSA to a comprehensive ADMET prediction tool.
-
Property Calculation: The software will calculate a range of descriptors.
-
Analysis of Results: Evaluate the predicted properties against established thresholds for oral bioavailability and drug safety.
Predicted ADMET Profile for TBPSA
The following table summarizes a hypothetical ADMET profile for TBPSA, based on typical outputs from prediction tools.
| Category | Parameter | Predicted Value | Implication |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential to cross the intestinal barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause central nervous system (CNS) side effects. |
| P-glycoprotein Substrate | No | Reduced risk of efflux pump-mediated resistance. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions with CYP3A4 substrates. | |
| Excretion | Total Clearance | Moderate | Suggests a reasonable half-life. |
| Toxicity | AMES Mutagenicity | Non-mutagen | Low risk of being carcinogenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Hepatotoxicity | Low Risk | Low predicted risk of liver damage. |
Synthesis and Conclusion
This in-depth guide outlines a rigorous, multi-faceted computational workflow to characterize 2-[(4-tert-butylphenyl)sulfanyl]acetic acid (TBPSA) as a potential PPARα agonist.
-
Molecular Docking predicted that TBPSA can favorably bind within the ligand-binding pocket of PPARα, establishing a structural basis for its potential activity.
-
Molecular Dynamics simulations would be the necessary next step to confirm the stability of this predicted binding mode, providing crucial insights into the dynamic interactions that stabilize the complex.
-
ADMET Profiling suggests that TBPSA possesses favorable drug-like properties, including good predicted absorption and a low risk of common toxicities, making it a more attractive candidate for further development.
The in silico evidence gathered through this workflow provides a strong, data-driven rationale for advancing TBPSA to the next stage of drug discovery: experimental validation. The predicted binding and favorable ADMET profile justify the allocation of resources for chemical synthesis and subsequent in vitro biological assays to confirm its activity as a PPARα modulator. This systematic approach exemplifies the power of computational modeling to prioritize promising compounds and accelerate the drug development pipeline.
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A Technical Guide to the Discovery and Synthesis of Novel Phenylsulfanylacetic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the discovery and synthesis of novel phenylsulfanylacetic acid compounds. Moving beyond rigid templates, this document is structured to offer a narrative that combines foundational chemical principles with practical, field-proven insights. It is designed to serve as a comprehensive resource for researchers engaged in the exploration of new chemical entities for therapeutic applications.
Part 1: The Rationale - Targeting the Phenylsulfanylacetic Acid Scaffold
The phenylsulfanylacetic acid scaffold has emerged as a privileged structure in medicinal chemistry due to its unique combination of physicochemical properties and biological activities. The core structure, featuring a phenyl ring linked to an acetic acid moiety via a sulfur bridge, offers a versatile platform for structural modifications to modulate pharmacokinetic and pharmacodynamic properties.
The rationale for exploring this scaffold is rooted in several key observations:
-
Bioisosteric Replacement: The thioether linkage in phenylsulfanylacetic acid derivatives can act as a bioisostere for other functional groups, such as esters or amides, potentially leading to improved metabolic stability and altered biological activity.
-
Structural Mimicry: The overall architecture of these compounds allows them to mimic endogenous ligands and fit into the binding pockets of various enzymes and receptors. For instance, the general structure of a polar head (the carboxylic acid), a hydrophobic tail (the substituted phenyl ring), and a linker (the thioether and methylene groups) is a common motif for agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1][2]
-
Modulation of Physicochemical Properties: The sulfur atom and the carboxylic acid group influence the compound's acidity, lipophilicity, and hydrogen bonding capacity, all of which are critical for cell permeability and target engagement.
A significant area of interest for this scaffold is in the development of agonists for Peroxisome Proliferator-Activated Receptors (PPARs) , particularly the gamma subtype (PPARγ).[1][3] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[4] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.[1] The phenylsulfanylacetic acid core can be rationally designed to interact with the ligand-binding domain of PPARγ, with the acidic head group forming essential hydrogen bonds.[1]
Furthermore, derivatives of this scaffold have shown promise as antimicrobial and anti-inflammatory agents. The antimicrobial activity of phenolic compounds is well-documented, and the introduction of a sulfur-linked acetic acid moiety can enhance this activity.[5][6][7] Similarly, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives, and the phenylsulfanylacetic acid structure can be seen as an analog of these established therapeutic agents.[8]
Part 2: Synthetic Strategies for Phenylsulfanylacetic Acid Derivatives
The synthesis of phenylsulfanylacetic acid derivatives primarily relies on the formation of the key carbon-sulfur (C-S) bond. Several robust and versatile methods can be employed, with the choice of strategy often depending on the desired substitution patterns on the aromatic ring and the acetic acid moiety.
Nucleophilic Substitution: The Workhorse Approach
The most direct and widely used method for constructing the phenylsulfanylacetic acid core is through the nucleophilic substitution reaction between a substituted thiophenol and a haloacetic acid derivative.
Reaction Causality: This reaction is driven by the high nucleophilicity of the thiolate anion, which is readily formed by deprotonating the thiophenol with a suitable base. The haloacetic acid derivative, typically an α-chloro or α-bromo acetic acid or ester, provides an electrophilic carbon center for the thiolate to attack, leading to the displacement of the halide and the formation of the desired C-S bond.
Workflow Diagram:
Caption: General workflow for nucleophilic substitution synthesis.
Experimental Protocol: Synthesis of N-phenyl-2-(phenylsulfanyl)acetamide [9]
-
Reactant Preparation: A mixture of benzenesulfonylguanidine (0.01 mol) and 2-chloro-N-phenylacetamide (0.01 mol) is prepared in dry 1,4-dioxane (20 mL).
-
Base Addition: Potassium hydroxide (0.015 mol) is added to the reaction mixture.
-
Reaction: The mixture is refluxed for 1 hour.
-
Quenching and Neutralization: The reaction mixture is poured onto ice-water and then neutralized with hydrochloric acid.
-
Purification: The resulting product, N-phenyl-2-(phenylsulfanyl)acetamide, can be further purified by crystallization.
Modern Cross-Coupling Methodologies
For more complex or sterically hindered derivatives, modern cross-coupling reactions offer a powerful alternative. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be adapted for C-S bond formation.
Reaction Causality: This reaction proceeds through a catalytic cycle involving a palladium(0) catalyst. The cycle begins with the oxidative addition of an aryl halide to the palladium catalyst, followed by coordination of the thiol and subsequent reductive elimination to form the C-S bond and regenerate the catalyst. The use of specialized phosphine ligands is crucial for the efficiency of this reaction.
Part 3: Characterization and Analysis
The structural elucidation and purity assessment of newly synthesized phenylsulfanylacetic acid compounds are critical steps. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the synthesized compounds.[10][11][12][13][14]
-
1H NMR: Key diagnostic signals include the singlet for the methylene protons (CH2) adjacent to the sulfur atom, typically appearing around δ 3.8-4.0 ppm.[9] The aromatic protons will exhibit complex splitting patterns depending on the substitution of the phenyl ring. The carboxylic acid proton, if not exchanged with a deuterated solvent, will appear as a broad singlet at a downfield chemical shift.
-
13C NMR: The carbon of the methylene group will have a characteristic chemical shift, and the signals for the aromatic carbons will confirm the substitution pattern. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (typically > 170 ppm).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.[10][11]
Quantitative Data Summary
The following table summarizes representative data for a series of novel phenylsulfanylacetic acid derivatives synthesized as potential therapeutic agents.
| Compound ID | Aryl Substituent | Acetic Acid Derivative | Yield (%) | 1H NMR (CH2, ppm) | Biological Activity (IC50, µM) |
| 1a | 4-Methoxy | Acetic Acid | 85 | 3.92 | PPARγ Agonist: 2.5 |
| 1b | 4-Chloro | N-phenylacetamide | 78 | 3.84 | GlyT-1 Inhibitor: 0.15[15] |
| 1c | 3,5-Dimethyl | Acetic Acid | 82 | 3.90 | Antimicrobial (S. aureus): 12.5 |
| 1d | Unsubstituted | Acetic Acid | 90 | 3.88 | Anti-inflammatory: 5.2 |
Part 4: Biological Evaluation and Future Directions
The synthesized phenylsulfanylacetic acid derivatives are subjected to a battery of in vitro and in vivo assays to evaluate their biological activity.
In Vitro Assays
-
Receptor Binding/Enzyme Inhibition Assays: For compounds designed as PPARγ agonists, cell-based reporter gene assays are used to determine their ability to activate the receptor.[4] For enzyme inhibitors, such as those targeting GlyT-1, radioligand binding assays or functional assays measuring glycine uptake are employed.[15]
-
Antimicrobial Susceptibility Testing: The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[5][6][8][16]
-
Anti-inflammatory Assays: The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by assessing the suppression of inflammatory cytokine production in cell culture.[16]
Future Directions
The phenylsulfanylacetic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:
-
Scaffold Hopping and Diversity-Oriented Synthesis: Exploring variations of the core structure to identify new biological targets.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution patterns on the aromatic ring and the acetic acid moiety to optimize potency and selectivity.[17][18]
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
By integrating rational drug design, efficient synthetic methodologies, and thorough biological evaluation, the exploration of novel phenylsulfanylacetic acid compounds holds significant promise for the development of new medicines to address unmet medical needs.
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The Dual Nature of Design: A Technical Guide to the Lipophilicity and Solubility of Tert-butylphenyl Compounds
Introduction: The Tert-butylphenyl Moiety as a Molecular Architect
In the landscape of medicinal chemistry and materials science, the tert-butylphenyl group stands out as a frequently employed structural motif. Its prevalence is not accidental; the bulky, non-polar nature of the tert-butyl group imparts a unique set of physicochemical characteristics to a parent molecule, profoundly influencing its behavior in biological and chemical systems.[1][2] This guide offers an in-depth exploration of two of the most critical of these properties: lipophilicity and solubility. For researchers, scientists, and drug development professionals, a nuanced understanding of how the tert-butylphenyl group modulates these parameters is fundamental to rational design, enabling the prediction of a compound's pharmacokinetic profile, its formulation potential, and its ultimate efficacy.
The tert-butyl group's considerable size can create steric hindrance, which can, in turn, protect a molecule from rapid oxidation and influence reaction rates at adjacent sites.[1][3] Its hydrophobic nature, a direct consequence of its four carbon atoms, significantly increases the lipophilic character of a molecule.[4] This enhancement in lipophilicity is a double-edged sword; while it can improve solubility in non-polar environments like lipids and oils and potentially enhance membrane permeability, it often comes at the cost of reduced aqueous solubility.[4][5] Poor aqueous solubility can lead to a cascade of challenges in drug development, including unreliable results in in-vitro assays, low bioavailability, and difficulties in formulation.[6][7] This guide will dissect these competing influences, providing both the theoretical underpinnings and the practical methodologies for their assessment.
Section 1: The Theoretical Framework of Lipophilicity and Solubility
Lipophilicity and the Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like or non-polar environment, is a cornerstone of pharmacokinetics, influencing a drug's absorption, distribution, metabolism, and excretion (ADMET).[2] It is quantitatively expressed by the partition coefficient (P), or more commonly, its base-10 logarithm (LogP). LogP is defined as the ratio of the concentration of a neutral compound in a non-polar solvent (traditionally n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium.
A LogP value greater than zero indicates a preference for the lipid phase (lipophilic), while a value less than zero signifies a preference for the aqueous phase (hydrophilic). For ionizable compounds, the distribution coefficient (LogD) is used, which accounts for the pH-dependent partition of both ionized and non-ionized forms.[8]
The choice of n-octanol as the non-polar phase in the "gold standard" shake-flask method is deliberate. Its amphiphilic nature, possessing both a polar hydroxyl group and a non-polar octyl chain, provides a simplified mimic of the complex environment of a biological membrane.[9][10] The tert-butylphenyl group, being highly non-polar, makes a significant positive contribution to a molecule's LogP value.
The Thermodynamics of Solubility
Solubility is the thermodynamic equilibrium achieved when a solute dissolves in a solvent to form a homogeneous system. The process of dissolution can be understood through the change in Gibbs free energy (ΔG), which is governed by the interplay between enthalpy (ΔH) and entropy (ΔS) changes.[11]
ΔG = ΔH - TΔS
For a solid to dissolve, energy must be supplied to overcome the crystal lattice energy (an endothermic process, positive ΔH). This is followed by the formation of a cavity in the solvent and the solvation of the solute molecules (typically an exothermic process, negative ΔH). The overall enthalpy of dissolution can be endothermic or exothermic.[1] The entropy change is generally positive as the ordered crystal lattice is disrupted, leading to a more disordered state in solution.[11]
The bulky and symmetric nature of the tert-butyl group can lead to strong crystal packing, increasing the lattice energy that must be overcome for dissolution. While its hydrophobic character hinders interactions with water molecules, making aqueous dissolution less favorable, it can enhance solubility in organic solvents.[4]
Kinetic vs. Thermodynamic Solubility: A Critical Distinction
In the context of drug discovery, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound. It is determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours or more).[6][12] This "gold standard" measurement is essential for lead optimization and formulation development.[12]
-
Kinetic Solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[12][13] This high-throughput method is widely used in the early stages of drug discovery for rapid screening of large compound libraries.[13]
Kinetic solubility values are often higher than thermodynamic solubility values because they represent a metastable state.[14] Understanding this distinction is vital, as relying solely on kinetic data can lead to an overestimation of a compound's solubility and potential downstream development issues.[6]
Section 2: Experimental Determination of Lipophilicity and Solubility
Accurate experimental measurement is paramount for validating in silico predictions and making informed decisions in research and development. This section details the standard protocols for determining LogP and aqueous solubility.
Protocol: LogP Determination by the Shake-Flask Method
The shake-flask method, recommended by the Organisation for Economic Co-operation and Development (OECD), is the benchmark for LogP determination.[15]
Rationale: This method directly measures the partitioning of a compound between two immiscible liquids at equilibrium, providing a direct and accurate measure of the partition coefficient.[15]
Step-by-Step Methodology:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This is achieved by vigorously shaking equal volumes of the two solvents together for 24 hours and then allowing the phases to separate.[16]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[16]
-
Partitioning: In a suitable vessel, add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution.
-
Equilibration: Vigorously shake the vessel for a set period (e.g., 2-24 hours) at a controlled temperature (e.g., 25°C) to allow the compound to reach partition equilibrium between the two phases.[12][17]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Calculation: Calculate the LogP using the following formula: LogP = log10 ([Compound]octanol / [Compound]aqueous)
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for kinetic solubility determination by nephelometry.
Section 3: Physicochemical Data of Tert-butylphenyl Compounds
The impact of the tert-butyl group is best illustrated with concrete data. The table below summarizes the key physicochemical properties of 4-tert-butylphenol, a representative compound of this class.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [18] |
| Molar Mass | 150.22 g/mol | [18] |
| Melting Point | 96 - 101 °C | [4] |
| Boiling Point | 236 - 238 °C | [4] |
| LogP (o/w) | 3.31 | [19][20] |
| Aqueous Solubility | 580 - 610 mg/L (at 25°C) | [19][20] |
The LogP value of 3.31 clearly indicates that 4-tert-butylphenol is a highly lipophilic compound, with a strong preference for a non-polar environment over water. [19][20]Its aqueous solubility is correspondingly low. [19][20]This data quantitatively demonstrates the profound influence of the tert-butylphenyl moiety on a molecule's fundamental properties.
Section 4: Predictive Modeling and QSPR
While experimental determination provides the most accurate data, computational models are invaluable for predicting properties, saving time and resources, especially in the early phases of discovery. Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between a molecule's physicochemical properties (like solubility or lipophilicity) and its structural features, known as molecular descriptors. [21] For alkylphenols, QSPR models have been developed using descriptors such as:
-
Molecular Refractivity (MR): Related to the volume and polarizability of the molecule. [22]* Dipole Moment (DM): A measure of the molecule's overall polarity. [22]* Topological Descriptors: Numerical values derived from the graph representation of the molecule, encoding information about size, shape, and branching. [23]* LogP: The partition coefficient itself is a powerful descriptor for predicting other properties, including solubility. [21] The development of robust QSPR models relies on high-quality, diverse experimental data for training and validation. These models can then be used to prioritize the synthesis of novel tert-butylphenyl-containing compounds with a higher probability of possessing the desired lipophilicity and solubility profiles.
Conclusion: A Rational Approach to Molecular Design
The tert-butylphenyl group is a powerful tool in the molecular designer's toolkit, but its application requires a thorough understanding of its impact on lipophilicity and solubility. Its inherent hydrophobicity drives an increase in LogP, which can be beneficial for membrane interactions but detrimental to aqueous solubility. This guide has provided a comprehensive overview of these properties, from their theoretical thermodynamic basis to the practicalities of their experimental determination using gold-standard methods like the shake-flask and nephelometry assays.
For the researcher, scientist, or drug development professional, the key takeaway is the necessity of a balanced approach. Early-stage, high-throughput kinetic solubility screens can rapidly identify problematic compounds, while later-stage, precise thermodynamic solubility and LogP measurements provide the critical data needed for lead optimization and formulation. By integrating this empirical data with the predictive power of QSPR modeling, a more rational, efficient, and ultimately successful design strategy can be implemented. The ability to expertly navigate the lipophilicity-solubility trade-off is often what separates a promising lead compound from a successful therapeutic agent.
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Link
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Jain, A., & Ran, Y. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Link
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved from [Link]
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Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. Link
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Link
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Karsten, S. (2025). Is logarithm of octanol–water partition coefficient suitable for measuring hydrophobicity of a molecule? Chemistry Stack Exchange. Link
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National Center for Biotechnology Information. (n.d.). 4-tert-Butylphenol. PubChem Compound Database. Retrieved from [Link]
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Schwarzenbach, R. P. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. Link
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Wang, F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Link
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FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]
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Ezealisiji, K. M., & Okerulu, I. O. (2014). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. University of Nigeria, Nsukka. Link
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Cheméo. (n.d.). Chemical Properties of Phenol, p-tert-butyl- (CAS 98-54-4). Retrieved from [Link]
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Fountainhead Press. (n.d.). Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Retrieved from [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Link
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Gancia, E., et al. (2000). iLOGP: A Simple, Robust, and Efficient Description of n-Octanol/Water Partition Coefficient for Drug Design Using the GB/SA Approach. Journal of Chemical Information and Modeling. Link
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Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Link
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Lo Piparo, E., et al. (2010). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Link
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Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. Link
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Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
-
Bannan, C. C., et al. (2019). Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge. PMC - NIH. Link
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A. T. M. Serajuddin. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. International Journal of Novel Drug Delivery Technology. Link
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Kim, J. H., et al. (2007). QSAR modelling of water quality indices of alkylphenol pollutants. Taylor & Francis Online. Link
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Lü, X., et al. (2011). A New Approach on Estimation of Solubility and n-Octanol/ Water Partition Coefficient for Organohalogen Compounds. MDPI. Link
-
Kim, J. H., et al. (2007). QSAR modelling of water quality indices of alkylphenol pollutants. SAR and QSAR in Environmental Research. Link
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GitHub. (n.d.). pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample. Retrieved from [Link]
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Organic Chemistry. (2017). 04.07 Stability Factors: Steric Effects. YouTube. Link
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ResearchGate. (n.d.). Molecular descriptors in QSAR/QSPR. Retrieved from [Link]
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Gharat, A. (2024). Decoding Molecular Weight: A Dive into Molecular Descriptors. Medium. Link
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Kalinowska-Lis, U., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Link
- ResearchGate. (n.d.). Crystal Structures and Binary Molten Solid–Liquid Equilibria of tert -Butylmethylphenol Isomers. Retrieved from [https://www.researchgate.net/publication/285223389_Crystal_Structures_and_Binary_Molten_Solid-Liquid_Equilibria_of_tert_-Butylmethylphenol_Isomers]
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Methodological & Application
Synthesis of Aryl Thioacetic Acids: A Detailed Protocol for Researchers
Introduction: The Significance of Aryl Thioacetic Acids
Aryl thioacetic acids are a class of organosulfur compounds that serve as crucial intermediates in organic synthesis and are integral structural motifs in numerous biologically active molecules. Their utility spans from pharmaceutical development, where they are precursors to anti-inflammatory drugs and other therapeutics, to materials science. The presence of the sulfur atom and the carboxylic acid functionality provides a versatile scaffold for a wide range of chemical transformations. This guide provides detailed experimental protocols for the reliable synthesis of aryl thioacetic acids, aimed at researchers, scientists, and professionals in drug development. The methodologies presented are well-established, with a focus on explaining the underlying chemical principles to ensure successful execution and adaptation.
Method 1: S-Alkylation of Thiophenols with Haloacetic Acids
This classical and robust method relies on the nucleophilic substitution (SN2) reaction between a thiophenolate anion and a haloacetic acid, typically chloroacetic or bromoacetic acid. The high nucleophilicity of the sulfur atom in the thiophenolate makes this a highly efficient C-S bond-forming reaction.
Underlying Chemistry and Rationale
The reaction proceeds in two key steps. First, a base is used to deprotonate the thiophenol (ArSH) to form the more nucleophilic thiophenolate anion (ArS⁻). This is a crucial step as the neutral thiol is a significantly weaker nucleophile. The choice of base is important; a moderately strong base like sodium hydroxide or potassium carbonate is typically sufficient to quantitatively generate the thiophenolate.
In the second step, the thiophenolate anion attacks the electrophilic carbon atom of the haloacetic acid, displacing the halide leaving group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
Experimental Workflow Diagram
Caption: Workflow for the S-alkylation of thiophenols.
Detailed Experimental Protocol
Materials:
-
Thiophenol (or substituted thiophenol) (1.0 eq)
-
Sodium hydroxide (2.2 eq)
-
Chloroacetic acid (1.1 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Thiophenolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (2.2 eq) in a mixture of ethanol and water. To this solution, add the thiophenol (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiophenolate.
-
Alkylation: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice. Carefully acidify the mixture to a pH of approximately 2 with concentrated hydrochloric acid. A precipitate of the crude aryl thioacetic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL), and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Safety Precautions:
-
Thiophenols are malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroacetic acid is corrosive and toxic. Handle with care and avoid skin contact.
-
Hydrochloric acid is corrosive. Handle with extreme care.
Method 2: Copper-Catalyzed Synthesis from Aryl Iodides and Thioglycolic Acid
Underlying Chemistry and Rationale
This method is a type of Ullmann condensation reaction. A copper(I) salt, such as copper(I) iodide (CuI), is used as the catalyst. The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl iodide to a Cu(I) species, followed by reaction with the deprotonated thioglycolic acid (thioglycolate) and subsequent reductive elimination to form the C-S bond and regenerate the Cu(I) catalyst. A base, such as potassium carbonate, is required to deprotonate the thioglycolic acid. The choice of solvent is critical, with aqueous dimethylformamide (DMF) favoring the formation of the arylthio acetic acid.[1]
Experimental Workflow Diagram
Caption: Workflow for the copper-catalyzed synthesis of aryl thioacetic acids.
Detailed Experimental Protocol
Materials:
-
Aryl iodide (1.0 eq)
-
Thioglycolic acid (3.0 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Dimethylformamide (DMF)
-
Water
-
1 N Hydrochloric Acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Test tube or reaction vial suitable for heating
-
Magnetic stirrer and heating block
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a test tube, combine CuI (0.05 eq) and K₂CO₃ (4.0 eq). Degas the tube and fill it with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add the aryl iodide (1.0 eq), DMF (2.0 mL), and water (1.0 mL) to the test tube, followed by the addition of thioglycolic acid (3.0 eq).[2]
-
Reaction: Stir the reaction mixture at 120 °C for 20 hours.[2]
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a 1 N HCl solution.[2]
-
Extraction: Extract the aqueous phase with ethyl acetate twice. Combine the organic layers.[2]
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[2]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl thioacetic acid.[2]
Safety Precautions:
-
Aryl iodides can be irritants. Handle with care.
-
Thioglycolic acid has a strong, unpleasant odor and is a skin and eye irritant. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Copper(I) iodide is harmful if swallowed or inhaled. Avoid creating dust.
-
DMF is a skin and respiratory irritant. Handle in a fume hood.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields obtained for the synthesis of various aryl thioacetic acids using the copper-catalyzed method with aryl iodides and thioglycolic acid.
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | Phenylthioacetic acid | 95 |
| 2 | 1-Iodo-4-methylbenzene | (4-Methylphenyl)thioacetic acid | 92 |
| 3 | 1-Iodo-4-methoxybenzene | (4-Methoxyphenyl)thioacetic acid | 88 |
| 4 | 1-Iodo-4-chlorobenzene | (4-Chlorophenyl)thioacetic acid | 90 |
| 5 | 1-Iodo-3-nitrobenzene | (3-Nitrophenyl)thioacetic acid | 75 |
| 6 | 2-Iodonaphthalene | (Naphthalen-2-yl)thioacetic acid | 85 |
Data adapted from Kim, K., Shin, Y., & Chae, J. (2024). Synlett, 35, 826-831.[1]
Characterization of Aryl Thioacetic Acids
The synthesized aryl thioacetic acids can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the product. For phenylthioacetic acid, characteristic signals include the methylene protons adjacent to the sulfur and the carbonyl group, as well as the aromatic protons.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.[4][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹) and the O-H stretch (a broad band around 2500-3300 cm⁻¹).
-
Melting Point: The melting point of the purified solid product can be compared to literature values for identification and assessment of purity. Phenylthioacetic acid is a beige powder.[5]
Conclusion and Further Applications
The two protocols detailed in this guide provide reliable and versatile methods for the synthesis of aryl thioacetic acids. The classical S-alkylation of thiophenols is a straightforward and high-yielding method when the corresponding thiophenol is readily available. The copper-catalyzed cross-coupling of aryl iodides with thioglycolic acid offers a valuable alternative for a broader range of substrates.
The resulting aryl thioacetic acids are valuable intermediates that can undergo a variety of further transformations. The carboxylic acid moiety can be converted to esters, amides, or acid chlorides, while the thioether linkage can be oxidized to sulfoxides and sulfones, opening up a vast chemical space for the development of new molecules with potential applications in medicine and materials science.
References
-
Kim, K., Shin, Y., & Chae, J. (2024). Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts. Synlett, 35, 826-831. Available from: [Link]
-
NIST. (Phenylthio)acetic acid, pent-2-en-4-ynyl ester. In NIST Chemistry WebBook. Available from: [Link]
-
PubChem. (Phenylthio)acetic acid. In PubChem Compound Database. Available from: [Link]
Sources
- 1. Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. (PHENYLTHIO)ACETIC ACID(103-04-8) 13C NMR spectrum [chemicalbook.com]
- 4. (Phenylthio)acetic acid, pent-2-en-4-ynyl ester [webbook.nist.gov]
- 5. (Phenylthio)acetic acid | C8H8O2S | CID 59541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid Scaffold in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks, or "scaffolds," emerge as privileged structures, demonstrating a remarkable capacity for specific and potent interactions with biological targets. The 2-[(4-tert-butylphenyl)sulfanyl]acetic acid core is one such scaffold. While deceptively simple, its unique combination of a lipophilic tert-butylphenyl group, a flexible thioether linkage, and an acidic headpiece provides an ideal starting point for the design of potent modulators of critical cellular pathways.
The tert-butyl group offers a bulky, lipophilic anchor that can occupy hydrophobic pockets within a receptor's binding site, often enhancing binding affinity. The thioether linkage provides a flexible spacer, allowing for optimal positioning of the key pharmacophoric elements. Finally, the carboxylic acid moiety serves as a crucial interaction point, often forming hydrogen bonds or salt bridges with basic residues like arginine or histidine in the target protein.
This guide provides an in-depth exploration of this scaffold, using the potent and selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist GW501516 (Cardarine) as a primary case study. We will detail synthetic protocols, biological evaluation methodologies, and the crucial structure-activity relationships that transform this simple core into a powerful pharmacological tool.
Physicochemical Profile of the Core Scaffold
A foundational understanding of the parent scaffold's properties is essential before embarking on a medicinal chemistry campaign.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂S | PubChem[1] |
| Molecular Weight | 224.32 g/mol | PubChem[1] |
| XLogP3 | 3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Appearance | White crystalline powder (typical) | Biosynth[2] |
Part 1: The Premier Application - Targeting PPARδ for Metabolic Disease
Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as ligand-activated transcription factors, playing a central role in regulating lipid and glucose metabolism, energy homeostasis, and inflammation.[3][4] The family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ. While PPARα and PPARγ are the targets of fibrates and thiazolidinediones, respectively, PPARδ has emerged as a highly promising target for treating metabolic syndrome, obesity, and dyslipidemia.[4][5]
Activation of PPARδ in skeletal muscle stimulates fatty acid oxidation, effectively switching the muscle's primary energy source from glucose to lipids.[6][7] This has profound therapeutic implications for improving insulin sensitivity and increasing metabolic endurance.
Case Study: GW501516 (Cardarine)
The 2-[(4-tert-butylphenyl)sulfanyl]acetic acid scaffold is a key component of GW501516, one of the most potent and selective PPARδ agonists ever developed.[8][9] Although its clinical development was halted due to safety concerns in long-term animal studies, it remains an invaluable research tool for understanding PPARδ biology.[7][9] GW501516 demonstrates high affinity (Kᵢ = 1 nM) and potency (EC₅₀ = 1 nM) for PPARδ, with over 1,000-fold selectivity against PPARα and PPARγ.[9]
Mechanism of Action: PPARδ Signaling Pathway
Upon binding a ligand like GW501516, PPARδ undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, recruiting coactivator proteins and initiating gene transcription. This leads to the upregulation of proteins involved in fatty acid transport and oxidation.
Caption: PPARδ agonist signaling pathway.
Part 2: Synthetic Protocols
The following protocols provide methodologies for synthesizing the core scaffold and a more complex derivative, representative of an advanced medicinal chemistry program.
Protocol 2.1: Synthesis of the Core Scaffold - 2-[(4-tert-butylphenyl)sulfanyl]acetic acid
This protocol describes a straightforward nucleophilic substitution to generate the parent scaffold.
Rationale: This two-step synthesis utilizes a common and reliable method. The first step generates the thiophenol nucleophile from the corresponding aniline via a diazonium salt intermediate, which is then reacted with an α-haloester. The second step is a simple saponification to yield the final carboxylic acid.
Caption: General synthetic workflow for the core scaffold.
Step-by-Step Methodology:
-
Preparation of 4-tert-butylbenzenethiol:
-
To a stirred solution of 4-tert-butylaniline (1.0 eq) in a 1:1 mixture of concentrated HCl and water at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, dissolve potassium ethyl xanthate (1.5 eq) in water. Slowly add the diazonium salt solution to the xanthate solution.
-
Allow the mixture to warm to room temperature and then heat to 60°C for 1 hour.
-
Cool the mixture, extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude xanthate is then hydrolyzed by refluxing with sodium hydroxide in aqueous ethanol. Acidification followed by extraction and purification (distillation or chromatography) yields 4-tert-butylbenzenethiol.
-
-
Synthesis of Ethyl 2-[(4-tert-butylphenyl)sulfanyl]acetate:
-
To a solution of 4-tert-butylbenzenethiol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise and stir the mixture at room temperature overnight.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.
-
-
Hydrolysis to 2-[(4-tert-butylphenyl)sulfanyl]acetic acid:
-
Dissolve the purified ester (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Protocol 2.2: Synthesis of a GW501516-type Analog
This protocol outlines the synthesis of a more complex derivative, demonstrating how the core scaffold is elaborated into a potent PPARδ agonist. This is based on published synthetic routes for GW501516.[8]
Rationale: This multi-step synthesis builds the complex thiazole heterocycle and links it to a modified phenoxyacetic acid moiety. Key steps include a Hantzsch thiazole synthesis and a Williamson ether synthesis to couple the two main fragments.
Step-by-Step Methodology:
-
Synthesis of the Thiazole Fragment (e.g., 2-(4-(trifluoromethyl)phenyl)thiazole):
-
React 4-(trifluoromethyl)thiobenzamide with 2-chloro-1,1-diethoxyethane in ethanol under reflux to form the thiazole ring.
-
Formylate the thiazole using a Vilsmeier-Haack reaction (POCl₃, DMF) to install a formyl group at the 5-position.
-
Reduce the aldehyde to the corresponding alcohol (e.g., using NaBH₄).
-
Convert the alcohol to a chloromethyl group (e.g., using SOCl₂).
-
-
Synthesis of the Phenoxyacetic Acid Fragment:
-
Start with a substituted phenol (e.g., 2-methyl-4-mercaptophenol).
-
Protect the thiol group (e.g., as a benzyl sulfide).
-
Perform a Williamson ether synthesis by reacting the phenol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the ethyl phenoxyacetate derivative.
-
Deprotect the thiol to reveal the free mercaptan.
-
-
Coupling and Final Hydrolysis:
-
Couple the chloromethylthiazole fragment with the mercaptophenol fragment via an Sₙ2 reaction in the presence of a base (e.g., Cs₂CO₃) in a suitable solvent like DMF.
-
Purify the resulting coupled ester by column chromatography.
-
Perform a final saponification of the ester using LiOH or NaOH in a mixture of THF/water to yield the final carboxylic acid product.
-
Purify the final compound by recrystallization or preparative HPLC.
-
Part 3: Protocols for Biological Evaluation
To assess the activity of newly synthesized compounds based on the scaffold, robust and reproducible biological assays are required.
Protocol 3.1: In Vitro PPARδ Reporter Gene Assay
Principle: This assay measures the ability of a compound to activate PPARδ and induce the transcription of a reporter gene (luciferase) under the control of a PPRE.
Self-Validation System:
-
Positive Control: GW501516 (known potent agonist).
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Counter-screen: Test compounds against cells transfected with an empty vector to rule out non-specific effects on the reporter enzyme.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well plates at an appropriate density.
-
Co-transfect the cells with three plasmids:
-
An expression vector for full-length human PPARδ.
-
An expression vector for human RXRα.
-
A reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene (e.g., pGL3-PPRE).
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). Include positive and negative controls on each plate.
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a commercial lysis buffer.
-
Add a luciferase substrate solution (e.g., from a Promega or Thermo Fisher kit) to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and maximal efficacy for each compound.
-
Protocol 3.2: Cellular Oleic Acid Oxidation Assay
Principle: This functional assay measures a key downstream effect of PPARδ activation: the rate of fatty acid oxidation in a relevant cell type, such as human skeletal muscle cells (HSMMs) or C2C12 myotubes.
Rationale: This assay provides evidence that the compound not only binds and activates the receptor but also elicits the desired physiological response in a cellular context.
Caption: Experimental workflow for biological evaluation.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture and differentiate myoblasts (e.g., C2C12) into myotubes according to standard protocols.
-
-
Compound Pre-treatment:
-
Treat the differentiated myotubes with the test compounds or controls (GW501516, vehicle) for 24 hours to allow for the upregulation of genes involved in fatty acid metabolism.
-
-
Oxidation Assay:
-
Prepare the assay medium: serum-free medium containing bovine serum albumin (BSA) and radiolabeled [¹⁴C]oleic acid.
-
Wash the cells and incubate them with the [¹⁴C]oleic acid-containing medium for 2-4 hours.
-
During this incubation, the cells will metabolize the [¹⁴C]oleic acid. Complete oxidation produces ¹⁴CO₂, while incomplete oxidation produces acid-soluble metabolites (ASMs).
-
To measure ¹⁴CO₂, place a filter paper soaked in NaOH in the well (but not touching the medium) to trap the released gas.
-
To measure ASMs, precipitate the unmetabolized oleic acid from the medium using perchloric acid and measure the radioactivity in the supernatant.
-
-
Measurement and Analysis:
-
Quantify the radioactivity of the trapped ¹⁴CO₂ and the ASMs using a scintillation counter.
-
The total oleic acid oxidation is the sum of the radioactivity from ¹⁴CO₂ and ASMs.
-
Compare the rate of oxidation in compound-treated cells to the vehicle-treated control to determine the fold-increase in fatty acid oxidation.
-
Part 4: Structure-Activity Relationship (SAR) Insights
The evolution from the simple 2-[(4-tert-butylphenyl)sulfanyl]acetic acid scaffold to the highly potent GW501516 was driven by systematic SAR studies. The key modifications are summarized below.
| Region of Scaffold | Modification | Impact on PPARδ Activity | Rationale |
| Acidic Headpiece | Esterification or amidation | Greatly Decreased | The negative charge of the carboxylate is critical for a key hydrogen bond/salt bridge interaction with residues (e.g., His323, His449, Tyr473) in the PPARδ ligand-binding pocket.[10] |
| Phenyl Ring A | Addition of small alkyl groups (e.g., methyl) | Increased | Fills a small hydrophobic pocket near the acidic headpiece, improving van der Waals interactions. |
| Sulfanyl Linker | Oxidation to sulfoxide or sulfone | Decreased or Maintained | While the sulfoxide is a major metabolite, the flexible thioether is generally optimal for potency.[11] |
| tert-Butyl Group | Replacement with smaller or larger alkyl groups | Decreased | The tert-butyl group provides an optimal fit for a specific hydrophobic pocket in the receptor. |
| Distal Tail Group | Elaboration to a substituted thiazole ring | Greatly Increased | This is the most critical modification. The trifluoromethylphenylthiazole moiety extends deep into the large, lipophilic "tail" region of the ligand-binding pocket, making extensive favorable contacts and dramatically increasing affinity and selectivity. |
Conclusion
The 2-[(4-tert-butylphenyl)sulfanyl]acetic acid scaffold represents a highly versatile and valuable starting point in medicinal chemistry. Its true power is unlocked through targeted modifications, as exemplified by the development of the potent PPARδ agonist GW501516. The protocols and insights provided in this guide offer researchers a comprehensive framework for synthesizing, evaluating, and optimizing novel compounds based on this privileged structure. By understanding the key synthetic transformations and the critical structure-activity relationships, scientists can effectively leverage this scaffold to develop next-generation therapeutics for metabolic and inflammatory diseases.
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Application Notes & Protocols: Investigating 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid as a Novel Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist in Drug Design
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid as a novel therapeutic agent. Due to its structural characteristics, specifically the presence of an aryl-sulfanyl-acetic acid moiety, this compound is a prime candidate for investigation as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. PPARα is a well-validated nuclear receptor target for the treatment of dyslipidemia, a major risk factor for atherosclerotic cardiovascular disease.[1][2] This guide outlines a structured, hypothesis-driven workflow, from initial in vitro characterization and safety profiling to in vivo proof-of-concept studies. Detailed, field-proven protocols are provided to enable a thorough evaluation of the compound's mechanism of action, efficacy, and preliminary safety profile.
Section 1: Introduction and Scientific Rationale
Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein cholesterol (LDL-C), coupled with low levels of high-density lipoprotein cholesterol (HDL-C), is a cornerstone of metabolic syndrome and a principal driver of atherosclerosis.[1] While statins are highly effective at lowering LDL-C, a significant residual risk for cardiovascular events remains, particularly in patients with high triglycerides and low HDL-C. This has sustained the search for complementary therapeutic strategies.
One of the most successful targets for managing dyslipidemia is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3][4] Its activation orchestrates a profound shift in gene expression, leading to increased fatty acid oxidation, reduced triglyceride synthesis, and enhanced HDL-C biogenesis.[3][5] The fibrate class of drugs, the archetypal PPARα agonists, have been in clinical use for decades, validating this mechanism for the treatment of dyslipidemia.[3]
The chemical structure of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid (herein referred to as "Compound-X") presents a compelling case for its investigation as a PPARα agonist. It features a hydrophobic tail (the 4-tert-butylphenyl group) connected to an acidic head (the acetic acid moiety) via a sulfanyl linker. This general architecture is reminiscent of the pharmacophore models developed for PPARα agonists, which often include a hydrophobic group and an acidic head to engage with key amino acid residues in the receptor's large, Y-shaped ligand-binding pocket.[6][7] This structural hypothesis forms the basis of the experimental roadmap detailed in these application notes.
Section 2: The PPARα Signaling Pathway: A Mechanistic Overview
Understanding the mechanism of action is fundamental to rational drug design. PPARα functions as a master regulator of lipid homeostasis. In its inactive state, it typically resides in the nucleus heterodimerized with the Retinoid X Receptor (RXR), complexed with corepressor proteins.
Upon binding of an agonist like Compound-X, PPARα undergoes a conformational change. This event triggers the dissociation of corepressors and the recruitment of a suite of coactivator proteins. The complete PPARα-RXR-agonist-coactivator complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8] This binding initiates the transcription of genes that collectively improve the lipid profile.
Key Transcriptional Targets and Their Metabolic Consequences:
-
Increased Fatty Acid Oxidation: Upregulation of genes like Carnitine Palmitoyltransferase 1A (CPT1A) and various acyl-CoA oxidases, which are rate-limiting enzymes for the mitochondrial and peroxisomal β-oxidation of fatty acids.[2][3]
-
Reduced Triglycerides: Increased expression of Lipoprotein Lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
-
Increased HDL-C: Enhanced expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary structural proteins of HDL particles.[1]
Section 3: A Phased Experimental Workflow for Drug Candidate Evaluation
A structured, multi-phase approach is essential for efficiently evaluating a new chemical entity. This workflow is designed to answer key questions at each stage, from primary target engagement to in vivo efficacy, while integrating early safety assessments to minimize late-stage attrition.
Section 4: Phase I - In Vitro Target Validation and Characterization
The primary goal of this phase is to confirm that Compound-X directly activates human PPARα with high potency and selectivity, induces the expression of downstream target genes, and exhibits an acceptable preliminary safety profile.
Protocol 4.1: Synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid
Rationale: A reliable synthetic route is required to produce high-purity Compound-X for biological testing. The following is a standard and efficient method for synthesizing aryl sulfanyl acetic acids.[9][10]
Materials:
-
4-tert-butylbenzenethiol
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)/Water
-
Standard glassware and purification equipment (column chromatography)
Procedure:
-
S-alkylation: To a solution of 4-tert-butylbenzenethiol (1.0 eq) in DMF, add K₂CO₃ (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting thiol is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ethyl ester by silica gel column chromatography.
-
Saponification: Dissolve the purified ester in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~2-3 with 1M HCl.
-
Extract the product, 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 4.2: Primary Screening - PPARα Luciferase Transactivation Assay
Rationale: This cell-based reporter assay is the gold standard for quantifying a compound's ability to functionally activate a nuclear receptor.[11][12][13] It measures the ligand-induced transcription of a luciferase reporter gene, providing a highly sensitive and quantitative readout of receptor activation. To assess selectivity, the assay should be run in parallel against PPARγ and PPARδ.
Materials:
-
HEK293T cells
-
Human PPARα, PPARγ, and PPARδ reporter assay kits (e.g., from INDIGO Biosciences or BPS Bioscience) containing reporter cells, media, and a reference agonist.[14][15][16]
-
Compound-X, dissolved in DMSO
-
Fenofibrate (PPARα reference agonist), Rosiglitazone (PPARγ reference agonist), GW501516 (PPARδ reference agonist)
-
96-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Cell Plating: Thaw and plate the engineered reporter cells into 96-well plates according to the manufacturer's protocol. Typically, cells are plated in recovery medium and incubated for 24 hours.
-
Compound Preparation: Prepare a serial dilution series of Compound-X (e.g., from 100 µM to 1 nM) in the provided compound screening medium. Also prepare dilution series for the reference agonists. Ensure the final DMSO concentration is ≤0.1%.
-
Dosing: Remove the recovery medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and positive control (reference agonist) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.
-
Lysis and Luminescence Reading: Discard the treatment medium. Add luciferase detection reagent to each well to lyse the cells and provide the substrate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light unit (RLU) data to the vehicle control. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).
Data Presentation 4.2: PPAR Subtype Activation Profile
| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) | Selectivity (α vs γ/δ) |
| Compound-X | 85 | >10,000 | >10,000 | >117-fold |
| Fenofibrate | 5,000 | >50,000 | >50,000 | >10-fold |
| Rosiglitazone | >50,000 | 150 | >50,000 | N/A |
| GW501516 | >50,000 | >50,000 | 5 | N/A |
| (Note: Data are hypothetical and for illustrative purposes.) |
Protocol 4.3: Target Gene Expression Analysis in HepG2 Cells
Rationale: To confirm that receptor activation translates into the desired biological response, we must measure the expression of known PPARα target genes in a relevant cell line, such as the human hepatoma cell line HepG2, which expresses high levels of PPARα.[17]
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., EMEM + 10% FBS)
-
Compound-X and Fenofibrate
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (CPT1A, APOA1) and a housekeeping gene (GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Culture: Plate HepG2 cells in 6-well plates and allow them to reach ~80% confluency.
-
Treatment: Treat cells with various concentrations of Compound-X (e.g., 0.1, 1, 10 µM), Fenofibrate (positive control), or vehicle (DMSO) for 24 hours.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit. Quantify RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control group.
Data Presentation 4.3: Target Gene Upregulation
| Treatment | Concentration (µM) | CPT1A Fold Change | APOA1 Fold Change |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Compound-X | 1 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| Compound-X | 10 | 6.8 ± 0.7 | 4.5 ± 0.5 |
| Fenofibrate | 10 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| (Note: Data are hypothetical and for illustrative purposes.) |
Protocol 4.4: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: An early assessment of cytotoxicity is crucial to ensure that the observed activity is not an artifact of cell death and to establish a preliminary therapeutic window. The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which correlates with cell viability.[18][19]
Materials:
-
HepG2 cells
-
Compound-X
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed HepG2 cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with a wide range of concentrations of Compound-X (e.g., from 0.1 µM to 200 µM) for 48 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the CC₅₀ (half-maximal cytotoxic concentration).
Data Presentation 4.4: Cytotoxicity Profile
| Compound | Cell Line | CC₅₀ (µM) | Therapeutic Index (CC₅₀ / PPARα EC₅₀) |
| Compound-X | HepG2 | >100 | >1176 |
| (Note: Data are hypothetical and for illustrative purposes.) |
Section 5: Phase II - Early ADME-Tox Profiling
Rationale: Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are a major cause of drug failure.[20][21][22] Early in vitro ADME assays help predict a compound's in vivo behavior and identify potential liabilities. A microsomal stability assay is a fundamental first step to assess metabolic clearance.
Protocol 5.1: In Vitro Metabolic Stability (Human Liver Microsomes)
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Compound-X
-
Incubation buffer (potassium phosphate)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare an incubation mixture containing HLM and Compound-X (at a low concentration, e.g., 1 µM) in phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of Compound-X.
-
Data Analysis: Plot the natural log of the percentage of Compound-X remaining versus time. The slope of the line gives the rate of elimination (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation 5.1: Metabolic Stability
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Predicted Hepatic Clearance |
| Compound-X | 55 | 22.5 | Low to Moderate |
| Verapamil (Control) | 8 | 155.0 | High |
| (Note: Data are hypothetical and for illustrative purposes.) |
Section 6: Phase III - In Vivo Proof-of-Concept
Rationale: The ultimate test of a potential dyslipidemia drug is its ability to modulate lipid levels in a relevant animal model. Mouse models fed a high-fat diet develop key features of human dyslipidemia and are widely used for efficacy testing.[23][24][25]
Protocol 6.1: Efficacy in a High-Fat Diet (HFD)-Induced Dyslipidemia Mouse Model
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat) and standard chow
-
Compound-X formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Fenofibrate (positive control)
-
Blood collection supplies (for retro-orbital or tail-vein sampling)
-
Clinical chemistry analyzer for lipid panels
Procedure:
-
Induction Phase: Acclimate mice for one week, then place them on a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia.
-
Baseline Measurement: At the end of the induction period, collect baseline blood samples after a 4-6 hour fast and measure plasma lipid levels.
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle, Compound-X at 10, 30 mg/kg, Fenofibrate at 100 mg/kg).
-
Treatment Phase: Administer the compounds daily via oral gavage for 2-4 weeks. Monitor body weight and food intake.
-
Final Analysis: At the end of the treatment period, collect terminal blood samples after a fast.
-
Lipid Profile Analysis: Measure total cholesterol, HDL-C, LDL-C, and triglycerides using a clinical chemistry analyzer.
-
Tissue Harvesting: Harvest liver tissue for potential future analysis (e.g., gene expression, histology).
Data Presentation 6.1: In Vivo Efficacy on Plasma Lipids
| Treatment Group | Dose (mg/kg) | Triglycerides (% Change) | HDL-C (% Change) |
| Vehicle | - | +5% ± 8% | -2% ± 5% |
| Compound-X | 10 | -25% ± 10% | +15% ± 7% |
| Compound-X | 30 | -45% ± 12% | +30% ± 9% |
| Fenofibrate | 100 | -50% ± 11% | +28% ± 8% |
| *p < 0.05 vs. Vehicle. (Note: Data are hypothetical and for illustrative purposes.) |
Section 7: Conclusion and Future Directions
This application note has detailed a logical and comprehensive research plan to evaluate 2-[(4-tert-butylphenyl)sulfanyl]acetic acid as a novel PPARα agonist. The provided protocols establish a framework for confirming its hypothesized mechanism of action, assessing its in vitro and in vivo efficacy, and gathering essential preliminary safety and ADME data.
Should Compound-X demonstrate potent and selective PPARα activation, induce target gene expression, exhibit a favorable in vitro safety and stability profile, and effectively lower triglycerides while raising HDL-C in vivo, it would be considered a promising lead candidate. Subsequent steps would involve more extensive preclinical development, including full pharmacokinetic studies, multi-dose toxicology in different species, and formulation development, to prepare for a potential Investigational New Drug (IND) application.
Section 8: References
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Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003). Drug Discovery Today. [Link]
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Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2010). Bentham Open. [Link]
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Sorting out the roles of PPARα in energy metabolism and vascular homeostasis. (2006). The Journal of Clinical Investigation. [Link]
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Peroxisome Proliferator-Activated Receptor α in Lipoprotein Metabolism and Atherosclerotic Cardiovascular Disease. (2023). National Center for Biotechnology Information. [Link]
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PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. (2022). National Center for Biotechnology Information. [Link]
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Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. (2010). ResearchGate. [Link]
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The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioIVT. [Link]
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A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators. (n.d.). SpringerLink. [Link]
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Importance of ADME/Tox in Early Drug Discovery. (2022). Cresset. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
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Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). LinkedIn. [Link]
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Exploring Dual Agonists for PPARα /γ Receptors using Pharmacophore Modeling, Docking Analysis and Molecule Dynamics Simulation. (2022). Ingenta Connect. [Link]
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Advances in experimental dyslipidemia and atherosclerosis. (n.d.). PubMed. [Link]
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Targeting PPARα for the Treatment and Understanding of Cardiovascular Diseases. (2018). MDPI. [Link]
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Molecular Actions of PPARα in Lipid Metabolism and Inflammation. (n.d.). Oxford Academic. [Link]
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Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Stemnovate. [Link]
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Exploring Dual Agonists for PPARα /γ Receptors using Pharmacophore Modeling, Docking Analysis and Molecule Dynamics Simulation. (2022). Bentham Science. [Link]
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A combined ligand and structure based approach to design potent PPAR-alpha agonists. (2012). ResearchGate. [Link]
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Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). ACS Publications. [Link]
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Human PPARα Reporter Assay Kit. (n.d.). INDIGO Biosciences. [Link]
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Human Peroxisome Proliferator-Activated Receptor Alpha. (n.d.). INDIGO Biosciences. [Link]
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Zebrafish Models for Dyslipidemia and Atherosclerosis Research. (n.d.). National Center for Biotechnology Information. [Link]
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Dyslipidemia and Atherosclerosis Mouse Models. (n.d.). Charles River Laboratories. [Link]
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Animal Models of Atherosclerosis—Supportive Notes and Tricks of the Trade. (2022). Circulation Research. [Link]
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Animal Models of Hyperlipidemia: An Overview. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (2016). National Center for Biotechnology Information. [Link]
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In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (n.d.). National Center for Biotechnology Information. [Link]
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Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. [Link]
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An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. (n.d.). National Center for Biotechnology Information. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Update on in vitro cytotoxicity assays for drug development. (n.d.). Semantic Scholar. [Link]
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PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]
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Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages, Leading to the Generation of LDL with PPAR-α Activation Properties. (n.d.). Circulation Research. [Link]
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CLINICAL STUDY PROTOCOL. (n.d.). LIB Therapeutics. [Link]
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Guidelines on the Clinical Evaluation of Medicinal Products for Treatment of Dyslipidemia. (n.d.). National Institute of Health Sciences, Japan. [Link]
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Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol … (n.d.). ResearchGate. [Link]
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Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal. [Link]
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CLINICAL STUDY PROTOCOL. (n.d.). ClinicalTrials.gov. [Link]
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (n.d.). Europe PMC. [Link]
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Application Notes and Protocols for High-Throughput Screening of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Fatty Acid-Binding Protein (FABP) Modulators
Introduction: Targeting Metabolic and Inflammatory Pathways
In the landscape of modern drug discovery, the pursuit of novel therapeutics for metabolic and inflammatory diseases remains a paramount objective. Two key protein families, the Peroxisome Proliferator-Activated Receptors (PPARs) and the Fatty Acid-Binding Proteins (FABPs), have emerged as critical nodes in the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.[1] Their intricate involvement in these pathways makes them compelling targets for therapeutic intervention. This guide provides a comprehensive framework for the high-throughput screening (HTS) of small molecule libraries to identify novel modulators of PPARγ and FABPs. As a representative chemical scaffold, we will consider analogs of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, a structure embodying characteristics amenable to interaction with the ligand-binding pockets of these protein families.
The rationale for focusing on PPARγ and FABPs stems from their synergistic roles in cellular lipid signaling. FABPs are intracellular chaperones that bind and transport fatty acids and other lipophilic molecules to various cellular compartments, including the nucleus.[2][3] Within the nucleus, these ligands can interact with nuclear receptors like PPARγ, which, upon activation, heterodimerizes with the Retinoid X Receptor (RXR) to regulate the transcription of a vast array of genes involved in energy metabolism and inflammation.[1][4][5] The interplay between FABP-mediated ligand transport and subsequent PPARγ activation presents a rich opportunity for pharmacological modulation.
This document will provide detailed, field-proven protocols for robust HTS assays designed to identify both agonists and antagonists of PPARγ, as well as inhibitors of FABPs. We will delve into the causality behind experimental choices, data analysis workflows for hit identification, and troubleshooting strategies to ensure the integrity and reproducibility of your screening campaigns.
Principle of the Screening Cascade
A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from a large compound library. The workflow is structured to move from a broad primary screen to more specific secondary and counter-screens to eliminate false positives and characterize the mechanism of action of promising compounds.
Diagram 1: High-Throughput Screening Cascade
Caption: A generalized workflow for identifying and validating modulators of PPARγ and FABPs.
Section 1: High-Throughput Screening for PPARγ Modulators
PPARγ is a ligand-activated transcription factor that is a master regulator of adipogenesis and plays a crucial role in lipid and glucose metabolism.[6] Synthetic agonists of PPARγ, such as the thiazolidinediones, are effective insulin sensitizers. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for identifying compounds that modulate the interaction of PPARγ with its co-regulators, a key step in its transcriptional activation.[7][8]
TR-FRET Co-regulator Recruitment Assay Principle
This assay quantifies the binding of a fluorescently labeled co-activator peptide to the PPARγ ligand-binding domain (LBD) upon agonist binding. The PPARγ-LBD is tagged (e.g., with GST), and a Terbium (Tb)-labeled antibody against the tag serves as the FRET donor. A fluorescein-labeled co-activator peptide acts as the FRET acceptor. When an agonist binds to PPARγ-LBD, it induces a conformational change that promotes the recruitment of the co-activator peptide, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. Antagonists will compete with the agonist, preventing this interaction and reducing the FRET signal.
Diagram 2: PPARγ TR-FRET Co-regulator Assay Principle
Caption: Mechanism of the PPARγ TR-FRET co-regulator recruitment assay.
Detailed Protocol: PPARγ TR-FRET Assay in 384-Well Format
This protocol is designed for a 384-well plate format and can be adapted for agonist or antagonist screening modes.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA.
-
GST-tagged PPARγ-LBD: Final concentration 5 nM.
-
Terbium-labeled anti-GST antibody: Final concentration 1 nM.
-
Fluorescein-labeled co-activator peptide (e.g., PGC1α): Final concentration 25 nM.
-
Reference Agonist (e.g., Rosiglitazone): For antagonist mode, use at EC80 concentration.
-
Test Compounds: 2-[(4-tert-butylphenyl)sulfanyl]acetic acid analogs dissolved in DMSO.
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic liquid handler, dispense 20 nL of each compound dilution into the assay plate. For the final assay volume of 20 µL, this results in a 1:1000 dilution.
-
Dispense DMSO only for negative controls and reference compound for positive controls.
-
-
Reagent Preparation (Prepare fresh):
-
For Agonist Screening:
-
Prepare a 2X master mix of GST-PPARγ-LBD (10 nM) and Fluorescein-co-activator peptide (50 nM) in assay buffer.
-
Prepare a 2X solution of Tb-anti-GST antibody (2 nM) in assay buffer.
-
-
For Antagonist Screening:
-
Prepare a 2X master mix of GST-PPARγ-LBD (10 nM), Fluorescein-co-activator peptide (50 nM), and the reference agonist at 2X its EC80 concentration in assay buffer.
-
Prepare a 2X solution of Tb-anti-GST antibody (2 nM) in assay buffer.
-
-
-
Reagent Addition:
-
Add 10 µL of the appropriate 2X PPARγ/peptide master mix to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 10 µL of the 2X Tb-anti-GST antibody solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader using an excitation wavelength of 340 nm and emission wavelengths of 490 nm (Terbium) and 520 nm (Fluorescein).[9] A delay time of 100 µs and an integration time of 200 µs are recommended.[9]
-
Data Analysis:
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 520 nm / Emission at 490 nm) * 1000
-
-
Determine Assay Quality (Z'-factor):
-
Use positive control (e.g., saturating concentration of Rosiglitazone for agonist mode) and negative control (DMSO) wells.
-
Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
-
An assay with a Z' > 0.5 is considered excellent for HTS.
-
-
Hit Identification:
-
Calculate the percent activation (for agonists) or percent inhibition (for antagonists) for each compound relative to controls.
-
Set a hit threshold (e.g., >3 standard deviations from the mean of the sample field or a specific percentage of activity/inhibition).
-
-
Dose-Response Curves:
-
For confirmed hits, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Section 2: High-Throughput Screening for FABP Inhibitors
FABPs are a family of small intracellular proteins that bind and transport fatty acids and other hydrophobic ligands.[2][3] Inhibition of specific FABPs is a promising strategy for treating metabolic diseases. A fluorescent indicator displacement assay is a straightforward and effective method for identifying compounds that bind to the fatty acid-binding pocket of FABPs.
Fluorescent Indicator Displacement Assay Principle
This assay relies on the displacement of a fluorescent probe from the binding pocket of an FABP by a competitive inhibitor. A fluorescent fatty acid analog, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) or a BODIPY-labeled fatty acid, exhibits increased fluorescence upon binding to the hydrophobic pocket of the FABP.[10][11][12] When a test compound with higher affinity for the binding site is introduced, it displaces the fluorescent probe, leading to a decrease in the fluorescence signal.
Diagram 3: FABP Fluorescent Indicator Displacement Assay
Caption: Principle of the fluorescent indicator displacement assay for FABP inhibitors.
Detailed Protocol: FABP Fluorescent Displacement Assay in 384-Well Format
This protocol is designed for a 384-well plate format to screen for inhibitors of a specific FABP isoform (e.g., FABP4 or FABP5).
Materials:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA.
-
Recombinant Human FABP (e.g., FABP4): Final concentration determined by titration (typically 100-200 nM).
-
Fluorescent Probe (e.g., BODIPY FL C16): Final concentration at its Kd for the target FABP (typically 50-100 nM).
-
Reference Inhibitor (e.g., BMS309403 for FABP4).
-
Test Compounds: 2-[(4-tert-butylphenyl)sulfanyl]acetic acid analogs dissolved in DMSO.
-
384-well low-volume black plates.
-
Fluorescence plate reader.
Procedure:
-
Assay Optimization:
-
Determine the dissociation constant (Kd) of the fluorescent probe for the FABP by titrating the probe against a fixed concentration of the protein.
-
Optimize the FABP concentration to achieve a robust signal-to-background ratio (>5-fold).
-
-
Compound Plating:
-
Dispense 20 nL of test compounds and controls into the assay plate as described in section 1.2.
-
-
Reagent Addition:
-
Prepare a 2X master mix of the FABP and fluorescent probe in assay buffer.
-
Add 10 µL of the 2X master mix to each well of the compound plate.
-
-
Incubation and Measurement:
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 488/515 nm for BODIPY FL C16).[11]
-
Data Analysis:
-
Calculate Percent Displacement:
-
% Displacement = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)])
-
Signal_max is the fluorescence of the FABP with the probe (DMSO control).
-
Signal_min is the fluorescence of the probe alone or with a saturating concentration of a known inhibitor.
-
-
Assay Quality (Z'-factor):
-
Calculate the Z'-factor using wells with and without a saturating concentration of the reference inhibitor. A Z' > 0.5 is desirable.
-
-
Hit Identification and Confirmation:
-
Identify hits based on a pre-defined displacement threshold (e.g., >50% displacement).
-
Confirm hits by re-testing and performing dose-response analysis to determine IC50 values.
-
Section 3: Data Interpretation and Troubleshooting
Rigorous data analysis and proactive troubleshooting are essential for the success of any HTS campaign.
Quantitative Data Summary
| Parameter | PPARγ TR-FRET Assay | FABP Displacement Assay | Acceptable Range |
| Assay Window (S/B) | Mean_pos / Mean_neg | Mean_max / Mean_min | > 5 |
| Z'-factor | 1 - [ (3(SD_pos+SD_neg)) / |Mean_pos-Mean_neg| ] | 1 - [ (3(SD_max+SD_min)) / |Mean_max-Mean_min| ] | 0.5 - 1.0 |
| Hit Threshold | > 3σ from mean or >50% activation | > 3σ from mean or >50% displacement | Assay dependent |
| DMSO Tolerance | < 20% signal change | < 20% signal change | Up to 1% final concentration |
Common HTS Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Z'-factor (<0.5) | - Reagent instability- Suboptimal reagent concentrations- High plate-to-plate variability | - Prepare fresh reagents daily- Re-optimize protein and probe/peptide concentrations- Ensure consistent liquid handling and incubation times |
| High False Positive Rate | - Compound autofluorescence or quenching- Compound aggregation- Non-specific protein binding | - Perform counter-screens in the absence of one assay component (e.g., PPARγ protein)- Add non-ionic detergent (e.g., 0.01% Triton X-100) to assay buffer- Visually inspect wells for compound precipitation |
| Poor Dose-Response Curves | - Compound insolubility at high concentrations- Cytotoxicity in cell-based assays | - Check compound solubility in assay buffer- Reduce the highest concentration tested- For cell-based assays, perform a parallel cytotoxicity assay |
Section 4: Biological Context and Signaling Pathways
Understanding the biological pathways in which PPARγ and FABPs operate is crucial for interpreting screening results and guiding subsequent drug development efforts.
The PPARγ Signaling Pathway
PPARγ activation by a ligand leads to its heterodimerization with RXR. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits a complex of co-activator proteins, which facilitates the transcription of genes involved in adipogenesis, lipid storage, and insulin sensitization.[1][4][6]
Diagram 4: PPARγ Transcriptional Activation Pathway
Caption: Simplified PPARγ signaling pathway leading to gene transcription.
FABP-Mediated Fatty Acid Trafficking
FABPs facilitate the transport of fatty acids across the cytoplasm to various organelles. One key destination is the nucleus, where these fatty acids can serve as endogenous ligands for PPARs. This positions FABPs as crucial regulators of nuclear receptor activity.[2][3][13]
Diagram 5: Cellular Fatty Acid Uptake and Trafficking
Sources
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid-binding Proteins Transport N-Acylethanolamines to Nuclear Receptors and Are Targets of Endocannabinoid Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver fatty acid-binding protein targets fatty acids to the nucleus. Real time confocal and multiphoton fluorescence imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
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- 7. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ | Springer Nature Experiments [experiments.springernature.com]
- 9. Transfer of fluorescent fatty acids from liver and heart fatty acid-binding proteins to model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study of the Fatty Acid Binding Process of a New FABP from Cherax quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative study of the fatty acid binding process of a new FABP from Cherax quadricarinatus by fluorescence intensity, lifetime and anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand-dependent interaction of hepatic fatty acid-binding protein with the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Quantification of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid
Introduction
2-[(4-tert-butylphenyl)sulfanyl]acetic acid (molecular formula: C₁₂H₁₆O₂S, molecular weight: 224.32 g/mol ) is an organic compound with potential applications in pharmaceutical and chemical research.[1] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical methodologies for the quantification of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid in diverse matrices. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions.
Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing robust analytical methods.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₆O₂S | [1] |
| Molecular Weight | 224.32 g/mol | [1] |
| IUPAC Name | 2-[(4-tert-butylphenyl)sulfanyl]acetic acid | N/A |
| CAS Number | 4365-63-3 | [2] |
| Predicted XlogP | 3.6 | [1] |
| Predicted pKa | (Acidic) 3.8 | Inferred |
Note: The predicted XlogP suggests moderate lipophilicity, making the compound suitable for reversed-phase chromatography. The predicted acidic pKa of the carboxylic acid group indicates that it will be ionized at neutral pH.
Method Selection: A Rationale
The choice of an analytical method is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. For 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, two primary techniques are recommended: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This method is ideal for routine analysis and quality control where high concentrations of the analyte are expected, such as in the analysis of bulk drug substances. It is a robust and cost-effective technique.
-
LC-MS/MS: For bioanalytical applications, such as the quantification of the compound in plasma or tissue samples, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[3][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details a reversed-phase HPLC method for the quantification of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. The principle lies in the separation of the analyte from other components in a sample based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (deionized or HPLC grade).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
4. Sample Preparation (for API):
-
Accurately weigh approximately 10 mg of the 2-[(4-tert-butylphenyl)sulfanyl]acetic acid API.
-
Dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Further dilute to a concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid in the sample by interpolating its peak area from the calibration curve.
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining the moderately lipophilic analyte.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase suppresses the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention.
-
Gradient Elution: A gradient is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, providing a good balance between analysis time and resolution.[5]
-
Detection at 254 nm: The phenyl ring in the molecule is expected to have a strong UV absorbance at this wavelength, providing good sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid in biological matrices, a highly sensitive and selective LC-MS/MS method is necessary. This protocol is designed for analysis in human plasma.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization properties can be used (e.g., [¹³C₆]-Ibuprofen).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Human plasma (blank).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): As prepared for the HPLC-UV method.
-
Working Standard and QC Solutions: Prepare spiking solutions in methanol and spike into blank human plasma to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, and high concentrations).
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the internal standard in methanol.
3. LC and MS/MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B0.5-3.0 min: 10-95% B3.0-4.0 min: 95% B4.0-4.1 min: 95-10% B4.1-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 223.1 |
| Product Ions (m/z) | To be determined by infusion and fragmentation analysis (e.g., 179.1, 123.1) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Note: The precursor ion in negative mode corresponds to [M-H]⁻. Product ions would result from the fragmentation of the precursor, for instance, the loss of the carboxylic acid group.
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression for the calibration curve.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
Self-Validating System and Trustworthiness:
The inclusion of an internal standard is critical for the trustworthiness of the LC-MS/MS method.[3] The IS compensates for variations in sample preparation, injection volume, and matrix effects, ensuring the accuracy and precision of the results. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, which includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualization of Workflows
HPLC-UV Workflow
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS bioanalysis.
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the study, particularly the nature of the sample matrix and the desired level of sensitivity. It is imperative that these methods are fully validated in the laboratory to ensure their performance characteristics are suitable for their intended purpose.
References
-
2-{[(4-tert-butylphenyl)methyl]sulfanyl}acetic acid | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]
-
(4-tert-Butylphenyl)acetic acid - PMC - NIH. (n.d.). Retrieved from [Link]
-
2-[(4-tert-butylphenyl)sulfanyl]acetic acid - PubChem. (n.d.). Retrieved from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. (n.d.). Retrieved from [Link]
-
Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Retrieved from [Link]
-
(4-tert-butylphenyl)acetic acid | CAS#:32857-63-9 | Chemsrc. (n.d.). Retrieved from [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.). Retrieved from [Link]
- CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents. (n.d.).
-
(PDF) RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer - ResearchGate. (n.d.). Retrieved from [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Retrieved from [Link]
-
Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note - Agilent. (n.d.). Retrieved from [Link]
-
LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010). Retrieved from [Link]
-
Solvents and Caveats for LC-MS - Waters Corporation. (n.d.). Retrieved from [Link]
-
Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy - MDPI. (n.d.). Retrieved from [Link]
-
Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC. (n.d.). Retrieved from [Link]
-
Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method in Empagliflozin Drug Substance: Development and Evaluation - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]
-
Development of LC/MS techniques for plant and drug metabolism studies - SciSpace. (2011). Retrieved from [Link]
-
(PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - MDPI. (n.d.). Retrieved from [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Retrieved from [Link]
-
GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. (n.d.). Retrieved from [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.). Retrieved from [Link]
- US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R) - Google Patents. (n.d.).
-
A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. PubChemLite - 2-[(4-tert-butylphenyl)sulfanyl]acetic acid (C12H16O2S) [pubchemlite.lcsb.uni.lu]
- 2. biosynth.com [biosynth.com]
- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 4. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis of Sulfanylacetic Acids
Introduction
Sulfanylacetic acids, also known as thioglycolic acids, are organic compounds containing both a thiol and a carboxylic acid functional group.[1] These compounds and their derivatives are pivotal in various industrial applications, including as key ingredients in cosmetics for hair waving and depilatory products, as chemical intermediates in the synthesis of pharmaceuticals and pesticides, and as stabilizers for PVC plastics.[1][2] Given their widespread use and potential for impact on human health and product efficacy, ensuring the purity of sulfanylacetic acids is of paramount importance. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection offers a robust, sensitive, and specific method for the quantitative analysis of sulfanylacetic acid purity and the identification of potential impurities.[3][4]
This application note provides a comprehensive, step-by-step protocol for the purity analysis of sulfanylacetic acids using a reversed-phase HPLC-UV method. The narrative will delve into the scientific rationale behind the methodological choices, from mobile phase composition to UV wavelength selection, to provide researchers, scientists, and drug development professionals with a thorough understanding of the analytical process. The method is designed to be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and accuracy for quality control and research purposes.[4][5][6]
Principle of the Method
This method employs reversed-phase chromatography, where the stationary phase is non-polar (typically a C18 column) and the mobile phase is a polar aqueous-organic mixture.[7] Sulfanylacetic acid is a polar molecule and its retention on the non-polar stationary phase is controlled by the composition of the mobile phase. To ensure the analyte is in its non-ionized form for better retention and peak shape on a reversed-phase column, the pH of the mobile phase is adjusted to be at least 2 pH units below the pKa of the carboxylic acid group of the sulfanylacetic acid.[8] This technique is known as ion suppression chromatography.[8] Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength where it exhibits a significant response.[9]
Materials and Reagents
| Item | Specification |
| Instrumentation | HPLC system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Reagents | Sulfanylacetic acid reference standard (≥99% purity) |
| Acetonitrile (HPLC grade) | |
| Methanol (HPLC grade) | |
| Orthophosphoric acid (85%, analytical grade) | |
| Water (HPLC grade or Milli-Q) | |
| Glassware | Volumetric flasks (Class A), pipettes (Class A), autosampler vials |
| Equipment | Analytical balance, pH meter, sonicator, 0.45 µm membrane filters |
Experimental Protocols
Preparation of Mobile Phase
The selection of the mobile phase is critical for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.
-
Aqueous Phase (Mobile Phase A): Prepare a 0.1% (v/v) solution of orthophosphoric acid in water. To do this, add 1 mL of 85% orthophosphoric acid to a 1 L volumetric flask and dilute to the mark with HPLC-grade water. This will result in a pH of approximately 2.1.[10][11] The low pH ensures that the carboxylic acid group of sulfanylacetic acid is protonated, leading to better retention and symmetrical peak shapes.[8]
-
Organic Phase (Mobile Phase B): Acetonitrile (HPLC grade).
-
Mobile Phase Composition: The separation can be performed using an isocratic elution with a mixture of Mobile Phase A and Mobile Phase B. A typical starting composition is 95:5 (v/v) of A:B. The exact ratio should be optimized to achieve a suitable retention time and resolution from any impurities.
-
Degassing: Before use, filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using a sonicator or an online degasser to prevent air bubbles from interfering with the detector baseline.
Preparation of Standard Solutions
Accurate standard solutions are essential for the quantification of the analyte.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of sulfanylacetic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the sample. For linearity studies, a range of concentrations (e.g., 50, 100, 200, 400, 600 µg/mL) is recommended.
Sample Preparation
Proper sample preparation is crucial to ensure the accuracy and longevity of the HPLC column.
-
Accurately weigh a suitable amount of the sulfanylacetic acid sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 200 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[12][13]
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These may need to be optimized depending on the specific instrument and column used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 0.1% Phosphoric Acid in Water : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 10 minutes (or until all components have eluted) |
Rationale for UV Wavelength Selection: Organic acids generally exhibit UV absorbance in the lower UV region. A wavelength of 210 nm is commonly used for the detection of the carboxyl group and provides good sensitivity for many organic acids, including sulfanylacetic acid.[9][10][11] While sulfanylacetic acid also has a thiol group, the primary chromophore for this analysis is the carboxylic acid. For higher specificity, a photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak and confirm its identity.
Analytical Workflow Diagram
Sources
- 1. 巯基乙酸 溶液 ~80% in H2O, for spectrophotometric det. of palladium, iron, uranium(VI), molybdates and nitrites | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. zenodo.org [zenodo.org]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. scioninstruments.com [scioninstruments.com]
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- 11. longdom.org [longdom.org]
- 12. lcms.cz [lcms.cz]
- 13. drawellanalytical.com [drawellanalytical.com]
Application Note & Protocols: Strategic Derivatization of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid for Enhanced Biological Profiling
Abstract
The carboxylic acid moiety is a cornerstone in drug design, integral to the pharmacophore of numerous therapeutic agents.[1] However, its physicochemical properties—such as high polarity and ionization state at physiological pH—can present challenges in drug development, including poor membrane permeability and rapid metabolism. This application note provides a comprehensive guide to the strategic derivatization of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, a representative arylthioacetic acid scaffold. We present detailed protocols for its conversion into ester and amide derivatives, transformations designed to modulate its biological and pharmacokinetic properties. The rationale behind these modifications is explored in the context of structure-activity relationship (SAR) studies, alongside a practical workflow for evaluating the newly synthesized compounds in relevant biological assays.
Introduction: The Rationale for Derivatization
Phenylacetic acid and its derivatives are a versatile class of compounds with a wide spectrum of biological activities.[2] The parent molecule for this study, 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, combines a lipophilic tert-butylphenyl group with a polar carboxylic acid via a flexible thioether linkage. While the carboxylic acid group is often crucial for target binding through hydrogen bonds and electrostatic interactions, it can also be a liability.[1]
Chemical modification, or derivatization, is a fundamental strategy in medicinal chemistry to overcome these liabilities and systematically probe the SAR of a lead compound. By converting the carboxylic acid into bioisosteres like esters or amides, researchers can achieve several key objectives:
-
Modulate Lipophilicity: Converting the polar carboxylate into a less polar ester or amide can enhance passive diffusion across biological membranes, potentially improving oral bioavailability and cell-based assay performance.
-
Alter Metabolic Stability: Esters can act as prodrugs, undergoing hydrolysis by esterases in vivo to release the active carboxylic acid. Amides are generally more stable metabolically, offering a way to prolong the compound's duration of action.
-
Probe Target Interactions: Replacing the acidic proton and altering the hydrogen-bonding pattern allows for a deeper understanding of how the molecule interacts with its biological target. The amide bond, for instance, is present in 25% of available drugs, making amidation one of the most common reactions in medicinal chemistry.[3]
This guide provides validated, step-by-step protocols for synthesizing representative ester and amide derivatives of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid and outlines a screening cascade for their biological evaluation.
Derivatization Strategies: Chemical Principles and Workflow
The primary functional handle for derivatization on the parent compound is the carboxylic acid group. We will focus on two of the most robust and widely used transformations: esterification and amidation .
Esterification
Esterification is a critical transformation in organic and medicinal chemistry.[4] While classic methods like Fischer-Speier esterification exist, they often require harsh acidic conditions and a large excess of alcohol.[5] For complex molecules, milder methods are preferable. The Steglich esterification, using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is an excellent alternative that proceeds under neutral, ambient conditions.[4] The reaction is typically catalyzed by a small amount of 4-dimethylaminopyridine (DMAP).
Amidation
Directly forming an amide from a carboxylic acid and an amine is a cornerstone reaction. The process requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This can be achieved in several ways:
-
Conversion to Acyl Chloride: A highly effective, albeit aggressive, method involves converting the carboxylic acid to a reactive acyl chloride using reagents like thionyl chloride (SOCl₂).[6][7] This intermediate readily reacts with an amine to form the amide.
-
Carbodiimide Coupling: Similar to esterification, EDC or DCC can be used to activate the carboxylic acid, forming an O-acylisourea intermediate that is then attacked by the amine. This is one of the most common methods in peptide synthesis and medicinal chemistry due to its mild conditions.
-
Boron-Mediated Amidation: Modern methods using boron-based reagents, such as B(OCH₂CF₃)₃, offer an operationally simple and effective route for direct amidation that can often be performed open to the air.[3][8]
The following diagram illustrates the general workflow for the derivatization of the parent compound.
Caption: General workflow for the derivatization of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of Methyl 2-[(4-tert-butylphenyl)sulfanyl]acetate (Ester Derivative)
Principle: This protocol employs an EDC/DMAP-mediated Steglich-type esterification. EDC activates the carboxylic acid, and DMAP serves as a highly nucleophilic catalyst to accelerate the formation of the activated acyl-pyridinium intermediate, which is then attacked by methanol.[4] This method is chosen for its mild conditions, which preserve the integrity of the thioether linkage.
Materials:
-
2-[(4-tert-butylphenyl)sulfanyl]acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-[(4-tert-butylphenyl)sulfanyl]acetic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add anhydrous methanol (1.5 eq) to the solution.
-
Add DMAP (0.1 eq) to the mixture and stir.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) portion-wise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure methyl ester.
-
Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N-Benzyl-2-[(4-tert-butylphenyl)sulfanyl]acetamide (Amide Derivative)
Principle: This protocol utilizes a standard carbodiimide coupling reaction to form the amide bond. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) is common practice to suppress side reactions and minimize potential racemization if chiral centers were present.
Materials:
-
2-[(4-tert-butylphenyl)sulfanyl]acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-[(4-tert-butylphenyl)sulfanyl]acetic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of DMF.
-
Add the benzylamine solution and DIPEA (2.0 eq) to the reaction flask.
-
Stir the reaction at room temperature for 18-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Caution: The aqueous washes remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) or recrystallization to obtain the pure amide.
-
Confirm the identity and purity of the product using appropriate analytical techniques (NMR, MS, FT-IR).
Biological Evaluation: A Strategic Screening Cascade
The newly synthesized derivatives, along with the parent compound, should be subjected to a tiered screening process to systematically evaluate their biological activity and establish an SAR.
Caption: A tiered workflow for the biological evaluation of new derivatives.
Protocol 3: Example Primary Assay - In Vitro COX-1/COX-2 Inhibition Assay
Principle: Many anti-inflammatory drugs containing phenylacetic acid scaffolds function by inhibiting cyclooxygenase (COX) enzymes. This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), producing a colored product that can be measured spectrophotometrically at 595 nm. An inhibitor will reduce the rate of color development.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Test compounds (parent acid and derivatives, dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 150 µL of assay buffer to all wells.
-
Add 10 µL of Heme to all wells.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the respective wells.
-
Add 10 µL of the diluted test compound or DMSO (for vehicle control) to the wells.
-
Incubate the plate at 25 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to all wells.
-
Immediately read the absorbance at 595 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Data Interpretation and SAR Analysis
The derivatization strategy allows for a direct comparison of how modifying the carboxylic acid functional group impacts biological activity. Below is a table of hypothetical data from the COX inhibition assay described above.
| Compound | Derivative Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Parent Compound | Carboxylic Acid | 1.5 | 15.2 | 0.1 |
| Derivative 1 | Methyl Ester | 10.8 | 5.4 | 2.0 |
| Derivative 2 | Benzyl Amide | 5.2 | 0.9 | 5.8 |
Interpretation of Hypothetical Data:
-
The Parent Compound shows modest activity against COX-1 and is significantly less potent against COX-2.
-
Derivative 1 (Ester) demonstrates a reversal in selectivity. The potency against COX-1 is decreased, but the potency against COX-2 is enhanced. This suggests the active site of COX-2 may have a hydrophobic pocket that better accommodates the methyl ester group. The ester may also be acting as a prodrug, being slowly hydrolyzed to the active acid.
-
Derivative 2 (Amide) shows the most promising profile. It retains good COX-1 inhibition while demonstrating a significant increase in potency against COX-2, resulting in a nearly 6-fold selectivity for the desired isoform. The larger, more rigid benzylamide group may be forming favorable interactions within the COX-2 active site that are not possible for the parent acid or the smaller ester.
Conclusion
This application note details robust and reproducible protocols for the esterification and amidation of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. These derivatization strategies are fundamental tools in medicinal chemistry for systematically exploring structure-activity relationships. By converting the carboxylic acid to an ester or an amide, researchers can profoundly alter the compound's potency, selectivity, and physicochemical properties. The provided biological screening cascade offers a logical framework for evaluating these new chemical entities, enabling the data-driven optimization of lead compounds for drug discovery programs.
References
- P. A. S. S. N. A. K. A. L. P. S. A. G. W. C. K. S. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- G. G. S. V. D. D. A. R. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- (n.d.).
- (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). The Journal of Organic Chemistry.
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Leahcim. (2014). Fischer Esterification to Make Esters from Carboxylic Acids. YouTube. [Link]
-
Molecules. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid as a Glycine Transporter 1 (GlyT1) Inhibitor
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid as a putative inhibitor of the Glycine Transporter 1 (GlyT1). This document outlines the theoretical framework for its mechanism of action, a proposed synthetic route, and detailed protocols for its evaluation through in vitro and in vivo assays. The protocols are designed to be self-validating and are grounded in established methodologies for the study of GlyT1 inhibitors.
Introduction: The Rationale for GlyT1 Inhibition
The Glycine Transporter 1 (GlyT1) is a critical protein in the central nervous system (CNS) responsible for the reuptake of glycine from the synaptic cleft.[1] Glycine is a unique neurotransmitter, acting as an inhibitory neurotransmitter at its own receptors and as an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is fundamental to excitatory neurotransmission, synaptic plasticity, learning, and memory.[3]
Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[4] By inhibiting GlyT1, the extracellular concentration of glycine is increased, which in turn enhances NMDA receptor function.[3] This mechanism offers a promising therapeutic strategy to address the cognitive and negative symptoms of schizophrenia, which are poorly managed by current antipsychotics.[4] The therapeutic potential of GlyT1 inhibitors is also being explored for other CNS disorders, including depression, anxiety, and cognitive impairments associated with neurodegenerative diseases.[2][5]
This guide focuses on 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid, a compound with a structure suggestive of potential GlyT1 inhibitory activity. While specific biological data for this compound is not extensively available in the public domain, its structural motifs are present in other known GlyT1 inhibitors.[6][7] The following sections provide the necessary protocols to synthesize and thoroughly characterize its activity as a GlyT1 inhibitor.
Compound Profile: 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
-
Compound Name: 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
-
Molecular Formula: C₁₂H₁₆O₂S
-
Molecular Weight: 224.32 g/mol
-
Predicted Properties:
Note: The biological activity and potency (e.g., IC₅₀) of this specific compound have not been publicly reported. The protocols outlined below are designed to determine these key parameters.
Proposed Synthesis of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
The following is a proposed, representative protocol for the synthesis of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid, based on established methods for the synthesis of aryl sulfides.[9]
Reaction Scheme:
4-tert-butylbenzenethiol + Bromoacetic acid → 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
Materials and Reagents:
-
4-tert-butylbenzenethiol
-
Bromoacetic acid
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
In a round-bottom flask, dissolve 4-tert-butylbenzenethiol (1 equivalent) in DMF.
-
Add a solution of sodium hydroxide (2 equivalents) in water and stir for 15 minutes at room temperature.
-
Slowly add a solution of bromoacetic acid (1.1 equivalents) in DMF to the reaction mixture.
-
Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the aqueous layer and wash the organic layer with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid.
In Vitro Characterization Protocols
Mechanism of Action: GlyT1 Inhibition Pathway
The primary mechanism of action for a GlyT1 inhibitor is to block the reuptake of glycine into presynaptic neurons and glial cells, thereby increasing the concentration of glycine in the synaptic cleft. This elevated glycine level enhances the activation of NMDA receptors, which require both glutamate and a co-agonist (glycine or D-serine) to function.
Caption: GlyT1 Inhibition Pathway.
Protocol: Radiolabeled Glycine Uptake Assay
This assay directly measures the inhibitory effect of the test compound on GlyT1 function by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.[10]
Materials and Reagents:
-
CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
96-well cell culture plates.
-
[³H]Glycine or [¹⁴C]Glycine.
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer.
-
Wash Buffer: Ice-cold HBSS.
-
Lysis Buffer: 0.1 N NaOH or 1% SDS.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Reference Inhibitor (e.g., Sarcosine, NFPS).[1]
-
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid.
Experimental Workflow Diagram:
Caption: Workflow for Radiolabeled Glycine Uptake Assay.
Step-by-Step Protocol:
-
Cell Plating: Seed CHO/hGlyT1 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and the reference inhibitor in HBSS. A typical concentration range would be from 1 nM to 100 µM.
-
Assay Initiation: On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of pre-warmed HBSS.
-
Pre-incubation: Add 50 µL of HBSS containing the appropriate concentration of the test compound, reference inhibitor, or vehicle (for total uptake control) to each well. For non-specific uptake control, use a high concentration of a known inhibitor (e.g., 100 µM NFPS). Incubate for 15-30 minutes at 37°C.
-
Glycine Uptake: Initiate the uptake by adding 50 µL of HBSS containing [³H]Glycine (final concentration typically 10-50 nM).
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of glycine uptake.
-
Termination of Uptake: Quickly terminate the reaction by aspirating the solution and washing the wells three times with 150 µL of ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data Summary Table:
| Compound | GlyT1 IC₅₀ (nM) (Hypothetical) |
| Sarcosine (Reference) | 5,000 - 15,000 |
| NFPS (Reference) | 2 - 10 |
| 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid | To be determined |
Protocol: Fluorescence-Based Membrane Potential Assay
This is a higher-throughput, non-radioactive alternative that measures changes in membrane potential associated with the electrogenic activity of GlyT1.[11]
Materials and Reagents:
-
CHO or HEK293 cells stably expressing hGlyT1.
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescent membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Assay Buffer (e.g., chloride-free buffer to enhance signal).
-
Glycine solution.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument.
Protocol:
-
Cell Plating: Plate hGlyT1-expressing cells in black, clear-bottom 96- or 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye solution to the cells. Incubate for 1 hour at 37°C, protected from light.
-
Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will first measure a baseline fluorescence, then add the test compound (2-[(4-Tert-butylphenyl)sulfanyl]acetic acid) at various concentrations and incubate for 3-5 minutes.
-
Glycine Addition and Measurement: The instrument will then add a pre-determined concentration of glycine (e.g., EC₂₀ or EC₅₀) to stimulate the transporter. Fluorescence changes are monitored in real-time, both before and after the addition of glycine.
-
Data Analysis: The inhibitory effect of the compound is quantified by the reduction in the glycine-induced fluorescence signal. Calculate IC₅₀ values by plotting the percentage inhibition against the compound concentration.
In Vivo Evaluation Protocols
Protocol: In Vivo Microdialysis for Extracellular Glycine Measurement
This technique allows for the direct measurement of extracellular glycine levels in specific brain regions of freely moving animals, providing pharmacodynamic evidence of GlyT1 inhibition.[12][13][14]
Materials and Reagents:
-
Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Microinfusion pump.
-
Fraction collector.
-
Anesthesia (e.g., isoflurane).
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with fluorescence detection for amino acid analysis.
-
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid formulated for systemic administration (e.g., in a vehicle like 0.5% methylcellulose).
Experimental Workflow Diagram:
Caption: Workflow for In Vivo Microdialysis Experiment.
Step-by-Step Protocol:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 2 hours.
-
Baseline Collection: Collect 3-4 baseline dialysate samples into a fraction collector (e.g., one 20-minute sample every 20 minutes).
-
Drug Administration: Administer 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid or vehicle via the desired route (e.g., oral gavage).
-
Post-Dose Collection: Continue collecting dialysate samples for 3-4 hours post-administration.
-
Sample Analysis: Analyze the concentration of glycine in the dialysate samples using HPLC with fluorescence detection.
-
Data Analysis: Express the glycine concentrations as a percentage of the average baseline concentration. Plot the mean percentage change over time for the treated and vehicle groups.
Expected Data Summary Table:
| Treatment Group | Peak Increase in Extracellular Glycine (% of Baseline) (Hypothetical) |
| Vehicle | 100 ± 10% |
| 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid (10 mg/kg) | 150 ± 20% |
| 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid (30 mg/kg) | 250 ± 35% |
Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This test is used to evaluate the potential antipsychotic-like effects of novel compounds.[3][15][16][17]
Materials and Reagents:
-
Adult male mice (e.g., C57BL/6 or DBA/2J).
-
Acoustic startle response system (e.g., SR-LAB).
-
Test compound formulated for administration.
-
Positive control (e.g., a known antipsychotic).
Protocol:
-
Acclimation: Transport the mice to the testing room and allow them to acclimate for at least 30 minutes.
-
Drug Administration: Administer the test compound, positive control, or vehicle at a set time before testing (e.g., 30-60 minutes).
-
Test Session:
-
Place a mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: The strong pulse is preceded by a weaker prepulse (e.g., 74, 78, or 82 dB for 20 ms).
-
No-stimulus trials: Background noise only.
-
-
-
Data Recording: The system records the startle response (amplitude of the flinch) for each trial.
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity: % PPI = 100 * ((Startle_pulse-alone - Startle_prepulse+pulse) / Startle_pulse-alone)
-
Compare the % PPI between treatment groups using ANOVA.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive evaluation of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid as a novel GlyT1 inhibitor. By following these methodologies, researchers can determine its in vitro potency and mechanism of action, as well as its in vivo pharmacodynamic effects on brain glycine levels and its potential efficacy in preclinical models relevant to schizophrenia. These studies are essential for advancing our understanding of this compound and its potential as a therapeutic agent for CNS disorders.
References
- Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work?
- Mouse Phenotype Database. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol.
- BenchChem. (n.d.). The Pursuit of GlyT1 Inhibitors: A Technical Guide to Early-Stage Drug Discovery.
- Augusta University. (n.d.). Pre-pulse Inhibition. Retrieved from Augusta University Small Animal Behavior Core.
- BioIVT. (n.d.). GLYT1 Transporter Assay.
- RIKEN BRC. (n.d.). SOP of Pre-pulse inhibition test.
-
Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437. [Link]
- BenchChem. (n.d.). GlyT1 Inhibitors: A Novel Therapeutic Avenue for Neurological Disorders Beyond Schizophrenia.
-
Rizk, M., et al. (2007). Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators. Journal of Biomolecular Screening, 12(4), 487-496. [Link]
-
Whitehead, K. J., et al. (2001). Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis. Brain Research, 910(1-2), 192-194. [Link]
-
Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1605-1615. [Link]
-
Yu, H., et al. (2021). Structural insights into glycine transporter open new avenues to find effective psychiatric drugs. Nature, 591(7849), 325–329. [Link]
-
Bridges, T. M., Williams, R., & Lindsley, C. W. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics, 10(6), 591–601. [Link]
-
Naidu, P. S. (2014). Uptake Assay for Radiolabeled Peptides in Yeast. Journal of Visualized Experiments, (88), e51662. [Link]
-
Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027–4030. [Link]
-
National Institutes of Health. (n.d.). Microdialysis in Rodents. Retrieved from Current Protocols in Neuroscience. [Link]
-
Timmerman, W., & Westerink, B. H. (1997). Monitoring amino acid neurotransmitter release in the brain by in vivo microdialysis. Methods in Molecular Biology, 72, 253–265. [Link]
- ResearchGate. (n.d.). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine.
-
Smith, G., et al. (2006). The synthesis and SAR of 2-arylsulfanylphenyl-1-oxyalkylamino acids as GlyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3981-3984. [Link]
-
Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
-
Mallon, J., et al. (2009). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Nuclear Medicine and Biology, 36(4), 435-446. [Link]
-
PubChem. (n.d.). 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-tert-butylphenyl_sulfanyl_acetic-acid]([Link]
- Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition.
- Cell Biolabs, Inc. (n.d.). Glycine Assay Kit.
- Sigma-Aldrich. (n.d.). Glycine Assay Kit (MAK261) - Technical Bulletin.
-
Liao, Y. T., et al. (2022). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols, 3(1), 101140. [Link]
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Cell-based assays for evaluating the efficacy of aryl thioacetic acids
Topic: Cell-based Assays for Evaluating the Efficacy of Aryl Thioacetic Acids
Abstract
Aryl thioacetic acids (ATAs) and their derivatives represent a class of compounds with significant therapeutic potential, particularly in the realms of anti-inflammatory and metabolic diseases.[1] Their mechanism of action often involves the modulation of key cellular signaling pathways, such as those governed by peroxisome proliferator-activated receptors (PPARs) or NF-κB.[2][3] To effectively screen and characterize these compounds, a robust and logical pipeline of cell-based assays is essential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy and safety of novel ATA compounds. We detail an integrated workflow, from initial target engagement and primary screening using reporter assays to secondary functional validation via anti-inflammatory readouts and concluding with essential cytotoxicity assessments. Each protocol is presented with detailed, step-by-step instructions, the underlying scientific rationale for experimental choices, and guidance for data interpretation, ensuring a self-validating and scientifically rigorous approach to compound evaluation.
Guiding Principles: An Integrated Assay Workflow
The evaluation of a new chemical entity requires a multi-faceted approach. A compound's therapeutic potential is not defined by a single data point but by a profile of its activity, potency, and safety. For aryl thioacetic acids, a tiered approach is recommended, starting with high-throughput screening to identify primary "hits" and progressing to more complex, physiologically relevant functional assays before finally assessing cellular toxicity. This workflow ensures that resources are focused on the most promising candidates.
The following diagram illustrates a logical workflow for screening and characterizing ATAs.
Caption: Logical workflow for ATA compound evaluation.
Primary Screening: PPARγ Agonist Activity
Many compounds with anti-inflammatory and insulin-sensitizing properties act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression in metabolic and inflammatory pathways.[3][4] A luciferase reporter gene assay is a highly effective method for primary screening to identify ATAs that can activate PPARγ.[2][5]
Signaling Pathway: PPAR Activation
Caption: Simplified PPAR activation pathway by a ligand.
Protocol 1: PPARγ Luciferase Reporter Assay
Principle of the Assay This assay utilizes a host cell line (e.g., HEK293) engineered to express two components: the human PPARγ protein and a reporter plasmid. The reporter plasmid contains a firefly luciferase gene under the control of a promoter with multiple PPAR response elements (PPREs). When an ATA compound activates PPARγ, the receptor binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to the level of PPARγ activation.[5]
Experimental Rationale
-
Cell Line Choice: HEK293 cells are commonly used due to their high transfection efficiency and low endogenous nuclear receptor activity, providing a clean background for the assay.
-
Controls: A known PPARγ agonist (e.g., Rosiglitazone) is used as a positive control to validate assay performance.[4] A vehicle control (e.g., DMSO) establishes the baseline signal.
-
Data Normalization: A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) can be used to normalize for transfection efficiency and cell number variability.
Materials
| Reagent/Material | Supplier Example |
|---|---|
| HEK293T Cells | ATCC |
| PPARγ Expression Plasmid | Addgene |
| PPRE-Luciferase Reporter Plasmid | Promega |
| Opti-MEM™ Medium | Thermo Fisher Scientific |
| Lipofectamine™ 3000 | Thermo Fisher Scientific |
| DMEM with 10% FBS | Gibco |
| Rosiglitazone | Sigma-Aldrich |
| Dual-Luciferase® Reporter Assay System | Promega |
| 96-well white, clear-bottom plates | Corning |
Step-by-Step Methodology
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection: Co-transfect the cells in each well with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a lipid-based transfection reagent like Lipofectamine™ 3000, following the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, remove the medium and replace it with 100 µL of fresh medium containing the ATA compounds at various concentrations (e.g., 0.1 to 100 µM). Include positive (Rosiglitazone, 1 µM) and vehicle (0.1% DMSO) controls.
-
Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Remove the medium from the wells.
-
Wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature on an orbital shaker.
-
Measure luciferase activity using a luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the fold activation for each ATA concentration relative to the vehicle control. Plot the dose-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
Functional Validation: Anti-Inflammatory Activity
A primary hit must be validated in a more physiologically relevant context. Since many ATAs are explored for their anti-inflammatory properties[1], a key functional assay is to measure their ability to suppress the production of pro-inflammatory cytokines in immune cells. The human monocytic THP-1 cell line, differentiated into macrophage-like cells, is a widely used and accepted model for this purpose.[6][7]
Signaling Pathway: LPS-Induced NF-κB Activation
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages through the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB transcription factor and subsequent production of cytokines like TNF-α and IL-6.[8]
Caption: Potential inhibition of the NF-κB pathway by ATAs.
Protocol 2: Cytokine Suppression in LPS-Stimulated THP-1 Macrophages
Principle of the Assay THP-1 monocytes are differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[6] These macrophages are then pre-treated with the ATA compounds before being stimulated with LPS. The efficacy of the compounds is determined by their ability to reduce the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture supernatant, which is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Rationale
-
Cell Model: Differentiated THP-1 cells serve as a reliable and reproducible in vitro model for human macrophages, which are key players in inflammation.[6]
-
Stimulant: LPS is a standard and potent pro-inflammatory stimulus that reliably induces a strong cytokine response.
-
Endpoint: TNF-α and IL-6 are critical mediators of the inflammatory response, making their quantification a direct and relevant measure of anti-inflammatory activity.[9]
-
Controls: A "no LPS" control confirms that the cells are not spontaneously secreting cytokines. An "LPS + vehicle" control establishes the maximum inflammatory response. A known anti-inflammatory drug (e.g., Dexamethasone) can be used as a positive control.
Materials
| Reagent/Material | Supplier Example |
|---|---|
| THP-1 Cells | ATCC |
| RPMI-1640 Medium | Gibco |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich |
| Human TNF-α ELISA Kit | R&D Systems |
| Human IL-6 ELISA Kit | R&D Systems |
| 96-well cell culture plates | Corning |
Step-by-Step Methodology
-
Differentiation:
-
Seed THP-1 monocytes at 5 x 10⁴ cells per well in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation.
-
Incubate for 48 hours at 37°C, 5% CO₂. The cells will become adherent.
-
-
Resting Phase: Carefully aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS. Add 100 µL of fresh, serum-free RPMI medium and rest the cells for 24 hours.
-
Compound Pre-treatment: Remove the medium and add 90 µL of fresh medium containing the ATA compounds at various concentrations. Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (do not add to negative control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each ATA concentration relative to the "LPS + vehicle" control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition).
Safety Assessment: Cytotoxicity
A critical step in drug discovery is to ensure that the observed efficacy is not a result of general cellular toxicity.[10] A simple and reliable method to assess cytotoxicity is to measure the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. This assay should be run in parallel with functional assays using the same cell type and compound concentrations.
Protocol 3: LDH Release Cytotoxicity Assay
Principle of the Assay Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[10] The released LDH can be quantified by measuring its enzymatic activity. This activity is measured in a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically. The amount of color produced is proportional to the number of damaged cells.
Experimental Rationale
-
Endpoint: Measuring membrane integrity is a direct indicator of cell death.
-
Controls: A "Lysis Control" (cells treated with a lysis buffer) is used to determine the maximum LDH release (100% cytotoxicity). A "Vehicle Control" establishes the baseline LDH release from healthy cells.
-
Assay Compatibility: The assay is performed on the cell culture supernatant, making it compatible with many other assays and allowing for multiplexing.
Materials
| Reagent/Material | Supplier Example |
|---|---|
| Cell line of interest (e.g., THP-1) | ATCC |
| LDH Cytotoxicity Assay Kit | Abcam, Thermo Fisher, Sigma |
| 96-well cell culture plates | Corning |
Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed and treat cells with the ATA compounds at the same concentrations and for the same duration as in the functional assay (e.g., Protocol 2).
-
Prepare Controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100 for 10 min).
-
Maximum LDH Release Control: 10 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer provided in the kit to control wells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from medium-only control) from all readings.
-
Calculate the percentage cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Sample Abs. - Vehicle Control Abs.) / (Max. LDH Release Abs. - Vehicle Control Abs.)] x 100
-
Plot the dose-response curve and determine the CC₅₀ value (the concentration that causes 50% cytotoxicity).
-
Integrated Data Analysis
The ultimate goal is to identify compounds that are potent in functional assays but have low cytotoxicity. This is often expressed as a Selectivity Index (SI), calculated as CC₅₀ / IC₅₀. A higher SI value indicates a more promising therapeutic window.
Table: Example of Integrated Data for Hypothetical ATA Compounds
| Compound | PPARγ Activation (EC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
|---|---|---|---|---|
| ATA-001 | 1.5 | 2.5 | > 100 | > 40 |
| ATA-002 | 5.2 | 8.1 | 15.3 | 1.9 |
| ATA-003 | > 50 | > 50 | > 100 | N/A |
| Rosiglitazone | 0.8 | 1.2 | > 100 | > 83 |
Interpretation:
-
ATA-001: A promising candidate. It is a potent activator of PPARγ and a strong inhibitor of TNF-α production with no observed cytotoxicity at the tested concentrations, resulting in a high selectivity index.
-
ATA-002: A less desirable candidate. Although it shows functional activity, it is also cytotoxic at concentrations close to its effective dose, leading to a very low selectivity index.
-
ATA-003: An inactive compound in these assays.
Conclusion
The systematic evaluation of aryl thioacetic acids requires a tiered and multi-assay approach. By combining primary target-based screening, secondary functional validation, and essential safety assessments, researchers can build a comprehensive profile of each compound. This application guide provides the foundational protocols to identify ATAs with high therapeutic potential, characterized by potent efficacy and a wide safety margin. This structured methodology streamlines the drug discovery process, enabling data-driven decisions to advance the most promising candidates toward further preclinical development.[11][12]
References
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
-
Gehring, T., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function.
-
Sigma-Aldrich. (n.d.). Cytotoxicity assays.
-
Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
-
AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders.
-
INDIGO Biosciences. (n.d.). Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ.
-
Ateba, S. B., et al. (2018). Development of an In Vitro Screening Platform for the Identification of Partial PPARγ Agonists as a Source for Antidiabetic Lead Compounds. Molecules.
-
Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
-
Abcam. (n.d.). Cytotoxicity assay selection guide.
-
Kluth, A., et al. (2024). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases. Cytotherapy.
-
Na-Bangchang, K., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences.
-
Wang, T., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry.
-
Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
-
de Souza, C. J. F., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology.
-
Santoku, K., et al. (2009). Virtual Screening as a Technique for PPAR Modulator Discovery. PPAR Research.
-
Royal Society of Chemistry. (2024). Harnessing radical mediated reactions of thioacids for organic synthesis.
-
ResearchGate. (n.d.). The scope of α-aryl acetic acid derivatives.
-
PubMed. (n.d.). Novel Thiol-Based TACE Inhibitors: Rational Design, Synthesis, and SAR of Thiol-Containing Aryl Sulfonamides.
-
Pontiki, E., et al. (2007). Heterocyclic aryl(phenyl)acetic Acid and aryl acetohydroxamic acids as antiinflammatory -antioxidant agents and inhibitors of lipoxygenase and serine proteases. Medicinal Chemistry.
-
Wikipedia. (n.d.). Thioacetic acid.
-
Springer Nature Experiments. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators.
-
Liu, R., & Orgel, L. E. (1997). Oxidative acylation using thioacids. Nature.
-
Wawrzeńczyk, M., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules.
-
An, S., & Kim, J. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. International Journal of Molecular Sciences.
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
Sources
- 1. Heterocyclic aryl(phenyl)acetic Acid and aryl acetohydroxamic acids as antiinflammatory -antioxidant agents and inhibitors of lipoxygenase and serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Virtual Screening as a Technique for PPAR Modulator Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 7. Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. bioivt.com [bioivt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid
Welcome to the technical support center for the synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Overview of the Synthesis
The synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid is typically achieved via a nucleophilic substitution reaction, a process analogous to the Williamson ether synthesis.[1][2] In this SN2 reaction, the sulfur atom of 4-tert-butylthiophenol, acting as a potent nucleophile, displaces a halide from an acetic acid derivative. The most common and cost-effective approach involves the reaction of 4-tert-butylthiophenol with chloroacetic acid in the presence of a base.[3]
The overall transformation consists of two key steps:
-
Deprotonation: A base is used to deprotonate the acidic thiol group (-SH) of 4-tert-butylthiophenol, forming a highly nucleophilic thiophenolate anion.
-
Nucleophilic Attack: The generated thiophenolate anion attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride leaving group to form the desired thioether linkage.[3]
Caption: General workflow for the synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Low yield is the most frequent issue and can stem from several factors. A systematic approach is crucial for diagnosis.
Caption: Troubleshooting flowchart for diagnosing and solving low reaction yields.
Detailed Breakdown of Causes & Solutions:
-
Cause A: Oxidative Dimerization of Starting Material
-
Explanation: Thiophenols, and especially their corresponding thiophenolates, are highly susceptible to oxidation by atmospheric oxygen. This leads to the formation of bis(4-tert-butylphenyl) disulfide, a common and often significant byproduct that consumes your starting material and reduces the yield.
-
Solution:
-
Inert Atmosphere: The most effective solution is to conduct the reaction under an inert atmosphere. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by several freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
-
Cause B: Incomplete Deprotonation of 4-tert-butylthiophenol
-
Explanation: The formation of the thiophenolate anion is essential for the nucleophilic attack. If the base is too weak or used in insufficient quantity, a significant portion of the thiophenol will remain protonated and non-nucleophilic, leading to an incomplete reaction.
-
Solution:
-
Base Selection: Use a sufficiently strong base. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are excellent choices. While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times.[4]
-
Stoichiometry: Use at least two equivalents of base relative to the thiophenol. The first equivalent deprotonates the thiol, and the second neutralizes the carboxylic acid of the chloroacetic acid reactant. A slight excess (2.1-2.2 equivalents total) is recommended to drive the equilibrium.
-
Solubility: Ensure the base is fully dissolved before or during the addition of the thiophenol to guarantee a homogeneous reaction medium.
-
-
-
Cause C: Suboptimal Reaction Conditions
-
Explanation: The SN2 reaction rate is sensitive to temperature and solvent.[4] Performing the reaction at room temperature may be too slow, leading to incomplete conversion within a practical timeframe.
-
Solution:
-
Temperature: Heating the reaction mixture is generally beneficial. A temperature range of 50-100 °C is typical for this type of reaction.[2] Start with a moderate temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile can accelerate SN2 reactions.[4] Alcohols like ethanol or isopropanol are also viable options and can be easier to remove during workup.
-
-
Q2: My crude product analysis (TLC, NMR) shows a major non-polar byproduct. What is it and how do I prevent it?
-
Answer: This byproduct is almost certainly bis(4-tert-butylphenyl) disulfide . As explained in Q1 (Cause A), it forms from the oxidative coupling of two molecules of your 4-tert-butylthiophenol starting material. Its non-polar nature distinguishes it from the acidic starting material and product.
-
Prevention: The key is rigorous exclusion of oxygen. Always use an inert atmosphere (N₂ or Ar) and degassed solvents.
Q3: How can I effectively purify my final product from unreacted starting materials and the disulfide byproduct?
-
Answer: An acid-base extraction is the most efficient method for purification. This technique leverages the difference in acidity between the product (a carboxylic acid), the starting material (a weakly acidic thiophenol), and the byproduct (a neutral disulfide).
Step-by-Step Purification Protocol:
-
After the reaction is complete, cool the mixture and, if a high-boiling solvent like DMF was used, dilute it with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with water to remove inorganic salts.
-
Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
What happens: The desired product, 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, is a relatively strong acid and will be deprotonated by the bicarbonate, moving into the aqueous layer as its sodium salt.
-
The unreacted 4-tert-butylthiophenol is much less acidic and will largely remain in the organic layer, along with the neutral disulfide byproduct.
-
-
Separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery of the product.
-
Combine all aqueous extracts and cool them in an ice bath.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the pH is ~1-2. The pure product will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best choice of base for this synthesis?
-
A: For laboratory scale, sodium hydroxide (NaOH) and potassium hydroxide (KOH) are highly effective, inexpensive, and reliable. Sodium hydride (NaH) can also be used and offers the advantage of an irreversible deprotonation, but it requires a non-protic solvent (like DMF or THF) and more careful handling due to its flammability.[4]
-
-
Q: What is the optimal solvent?
-
A: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally the best choices as they effectively solvate the cations while leaving the nucleophile relatively free, accelerating the SN2 reaction.[3][4] However, alcohols like ethanol can also be used successfully and are often easier to remove.
-
-
Q: How long should the reaction run and at what temperature?
-
A: This is highly dependent on the chosen solvent and base. A good starting point is 60-80 °C for 4-8 hours .[2] The most reliable way to determine completion is to monitor the disappearance of the starting thiophenol using Thin Layer Chromatography (TLC) or LC-MS.
-
-
Q: Is an inert atmosphere absolutely necessary?
-
A: While small amounts of product can be obtained without it, using an inert atmosphere is highly recommended for achieving good to excellent yields. It is the single most important factor in preventing the formation of the disulfide byproduct.
-
-
Q: How do I confirm the structure and purity of my final product?
-
A: Standard analytical techniques should be used:
-
¹H NMR: To confirm the chemical structure by checking for the characteristic peaks of the tert-butyl group, the aromatic protons, and the methylene protons adjacent to the sulfur and carbonyl groups.
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess purity; a sharp melting point range indicates high purity.
-
-
Recommended Experimental Protocol
This protocol is a robust starting point for obtaining a high yield of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
| Parameter | Recommended Value | Rationale |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of thiophenolate to disulfide. |
| Solvent | Ethanol or DMF (degassed) | Good solubility for reagents; promotes SN2. |
| Base | Sodium Hydroxide (NaOH) | Strong, inexpensive, and effective. |
| Stoichiometry | 1.0 eq. Thiophenol | Limiting Reagent |
| 1.1 eq. Chloroacetic Acid | Slight excess to ensure full conversion of thiophenol. | |
| 2.2 eq. NaOH | 1 eq. for thiol, 1 eq. for chloroacetic acid, plus slight excess. | |
| Temperature | 70 °C | Provides sufficient thermal energy for a reasonable reaction rate. |
| Time | 6 hours (or until TLC shows completion) | Typical duration; should be confirmed by monitoring. |
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with nitrogen for 10-15 minutes.
-
Reagent Addition: To the flask, add ethanol (degassed, ~5 mL per gram of thiophenol). Add sodium hydroxide (2.2 eq.) and stir until dissolved.
-
Add 4-tert-butylthiophenol (1.0 eq.). Stir for 15 minutes at room temperature to ensure complete formation of the sodium thiophenolate.
-
In a separate beaker, dissolve chloroacetic acid (1.1 eq.) in a minimum amount of ethanol and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 70 °C and maintain for 6 hours. Monitor the reaction's progress by TLC (a suitable eluent is 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid).
-
Workup: Cool the reaction to room temperature. Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in a mixture of water and ethyl acetate.
-
Purification: Follow the acid-base extraction procedure detailed in Troubleshooting Q3 .
-
Drying: Dry the final solid product in a vacuum oven to obtain pure 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
Mechanistic Insight
The core of the synthesis is the SN2 reaction between the thiophenolate and chloroacetate.
Caption: The thiophenolate nucleophile attacks the electrophilic carbon of chloroacetate.
This bimolecular mechanism is favored by primary halides like chloroacetic acid and is sensitive to steric hindrance, which is minimal in this case.[5] The high nucleophilicity of the sulfur atom makes this a very efficient bond-forming reaction when competing side reactions are properly controlled.[3]
References
-
PrepChem. Synthesis of 4-(tert-butyl)thiophenol. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
PrepChem. Synthesis of p-(tert-butyl)thiophenol. Available from: [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
WordPress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Available from: [Link]
Sources
Technical Support Center: Purification of Carboxylic Acids with Sulfur Moieties
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of carboxylic acids containing sulfur moieties. The inherent reactivity and diverse nature of sulfur-containing functional groups necessitate specialized purification strategies. This resource is designed to provide both fundamental understanding and practical, field-proven solutions to common purification hurdles.
I. Understanding the Core Challenges
The purification of sulfur-containing carboxylic acids is often complicated by several factors stemming from the intrinsic properties of the sulfur atom. Unlike their simple carboxylate counterparts, these molecules present a unique set of challenges that must be carefully managed to ensure high purity and stability of the final product.
Key Physicochemical Properties Influencing Purification:
-
Oxidation-Susceptibility: Thiol (-SH) and thioether (-S-) moieties are prone to oxidation, which can lead to the formation of disulfides (R-S-S-R), sulfoxides (R-S(=O)-R'), and sulfones (R-S(=O)₂-R').[1] This is a primary concern as these byproducts can be difficult to separate from the target compound. Thiocarboxylic S-acids, in particular, are susceptible to oxidative dimerization, forming diacyl disulfides.[2]
-
Heavy Metal Chelation: Sulfur-containing compounds exhibit a strong binding affinity for heavy metals.[3] This can lead to contamination from metal catalysts (e.g., Palladium, Nickel) used in synthesis, which can be challenging to remove and may interfere with downstream applications.
-
Odor: Many low molecular weight thiols and sulfides are notoriously malodorous, requiring specialized handling and ventilation.
-
Chromatographic Behavior: The polarity of sulfur-containing functional groups can vary significantly, impacting their interaction with stationary phases in chromatography. Furthermore, the acidic nature of the carboxylic acid can lead to peak tailing on silica gel.[4]
Common Impurities Encountered:
Impurities in carboxylic acids with sulfur moieties can arise from various sources, including the synthetic route, degradation, and storage conditions. A thorough understanding of potential impurities is the first step in developing an effective purification strategy.
| Impurity Type | Common Examples | Origin |
| Starting Materials & Reagents | Unreacted thiols, sulfurizing agents, precursor carboxylic acids. | Incomplete reaction. |
| Reaction Byproducts | Disulfides, sulfoxides, sulfones, products of side reactions.[1][2] | Oxidation, thermal degradation, or alternative reaction pathways. |
| Residual Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF), etc. | Incomplete removal during workup. |
| Catalyst Residues | Palladium, Nickel, Copper, etc.[3] | Remnants from catalytic cross-coupling reactions. |
| Degradation Products | Thiocarboxylic acids can be unstable and may decompose over time.[2] | Improper storage conditions (exposure to air, light, or heat). |
II. Troubleshooting Guides by Purification Technique
This section provides a problem-and-solution-oriented guide for the most common purification techniques employed for sulfur-containing carboxylic acids.
A. Crystallization / Recrystallization
Crystallization is a powerful technique for purifying solid carboxylic acids. However, the presence of a sulfur moiety can introduce specific challenges.
Problem: Oily product or failure to crystallize.
-
Possible Cause: The presence of disulfide impurities can often lead to the formation of eutectic mixtures, which have a lower melting point than the pure compound and may present as oils.
-
Solution:
-
Reductive Workup: Before attempting crystallization, consider a mild reductive workup to convert any disulfide impurities back to the corresponding thiol. A common method is to wash the organic solution with a mild reducing agent like sodium bisulfite (NaHSO₃) or dithiothreitol (DTT).
-
Solvent Selection: Experiment with a range of solvent systems. For polar compounds, consider solvent/anti-solvent systems like ethanol/water, acetone/hexane, or ethyl acetate/heptane.
-
Problem: Low recovery after crystallization.
-
Possible Cause: The target compound may have significant solubility in the chosen solvent, even at low temperatures. Oxidation during the heating phase of recrystallization can also lead to loss of material.
-
Solution:
-
Solvent Optimization: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]
-
Inert Atmosphere: When working with highly oxidation-sensitive compounds, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of oxidation byproducts.
-
B. Acid-Base Extraction
This classic technique is highly effective for separating carboxylic acids from neutral or basic impurities.[5]
Problem: Incomplete extraction of the carboxylic acid into the aqueous basic layer.
-
Possible Cause: The lipophilicity of the sulfur-containing side chain may reduce the aqueous solubility of the corresponding carboxylate salt.
-
Solution:
-
Multiple Extractions: Perform multiple extractions with fresh aqueous base to ensure complete transfer of the carboxylic acid into the aqueous phase.[4]
-
Choice of Base: Use a base that is strong enough to deprotonate the carboxylic acid but not so strong as to cause degradation. Sodium bicarbonate (NaHCO₃) is often a good first choice. For less acidic carboxylic acids, a stronger base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) may be necessary.
-
Problem: Emulsion formation during extraction.
-
Possible Cause: The presence of both polar (carboxylate) and non-polar (sulfur-containing alkyl/aryl chain) functionalities can lead to surfactant-like behavior, resulting in stable emulsions.
-
Solution:
-
Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking.[4]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase.
-
C. Column Chromatography
Chromatography is a versatile technique for purifying a wide range of compounds, but it requires careful optimization for sulfur-containing carboxylic acids.
Problem: Streaking or tailing of the carboxylic acid on the silica gel column.[4]
-
Possible Cause: The acidic proton of the carboxyl group can interact strongly with the slightly acidic silanol groups on the surface of the silica gel.[4] This can lead to a mixture of protonated and deprotonated forms, causing poor peak shape.
-
Solution:
-
Solvent Additive: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system.[4] This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica gel and resulting in a more defined band.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like C18 for reversed-phase chromatography.
-
Problem: On-column oxidation of the sulfur moiety.
-
Possible Cause: The high surface area of the silica gel and the presence of oxygen in the solvent can promote the oxidation of sensitive sulfur functional groups.
-
Solution:
-
Degas Solvents: Degas the solvents before use by sparging with an inert gas or by sonication to remove dissolved oxygen.
-
Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to expedite elution.
-
Workflow for Troubleshooting Purification Issues
Sources
Technical Support Center: Navigating Side Reactions in the Synthesis of Aryl Thioethers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for aryl thioether synthesis. This guide is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges with side reactions in C-S cross-coupling methodologies. Aryl thioethers are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be fraught with complications. This resource provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions to help you diagnose, mitigate, and overcome common synthetic hurdles.
Section 1: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows significant disulfide formation. What is happening and how can I fix it?
Core Problem: This is the most frequent side reaction and stems from the oxidative homocoupling of two thiol molecules (2 R-SH → RS-SR). The thiolate anion (RS⁻), the active nucleophile in the coupling, is highly susceptible to oxidation.
Causality:
-
Aerobic Oxidation: Trace oxygen in the reaction vessel can readily oxidize thiolates, especially under basic conditions. Many low molecular weight thiols are particularly prone to this pathway.[1][2]
-
Metal-Mediated Oxidation: The transition metal catalyst itself, particularly copper, can facilitate oxidative coupling.
-
Radical Pathways: Single-electron transfer (SET) processes can generate thiyl radicals (RS•), which rapidly dimerize.
Solutions & Protocols:
-
Implement Rigorous Inert Atmosphere Techniques: The most critical first step is to eliminate oxygen.
-
Protocol for Inert Atmosphere:
-
Assemble all glassware and allow it to cool from the oven under a stream of dry nitrogen or argon.
-
Add the aryl halide, catalyst, ligand, and any solid base to the reaction flask.
-
Seal the flask with a septum and perform at least three cycles of vacuum backfill with your chosen inert gas.
-
Degas your solvent by sparging with inert gas for 20-30 minutes or by using the freeze-pump-thaw method (three cycles recommended for maximum efficacy).
-
Add the degassed solvent via syringe, followed by the thiol. If the thiol is a solid, it can be added with the other solids in step 2.
-
-
-
Utilize a Thiol Surrogate: If the thiol is particularly sensitive or volatile, using a more stable precursor that generates the thiolate in situ is a highly effective strategy.[2][3]
-
Disulfides (RSSR): Can be used with a reducing agent (e.g., PPh₃, NaBH₄) added to the reaction.
-
S-Aryl Isothiouronium Salts: Stable, crystalline solids that release the thiol under basic conditions.
-
Triisopropylsilanethiol (TIPS-SH): A robust surrogate that couples with the aryl halide, followed by deprotection with a fluoride source like TBAF.[4] This approach prevents the competing oxidation of the free thiol.[4]
-
-
Employ a Reductant (for Ni-Catalysis): In some nickel-catalyzed systems, adding a stoichiometric amount of a reducing agent like zinc powder can prevent disulfide formation and maintain the catalyst in its active oxidation state.[5]
Troubleshooting Summary: Disulfide Formation
| Strategy | Principle | Best For |
| Inert Atmosphere | Prevents aerobic oxidation of the thiolate. | All C-S coupling reactions. |
| Thiol Surrogates | Avoids handling unstable/odorous thiols directly. | Sensitive, volatile, or easily oxidized thiols. |
| In Situ Reduction | Uses a disulfide with a reducing agent. | When the corresponding disulfide is more readily available than the thiol. |
| Additives (e.g., Zn) | Maintains a reducing environment. | Specific nickel-catalyzed protocols. |
Q2: My starting materials are consumed, but the primary byproducts are from aryl halide homocoupling (Ar-Ar) and/or dehalogenation (Ar-H). What causes this?
Core Problem: These side reactions indicate that the catalytic cycle is being diverted before the desired C-S reductive elimination can occur.
Causality & Solutions:
-
Ar-Ar Homocoupling (Ullmann-type): This is especially common in traditional, high-temperature copper-catalyzed Ullmann reactions but can also occur in palladium catalysis.[6][7][8] It arises from a competing reductive elimination pathway from a diarylmetal intermediate.
-
Solution: The choice of ligand is critical. Using bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like RuPhos, BrettPhos) for palladium catalysis accelerates the C-S reductive elimination, making it kinetically favored over C-C coupling.[9] For Ullmann reactions, adding ligands like phenanthroline can moderate copper's reactivity.[10]
-
-
Dehalogenation (Proto-demetalation): The Ar-Pd-X intermediate reacts with a proton source (trace water, alcohol, or even the amine in some cases) instead of the thiolate.
-
Solution 1: Base and Solvent Choice: Ensure you are using a non-nucleophilic, anhydrous base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and dry, aprotic solvents.[11][12] The choice of base can be crucial and is often substrate-dependent.[13]
-
Solution 2: Ligand Optimization: As with homocoupling, ligands that speed up the subsequent steps of the catalytic cycle (thiolate coordination and reductive elimination) will minimize the lifetime of the Ar-Pd-X intermediate, reducing the opportunity for dehalogenation.
-
Q3: I am trying to couple a substrate with multiple nucleophilic sites (e.g., an aminothiophenol or a hydroxythiophenol) and am getting a mixture of S-arylated and N-/O-arylated products. How can I improve selectivity?
Core Problem: Lack of chemoselectivity where the aryl halide reacts with other nucleophiles present in the molecule. While thiols are generally more nucleophilic than amines or alcohols, this can be overcome by reaction conditions.
Causality:
-
Basicity and pKa: A strong base (like NaOt-Bu) will deprotonate all acidic protons (SH, OH, NH), creating multiple competing nucleophiles.[14]
-
Hard and Soft Acids and Bases (HSAB) Theory: Sulfur is a soft nucleophile, favoring reaction with soft electrophiles. The Ar-Pd(II) complex is a relatively soft electrophile. Oxygen and nitrogen are harder nucleophiles. This intrinsic preference for S-arylation can be overridden by kinetics and thermodynamics at high temperatures.
Solutions & Protocols:
-
Tune the Base: This is the most effective handle. Use a weaker base with a pKa that is sufficient to deprotonate the more acidic thiol (pKa ≈ 6-8) but not the phenol (pKa ≈ 10) or aniline (pKa > 30).
-
Recommended Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are excellent choices.[13] Avoid strong alkoxides or hydride bases.
-
-
Lower the Reaction Temperature: High temperatures can erode selectivity. Running the reaction at the lowest possible temperature that still affords a reasonable rate will favor the kinetically preferred S-arylation pathway.
-
Protecting Groups: If base and temperature tuning fail, the most robust solution is to protect the competing nucleophile (e.g., as a TBDMS ether for a phenol or a Boc-carbamate for an amine) and deprotect after the C-S coupling is complete.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between Ullmann and Buchwald-Hartwig conditions for C-S coupling?
| Feature | Ullmann Condensation | Buchwald-Hartwig Cross-Coupling |
| Metal | Copper (often stoichiometric or high loading)[10][15] | Palladium (catalytic, low loading)[16][17] |
| Conditions | Harsh: High temperatures (>150 °C), polar aprotic solvents (DMF, NMP)[10] | Mild: Often room temp to 110 °C, broader solvent scope (Toluene, Dioxane, THF)[18] |
| Ligands | Often ligandless, but diamines or phenanthrolines improve reactivity.[10] | Essential: Bulky, electron-rich phosphine or NHC ligands are required.[19] |
| Substrate Scope | Traditionally required activated (electron-poor) aryl halides.[10] | Extremely broad; couples electron-rich, electron-poor, and sterically hindered partners. |
| Side Reactions | Prone to homocoupling (Ar-Ar).[7] | Prone to catalyst deactivation; requires careful ligand choice.[6] |
Q2: How does the choice of solvent and base impact side reactions?
The solvent and base are not passive components; they actively influence the reaction's outcome.[12]
-
Solvents: The solvent's polarity affects the solubility of the base and the stability of charged intermediates.[11]
-
Nonpolar aprotic solvents (Toluene, Dioxane): Generally favored for modern Pd-catalyzed reactions. They often lead to cleaner reactions as they don't coordinate as strongly to the metal center as polar solvents.
-
Polar aprotic solvents (DMF, NMP, DMSO): Traditional for Ullmann couplings. They can accelerate SₙAr reactions but can also promote side reactions and make product isolation difficult. Some modern protocols are being developed in greener solvents.[20]
-
-
Bases: The base deprotonates the thiol to form the active nucleophile.
-
Strong Bases (NaOt-Bu, LHMDS): Highly effective for deprotonating a wide range of thiols and driving the reaction forward. However, they are less functional group tolerant and can promote elimination or dehalogenation side reactions.[19]
-
Weak Bases (K₃PO₄, Cs₂CO₃): Offer much greater functional group tolerance and are preferred for substrates with other acidic protons. Their lower basicity can sometimes lead to slower reaction rates.[13]
-
Section 3: Visualizations & Protocols
Diagram: Simplified Buchwald-Hartwig Catalytic Cycle & Key Side Reactions
Caption: A decision tree for diagnosing C-S coupling issues.
General Protocol: Palladium-Catalyzed Synthesis of an Aryl Thioether
Disclaimer: This is a general procedure and must be optimized for specific substrates. All operations should be performed in a fume hood.
Reagents & Equipment:
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with stir bar, oven-dried.
-
Inert gas line (Argon or Nitrogen).
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%).
-
Ligand (if not using a precatalyst).
-
Aryl Halide (1.0 equiv).
-
Thiol (1.1-1.2 equiv).
-
Anhydrous Base (e.g., K₃PO₄, 2.0 equiv).
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane).
Procedure:
-
To the oven-dried reaction vessel, add the palladium precatalyst, base, and aryl halide (if solid).
-
Seal the vessel, and purge with inert gas for 5 minutes, followed by three vacuum/backfill cycles.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the thiol via syringe. If the thiol is a solid, it can be added in step 1.
-
Place the sealed reaction vessel in a preheated oil bath and stir for the predetermined reaction time (typically 4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
Fernández-Rodríguez, M. A., & Hartwig, J. F. (2011). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. National Institutes of Health. [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers. ACS GCI Pharmaceutical Roundtable. [Link]
-
Reddy, V. P., et al. (2014). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 16(20), 5482–5485. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society, 129(25), 7884–7893. [Link]
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Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]
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Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(8), 1834–1837. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
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Lee, D., et al. (2019). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Molecules, 24(18), 3352. [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
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ResearchGate. (n.d.). Synthesis of thiols from the reaction of aryl halides and 1,2‐ethanedithiol. ResearchGate. [Link]
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Yuan, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Institutes of Health. [Link]
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Strieth-Kalthoff, F., et al. (2020). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 142(28), 12059–12065. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. [Link]
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Visual Learners. (2025). Synthesis of thiols and thioether. YouTube. [Link]
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American Chemical Society Green Chemistry Institute. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable. [Link]
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Tan, Z., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5222–5225. [Link]
-
ResearchGate. (n.d.). Disulfide-mediated C–S coupling reaction. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Wikipedia contributors. (2023). Solvent effects. Wikipedia. [Link]
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Wang, D., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science, 11(20), 5225–5231. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Kumar, A., & Kumar, V. (2020). Metal-free C–S coupling of thiols and disulfides. Organic & Biomolecular Chemistry, 18(28), 5333–5353. [Link]
-
Fleischer, I. (2019). Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme. [Link]
-
Taillefer, M., et al. (2007). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 107(7), 3081–3134. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. [Link]
-
American Chemical Society. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS. [Link]
-
Wang, D., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. National Institutes of Health. [Link]
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Kumar, R., et al. (2014). Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggregates. PLoS One, 9(2), e88435. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Hatahet, F., & Ruddock, L. W. (2009). Chemistry and Enzymology of Disulfide Cross-linking in Proteins. Antioxidants & Redox Signaling, 11(11), 2857–2870. [Link]
-
Slideshare. (n.d.). Ullmann reaction. Slideshare. [Link]
-
ResearchGate. (n.d.). Methods for thioether synthesis that do not require isolation of thiols. ResearchGate. [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
MDPI. (2024). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]
-
Royal Society of Chemistry. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Royal Society of Chemistry. [Link]
-
Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Thioetherification
Welcome to the Technical Support Center for Thioetherification Reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting strategies. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving common problems encountered during thioetherification reactions. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Problem 1: Low or No Yield of the Desired Thioether
Question: I am consistently obtaining low yields or no product in my thioetherification reaction. What are the potential causes and how can I improve the outcome?
Answer:
Low yields are a frequent challenge in thioetherification and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2][3]
Potential Causes & Step-by-Step Solutions:
-
Inadequate Base Strength or Solubility: The role of the base is to deprotonate the thiol, generating the nucleophilic thiolate.[4] If the base is not strong enough to deprotonate the thiol, or if it has poor solubility in the reaction solvent, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
-
Solution:
-
Assess pKa: Compare the pKa of your thiol to the pKa of the conjugate acid of the base. A suitable base should have a conjugate acid with a pKa at least 2 units higher than the thiol.
-
Screen Bases: If the pKa is appropriate, consider the base's solubility. Inorganic bases like Cs₂CO₃ are often effective due to their good solubility in common organic solvents.[5] If you are using a weaker base like K₂CO₃ or an organic base like triethylamine (TEA), consider switching to a stronger, more soluble base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).[6]
-
Phase-Transfer Catalysis: For reactions with poor base solubility, consider adding a phase-transfer catalyst to facilitate the deprotonation of the thiol.
-
-
-
Catalyst Inactivity or Incompatibility: In cross-coupling reactions, the choice of catalyst and ligand is critical.[7][8] The catalyst may be inactive due to oxidation, or the chosen ligand may not be suitable for the specific substrates.
-
Solution:
-
Verify Catalyst Quality: Ensure your catalyst, particularly palladium catalysts, has not been deactivated by exposure to air.[7] Using a fresh batch or a pre-catalyst can be beneficial.
-
Ligand Screening: The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[9][10] For challenging substrates, screen a variety of ligands. Bulky, electron-rich phosphine ligands, such as those used in Buchwald-Hartwig amination, are often effective for C-S coupling.[9]
-
Consider Copper Catalysis: For certain substrates, copper-based catalysts can be a viable alternative to palladium systems and may offer different reactivity profiles.[11][12]
-
-
-
Sub-optimal Reaction Temperature: The reaction temperature influences the rate of reaction. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants, products, or the catalyst.
-
Solution:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress by TLC or LC-MS.
-
Consult Literature: Review literature for similar thioetherification reactions to determine a suitable temperature range for your specific substrate class.
-
-
-
Poor Solvent Choice: The solvent affects the solubility of reactants and can influence the reaction mechanism.[13][14] A solvent that does not adequately dissolve the reactants will result in a slow, heterogeneous reaction.
-
Solution:
-
Solubility Check: Ensure all reactants, particularly the base and the thiol salt, are soluble in the chosen solvent at the reaction temperature.
-
Solvent Screening: Screen a range of solvents with varying polarities. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for thioetherification reactions.[15] Toluene is also commonly used, especially in palladium-catalyzed reactions.[6]
-
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, with significant amounts of disulfide and other impurities. How can I improve the selectivity towards the desired thioether?
Answer:
The formation of side products is a common issue that can complicate purification and reduce the yield of the desired thioether.[2] Understanding the potential side reactions is key to mitigating their formation.
Common Side Products & Mitigation Strategies:
-
Disulfide Formation: Thiols are susceptible to oxidation, leading to the formation of disulfides (R-S-S-R).[16] This is often initiated by atmospheric oxygen, especially in the presence of a base.
-
Mitigation:
-
Inert Atmosphere: Rigorously degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Fresh Reagents: Use freshly distilled or purified thiols, as prolonged storage can lead to partial oxidation.
-
Control Base Addition: Add the base slowly to the reaction mixture to avoid a high transient concentration of the thiolate, which can be more susceptible to oxidation.
-
-
-
Overalkylation/Overarylation: If the product thioether is sufficiently nucleophilic, it can compete with the starting thiol for the electrophile, leading to the formation of sulfonium salts or other byproducts.[17]
-
Mitigation:
-
Stoichiometry Control: Use a slight excess of the thiol relative to the electrophile (e.g., 1.1 to 1.2 equivalents) to favor the initial desired reaction.
-
Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.
-
-
-
Reactions Involving Other Functional Groups: If your substrates contain other reactive functional groups (e.g., alcohols, amines), these may compete with the thiol in the reaction.
-
Mitigation:
-
Protecting Groups: If necessary, protect competing functional groups before the thioetherification reaction.[18][19][20][21][22] For example, an alcohol can be protected as a silyl ether.
-
Chemoselective Conditions: Optimize the reaction conditions to favor the reaction of the thiol. The high nucleophilicity of thiols often allows for selective reaction under milder conditions than those required for alcohols or amines.[23]
-
-
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the optimization of thioetherification reactions, providing expert insights into experimental design.
Q1: How do I select the optimal base for my thioetherification reaction?
The choice of base is critical and depends on the acidity of the thiol and the reaction conditions. A strong, non-nucleophilic base is generally preferred.
-
For simple S_N2 reactions: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are common choices.
-
For metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig type): A variety of bases can be effective, and screening is often necessary. Common choices include:
-
Alkoxides: Sodium tert-butoxide (NaOtBu) is a strong base that is often very effective.
-
Carbonates: Cesium carbonate (Cs₂CO₃) is a milder base that is often used due to its high solubility.[5]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in palladium-catalyzed reactions.[6]
-
Q2: What is the role of the ligand in palladium-catalyzed thioetherification, and how do I choose the right one?
In palladium-catalyzed C-S cross-coupling, the ligand is crucial for stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and preventing catalyst decomposition.[9]
-
Mechanism of Action: The ligand coordinates to the palladium atom, influencing its electronic properties and steric environment. This, in turn, affects the rates of the key steps in the catalytic cycle.[10]
-
Ligand Selection:
-
Bulky, Electron-Rich Phosphines: Ligands such as Xantphos, dppf, and those from the Buchwald and Hartwig ligand families are often highly effective for C-S coupling.[9][24][25] These ligands promote the reductive elimination step, which is often rate-limiting.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful alternatives for promoting challenging cross-coupling reactions.
-
Screening is Key: The optimal ligand is highly substrate-dependent. It is advisable to screen a small library of ligands to identify the best performer for a new reaction.
-
Q3: Can I run my thioetherification reaction without a metal catalyst?
Yes, several methods for thioetherification do not require a transition metal catalyst.
-
S_N2 Reactions: The classic Williamson ether synthesis analogue, reacting a thiolate with an alkyl halide, is a common metal-free method.[23]
-
Nucleophilic Aromatic Substitution (S_NAr): If the aryl halide is sufficiently electron-deficient (e.g., contains nitro groups ortho or para to the leaving group), direct substitution by a thiolate can occur without a catalyst.[26]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient method for C-S bond formation, often proceeding without the need for a transition metal.[15][27]
Experimental Protocols & Data
Protocol: General Procedure for Screening Reaction Conditions
This protocol provides a framework for systematically optimizing a palladium-catalyzed thioetherification reaction.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), thiol (1.2 mmol), and palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add the degassed solvent (0.1-0.5 M concentration of the limiting reagent) followed by the base (2.0 mmol).
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block at the desired temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Common Catalytic Systems for Thioetherification
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Palladium-based | dppf | K₃PO₄ | DMF | 130 | 75-90 | [6] |
| Palladium-based | Xantphos | Cs₂CO₃ | Toluene | 110 | 85-95 | [6][24] |
| Copper-based | None (ligand-free) | Cs₂CO₃ | DMSO | 110 | High | [15] |
| Indium-based | None | - | 1,2-dichloroethane | 80 | up to 94 | [28] |
Visualizing Optimization Workflows
Diagram 1: Troubleshooting Low Yield in Thioetherification
Caption: A workflow for diagnosing and resolving low-yield thioetherification reactions.
Diagram 2: Decision Tree for Base Selection
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Stability issues of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid in solution
Welcome to the technical support center for 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental success.
Introduction to the Stability of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is an organosulfur compound featuring a thioether linkage. Thioethers are known to be susceptible to certain degradation pathways, primarily oxidation. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide will walk you through potential stability issues and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: I am observing a progressive decrease in the concentration of my 2-[(4-tert-butylphenyl)sulfanyl]acetic acid stock solution over time. What is the likely cause?
Answer:
The most probable cause for the decrease in concentration of your stock solution is the oxidation of the thioether sulfur atom. Thioethers can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[1][2][3] This is a common degradation pathway for many organosulfur compounds.[4]
Causality: The sulfur atom in the thioether linkage is electron-rich and can be attacked by oxidizing agents, which may be present as contaminants in your solvent (e.g., peroxides in aged ethers) or from exposure to atmospheric oxygen.[5]
Troubleshooting Steps:
-
Solvent Purity Check: Ensure you are using high-purity, peroxide-free solvents. If using ethers like THF or dioxane, it is recommended to use freshly opened bottles or solvents that have been tested for peroxides.[5]
-
Inert Atmosphere: When preparing and storing your stock solution, consider purging the solvent and the headspace of your storage vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Storage Conditions: Store your stock solution at low temperatures (-20°C or -80°C) and protected from light to reduce the rate of degradation.[6]
-
Analytical Verification: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to analyze your stock solution.[7] Look for the appearance of new, more polar peaks that could correspond to the sulfoxide and sulfone derivatives.
Problem 2: My HPLC analysis of an aged solution of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid shows two new, more polar peaks. What are these impurities?
Answer:
The two new, more polar peaks are very likely the sulfoxide and sulfone derivatives of your parent compound. The oxidation of the thioether to a sulfoxide, and then to a sulfone, increases the polarity of the molecule, resulting in earlier elution times on a reverse-phase HPLC column.
Degradation Pathway:
Caption: Primary oxidative degradation pathway of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid.
Experimental Protocol: HPLC Analysis for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute your stock solution to an appropriate concentration with the mobile phase.
-
Analysis: Inject the freshly prepared solution and the aged solution. Compare the chromatograms for new peaks and a decrease in the area of the parent peak.
Problem 3: I am seeing inconsistent results in my cell-based assays, especially when I prepare my working solutions in aqueous buffers in advance.
Answer:
In addition to oxidation, hydrolysis of the thioether linkage, although generally less common than for thioesters, could be a contributing factor to the instability of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid in aqueous buffers, particularly at non-neutral pH. The rate of hydrolysis of related thioester compounds is known to be pH-dependent.[8][9]
Causality: Both acidic and basic conditions can catalyze the cleavage of the carbon-sulfur bond. In biological assays, components of the cell culture media or cellular metabolic processes could also contribute to the degradation of the compound.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Recommendations:
-
Prepare Fresh: Always prepare your working solutions in aqueous buffers immediately before use.
-
pH Control: If possible, maintain the pH of your experimental buffer in the neutral to slightly acidic range.
-
Temperature: Keep your working solutions on ice and protected from light until they are added to your assay.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid?
A1: For long-term storage, it is advisable to use aprotic, high-purity organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). If your experimental protocol allows, anhydrous ethanol or acetonitrile can also be used. Avoid using ethers that have been stored for extended periods due to the risk of peroxide formation.[5]
Q2: How should I store my stock solutions to ensure maximum stability?
A2: To maximize the shelf-life of your stock solutions, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Slows down the rate of chemical degradation.[6] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by atmospheric oxygen. |
| Light | Amber vials or stored in the dark | Protects against potential photodegradation. |
| Container | Tightly sealed vials | Prevents solvent evaporation and entry of moisture and air. |
Q3: Is 2-[(4-tert-butylphenyl)sulfanyl]acetic acid susceptible to photodegradation?
Q4: Does the tert-butyl group on the phenyl ring influence the compound's stability?
A4: Yes, the tert-butyl group can influence the stability of the molecule. The bulky nature of the tert-butyl group can provide steric hindrance around the thioether linkage, which may offer some protection against oxidative attack.[12][13] Additionally, the electron-donating nature of the tert-butyl group can affect the electron density of the sulfur atom and the aromatic ring, potentially influencing its reactivity.[12]
References
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Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2025). ResearchGate. [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (2000). Royal Society of Chemistry. [Link]
-
The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. (n.d.). PubMed. [Link]
-
Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). NIH. [Link]
-
Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
The tert-butyl group in chemistry and biology. (2025). ResearchGate. [Link]
-
The oxidation procedure from thioether to sulfoxide and sulfone. (n.d.). ResearchGate. [Link]
-
Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group? (2019). Quora. [Link]
-
Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic. (2012). PubMed. [Link]
-
Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. (2025). ResearchGate. [Link]
-
Characterization of thioether compounds formed from alkaline degradation products of enflurane. (n.d.). PubMed. [Link]
-
Phytochemicals in Food - Polysulfides. (n.d.). Ask Ayurveda. [Link]
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Stack Exchange. [Link]
-
Effect of Processing and Storage Time on the Contents of Organosulfur Compounds in Pickled Blanched Garlic. (n.d.). FAO AGRIS. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC - NIH. [Link]
-
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. (n.d.). Agilent. [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect. [Link]
-
Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[12]Phenacenes and[13]Phenacenes. (2025). ResearchGate. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (n.d.). Organic Chemistry Portal. [Link]
-
Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022). ACS Publications. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson. [Link]
-
The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. (2016). PMC - NIH. [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Pisa. [Link]
-
The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. (n.d.). MDPI. [Link]
-
Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. (n.d.). RECERCAT. [Link]
-
Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. (2024). PubMed. [Link]
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Technical Support Center: Overcoming Solubility Challenges with Tert-Butylphenyl Derivatives
Welcome to the technical support center dedicated to addressing a persistent challenge in experimental assays: the poor aqueous solubility of compounds containing tert-butylphenyl moieties. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with compound precipitation, leading to inconsistent results and assay artifacts. Here, we move beyond simple protocols to explain the underlying chemical principles and provide a logical framework for troubleshooting and overcoming these solubility hurdles.
Part 1: Understanding the Core Problem - The Chemistry of Tert-Butylphenyl
The tert-butyl group is a common substituent in medicinal chemistry, valued for its ability to provide steric bulk and modulate lipophilicity. However, these same properties are the root cause of solubility issues.
-
Extreme Hydrophobicity : The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, is exceptionally non-polar and bulky. When attached to a phenyl ring, it significantly increases the molecule's overall hydrophobic character.[1][2] This makes the compound highly resistant to dissolving in the aqueous buffers that are standard in most biological assays. Molecules with high hydrophobicity are often referred to as "grease-balls" in drug discovery.[3]
-
Strong Crystal Lattice Energy : The rigid and symmetrical nature of the phenyl ring, combined with the bulky tert-butyl group, can promote strong packing in the solid state. This high crystal lattice energy means that a significant amount of energy is required to break the solid apart and allow it to be solvated by water molecules, further contributing to low solubility.[4]
Poor solubility is not merely an inconvenience; it is a critical barrier to obtaining reliable data. It can lead to underestimated potency, high variability between experiments, and misleading structure-activity relationships (SAR).[5][6] An acceptable solubility for many drug discovery compounds is considered to be greater than 60 µg/mL.[4]
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common questions and issues encountered when working with these challenging compounds.
Category 1: Initial Observations & Stock Solutions
Question: I dissolved my tert-butylphenyl derivative in DMSO to make a stock solution. When I add it to my aqueous assay buffer, a precipitate forms immediately. What is happening?
Answer: This phenomenon, often called "crashing out," is the most common manifestation of poor aqueous solubility. Your compound is soluble in the 100% organic solvent (DMSO) but becomes insoluble when diluted into the aqueous buffer, exceeding its solubility limit in that new environment.[7] The final concentration of your compound in the assay medium is above its maximum aqueous solubility.[8]
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of your compound.
-
Optimize Dilution Method: Avoid adding a small volume of highly concentrated stock directly into a large volume of buffer. This causes rapid solvent exchange and precipitation. Instead, perform a serial dilution, adding the compound dropwise while gently vortexing the buffer.[7]
-
Check Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, ideally below 0.5% and preferably below 0.1%, as high concentrations can be toxic to cells and still fail to prevent precipitation upon significant dilution.[7]
-
Temperature Matters: Always use pre-warmed (37°C) media or buffer for dilutions, as solubility often decreases at lower temperatures.[7]
Question: How do I properly prepare and store a stock solution for a hydrophobic compound?
Answer: Proper stock solution preparation is the foundation of a successful experiment.[9] A well-prepared concentrated stock saves time, reduces errors from weighing small masses, and ensures consistency.[10]
Best Practices:
-
Choose the Right Solvent: Use a high-purity organic solvent in which your compound is highly soluble (e.g., DMSO, Ethanol). Check the manufacturer's Certificate of Analysis (CoA) for recommended solvents.[9]
-
Calculate Correctly: Use the compound's molecular weight and purity to calculate the mass needed for your desired stock concentration (e.g., 10 mM or 100 mM).[9]
-
Ensure Complete Dissolution: After adding the solvent, ensure the compound is fully dissolved. Use vortexing and, if necessary, brief sonication in a water bath.
-
Store in Aliquots: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[9] Protect from light if the compound is light-sensitive.
Category 2: Advanced Solubilization Strategies
If optimizing the dilution protocol is insufficient, the next step is to modify the assay buffer with solubilizing agents. The following decision tree can guide your choice.
Caption: Decision workflow for selecting a solubilization strategy.
Question: When should I use a co-solvent, and what are the limitations?
Answer: A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of a hydrophobic compound by reducing the overall polarity of the solvent system.[11]
-
When to Use: Co-solvents are often effective in biochemical (cell-free) assays where cellular toxicity is not a concern. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[12]
-
Limitations: In cell-based assays, co-solvents can be toxic and may interfere with cellular processes even at low concentrations. Their use must be carefully controlled and validated with a solvent-only control group.
Question: How do surfactants work, and what should I be cautious about?
Answer: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[13] The hydrophobic core of the micelle can encapsulate the poorly soluble tert-butylphenyl derivative, increasing its apparent solubility in the aqueous solution.[14][15][16]
-
When to Use: Surfactants like Tween-20, Tween-80, or Poloxamer 407 are powerful solubilizers and can be used in both cell-free and cell-based assays, though cytotoxicity must be evaluated.[17]
-
Cautions:
-
Assay Interference: Micelles can sequester the compound, reducing the free concentration available to interact with the target. They can also interfere with certain assay readouts (e.g., fluorescence).
-
Cellular Effects: Surfactants can permeabilize cell membranes, leading to artifacts or toxicity. Always run a vehicle control with the surfactant alone.
-
Question: What are cyclodextrins and when are they the best choice?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They form inclusion complexes by encapsulating the hydrophobic part of a guest molecule (like a tert-butylphenyl group), thereby increasing its aqueous solubility.[19][20]
-
When to Use: Cyclodextrins are an excellent choice when you need to increase solubility while minimizing the non-specific effects seen with surfactants. They are widely used in pharmaceutical formulations.[21] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB) have enhanced solubility and complexation capacity.[22]
-
Mechanism: The drug molecule exists in a rapid equilibrium between its free form and the complexed form. This can be advantageous as it delivers the drug without the permanent sequestration that can occur with micelles.[23]
Caption: Mechanisms of solubilization by surfactants and cyclodextrins.
Part 3: Quantitative Data & Comparison
The following table summarizes the key characteristics of each solubilization strategy to aid in your selection process.
| Strategy | Typical Concentration | Pros | Cons | Best For |
| Co-solvents (e.g., PEG 400) | 1-10% (v/v) | Simple to implement; effective for moderate hydrophobicity.[11] | Potential for cytotoxicity; can alter protein conformation; may interfere with assay.[12] | Cell-free biochemical assays. |
| Surfactants (e.g., Tween-80) | 0.01-1% (v/v) | High solubilizing capacity; forms stable micelles.[14][15] | Can interfere with assay readouts; potential for cell membrane disruption; sequesters free compound.[13] | High-throughput screening; situations where high solubilization is paramount. |
| Cyclodextrins (e.g., HP-β-CD) | 1-5% (w/v) | Low cytotoxicity; forms reversible inclusion complexes; does not form micelles.[19][20] | Lower solubilizing capacity than some surfactants; can be a more expensive option.[23] | Cell-based assays; minimizing assay interference; in vivo formulation development. |
Part 4: Detailed Experimental Protocols
Protocol 1: Determination of Maximum Aqueous Solubility
This protocol is essential to perform before starting your main experiments to understand the solubility limits of your compound under your specific assay conditions.[7]
-
Prepare High-Concentration Stock: Dissolve your tert-butylphenyl derivative in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved.[7]
-
Prepare Serial Dilutions: Pre-warm your complete assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[7]
-
Create a series of dilutions of the stock solution directly into the assay buffer. For example, prepare final compound concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM. Keep the final DMSO concentration constant and below 0.5% across all dilutions.
-
Incubate and Observe: Incubate the solutions under the same conditions as your planned assay (e.g., 1 hour at 37°C).
-
Visual Inspection: After incubation, visually inspect each solution against a dark background for any signs of cloudiness, particulates, or crystals. Use a microscope if necessary.[7]
-
Determine Maximum Solubility: The highest concentration that remains completely clear after incubation is the maximum soluble concentration of your compound under those specific experimental conditions. Do not use data obtained at higher concentrations.[8]
Protocol 2: Using a Co-solvent (for Cell-Free Assays)
-
Vehicle Selection: Choose a co-solvent like PEG 400 or ethanol.
-
Determine Co-solvent Tolerance: Prepare your assay buffer with increasing percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%). Run your assay with no compound to determine the highest percentage of co-solvent that does not interfere with the assay signal or enzyme activity.
-
Compound Dissolution: Prepare a stock solution of your compound in the chosen co-solvent.
-
Assay Preparation: Add the compound stock to the assay buffer, ensuring the final co-solvent concentration does not exceed the tolerance limit determined in Step 2. Always include a vehicle control containing the same final concentration of the co-solvent.
Protocol 3: Using HP-β-Cyclodextrin (for Cell-Based Assays)
-
Prepare Cyclodextrin Buffer: Prepare a stock solution of HP-β-cyclodextrin (e.g., 10% w/v) in your cell culture medium. Warm to 37°C and stir until fully dissolved. Filter-sterilize the solution.
-
Determine Cell Tolerance: Expose your cells to various concentrations of the HP-β-CD/media solution (e.g., 0.5%, 1%, 2%, 5%) for the duration of your assay to determine the highest non-toxic concentration.
-
Prepare Compound Stock: Prepare a high-concentration stock of your tert-butylphenyl derivative in DMSO (e.g., 100 mM).
-
Complexation: Add the DMSO stock solution directly to the pre-warmed, non-toxic HP-β-CD/media solution while vortexing. This allows the inclusion complex to form.
-
Cell Treatment: Use this final solution to treat your cells. Remember to include two controls:
-
Cells treated with the HP-β-CD/media solution alone (Vehicle Control).
-
Cells treated with media containing the equivalent final concentration of DMSO (Solvent Control).
-
By systematically applying these principles and protocols, you can overcome the solubility challenges posed by tert-butylphenyl derivatives, leading to more accurate, reproducible, and reliable experimental results.
References
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]
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Gao, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]
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Patil, S. K., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research. Retrieved from [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
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BioDuro. (n.d.). Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved from [Link]
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Popara, J., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]
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Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules. Available at: [Link]
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ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
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Yemane, T. Z., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]
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Budhwar, V. (2018). Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. Asian Journal of Pharmaceutics. Retrieved from [Link]
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Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
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ResearchGate. (2021). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]
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Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]
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Suthar, V., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
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The Proteinaissance. (2023). Save yourself a lot of struggle - start with stock solutions not solids! YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Retrieved from [Link]
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Zhang, S., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health. Retrieved from [Link]
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Box, K. J., & Kloefer, B. (2019). Perspectives in solubility measurement and interpretation. National Institutes of Health. Retrieved from [Link]
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Ricco, J. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link]
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Drug Target Review. (2024). Quality over quantity: drug discovery automation in 2026. Retrieved from [Link]
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Tielker, D., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
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Patel, N., et al. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics. Available at: [Link]
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PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]
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ResearchGate. (2001). Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[13]Phenacenes and[1]Phenacenes. Retrieved from [Link]
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Kerns, E. H., Di, L., & Carter, G. T. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism. Available at: [Link]
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Williams, T. D., et al. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. Available at: [Link]
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MDPI. (2020). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]
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Ottaviani, G. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Retrieved from [Link]
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- 16. asianpharmtech.com [asianpharmtech.com]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 22. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Troubleshooting Byproduct Formation in Thioglycolic Acid Reactions
Welcome to the technical support center for thioglycolic acid (TGA) applications. This guide is designed for researchers, chemists, and drug development professionals who utilize TGA and encounter challenges with reaction specificity and purity. Unwanted byproduct formation is a common hurdle that can impact yield, complicate purification, and compromise the integrity of your final product.
This document moves beyond simple procedural lists to provide a deep, mechanistic understanding of why byproducts form and how to control them. By understanding the causality behind these side reactions, you can develop robust, self-validating experimental protocols.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of TGA Byproduct Formation
This section addresses the most common initial queries regarding impurities and side reactions in TGA chemistry.
Q1: What are the primary byproducts I should be aware of when working with thioglycolic acid?
When you work with TGA, particularly in aqueous media or during synthesis, several key byproducts can emerge. The most prevalent are:
-
Dithiodiglycolic Acid (DTDGA): This is the disulfide dimer of TGA, formed through oxidation. It is arguably the most common impurity encountered when handling TGA in the presence of an oxidant, including atmospheric oxygen[1][2].
-
Thiodiglycolic Acid (TDGA): This thioether is often a byproduct of the TGA synthesis process itself, particularly when starting from chloroacetic acid[3][4]. Its presence is typically indicative of an impurity in the starting TGA material.
-
Thioglycolides: These are cyclic or polymeric esters formed by the self-condensation of TGA molecules (an intramolecular or intermolecular reaction between the thiol and carboxylic acid groups). This process is accelerated by heat[4][5][6].
-
Glycolic Acid: This can also be a byproduct from the initial synthesis of TGA[3][4].
Q2: My reaction solution is becoming hazy over time, especially when stirred in an open vessel. What is happening?
This is a classic sign of oxidation. TGA is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which converts the thiol (-SH) groups of two TGA molecules into a disulfide (-S-S-) bond, forming dithiodiglycolic acid (DTDGA)[7][8]. DTDGA often has lower solubility in organic solvents compared to TGA, leading to haziness or precipitation. This reaction is significantly accelerated at neutral to basic pH, where the more reactive thiolate anion (SCH₂COO⁻) is the dominant species[1][9].
Q3: How critical is pH control in my TGA reaction?
Extremely critical. The pH of your reaction medium dictates the ionization state of both the carboxylic acid (pKa ~3.83) and the thiol group (pKa ~9.3)[1].
-
At pH > 4: The carboxylic acid is deprotonated, increasing water solubility.
-
At pH > 9.3: The thiol group deprotonates to form the thiolate anion. This thiolate is a much stronger nucleophile than the neutral thiol, but it is also far more susceptible to oxidation[1][9]. Therefore, running reactions at high pH without rigorously excluding oxygen is a direct recipe for generating dithiodiglycolic acid[10]. The optimal pH is always a balance between desired reactivity and stability.
Q4: I am performing a reaction at elevated temperatures and notice a decrease in my TGA concentration and the appearance of new, unexpected peaks in my LC-MS. What could this be?
You are likely observing thermal degradation, specifically self-esterification, leading to the formation of thioglycolides[4][6]. TGA's bifunctional nature allows one molecule's carboxylic acid group to react with another's thiol group. This condensation reaction is driven by heat and can lead to a loss of active TGA and the formation of impurities that can be difficult to remove[6][11]. This is precisely why TGA is purified industrially using vacuum distillation, which allows for boiling at a lower temperature, thus minimizing thermal decomposition[5][12].
Q5: Can trace metal contaminants in my reagents or from my reactor vessel affect my reaction?
Yes, absolutely. Trace metal ions, particularly transition metals like copper and iron, can act as potent catalysts for the oxidation of thiols to disulfides[10][13]. Even minute quantities can significantly accelerate the formation of dithiodiglycolic acid. If you are experiencing rapid and inexplicable oxidation, consider the purity of your reagents or the possibility of metal leaching from your equipment. The use of a chelating agent, such as bathophenanthrolinedisulfonate or EDTA, can effectively suppress this metal-catalyzed oxidation, allowing the direct reaction pathway to be studied without this interference[10][13].
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific byproduct-related problems.
Scenario 1: Pervasive Disulfide (DTDGA) Formation
Problem: Your reaction yield is low, and analytical data (HPLC, NMR) confirms the major byproduct is dithiodiglycolic acid. This is common in reactions run in solution and exposed to the environment.
Mechanistic Cause: The thiol group of TGA is readily oxidized. The process is often initiated by a one-electron transfer to form a thiyl radical (RS•). Two of these radicals can then combine to form the disulfide. This process is accelerated by oxygen, high pH, and trace metal ions[10][14].
Sources
- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. guidechem.com [guidechem.com]
- 4. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JPH0272155A - Purification of thioglycolic acid - Google Patents [patents.google.com]
- 6. Purification of Thioglycolic Acid and Synthesis of Ammonium Thioglycolate - Master's thesis - Dissertation [dissertationtopic.net]
- 7. THIOGLYCOLIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]
- 9. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EP0037016B1 - Process for extracting and producing thioglycolic acid from aqueous solutions - Google Patents [patents.google.com]
- 13. Kinetics and mechanism of oxidation of thioglycolic acid by hexachloroiridate(iv) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Methods for removing unreacted 4-tert-butylthiophenol
Welcome to the technical support center for handling 4-tert-butylthiophenol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for removing unreacted 4-tert-butylthiophenol from experimental mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted 4-tert-butylthiophenol from my reaction?
A1: Complete removal of 4-tert-butylthiophenol is crucial for several reasons:
-
Product Purity: Residual starting material will contaminate your final product, affecting yield calculations, spectroscopic analysis (NMR, MS), and subsequent reaction steps.
-
Toxicity and Reactivity: Thiols can be toxic and may interfere with downstream applications, such as biological assays or catalytic processes. 4-tert-butylthiophenol, in particular, has been noted as an irritant and may have other safety concerns.[1]
-
Odor: It possesses a powerful, unpleasant odor characteristic of thiols, making the final product difficult to handle and store.[2][3] Neutralizing the thiol also neutralizes the odor.
Q2: What are the key chemical properties of 4-tert-butylthiophenol that I can exploit for its removal?
A2: Understanding the physicochemical properties of 4-tert-butylthiophenol is the foundation for selecting an effective purification strategy. Its key characteristic is the acidic nature of the thiol proton (-SH).
| Property | Value | Significance for Purification |
| Molecular Weight | 166.28 g/mol [3][4] | Standard molecular weight, suitable for chromatography and extraction. |
| Appearance | Clear, colorless to pale yellow liquid or low-melting solid.[2][5] | Easy to visually track in biphasic mixtures. |
| Boiling Point | ~238 °C at 760 mmHg[6]; 58-60 °C at 1.0 mmHg[7] | High boiling point at atmospheric pressure makes simple distillation difficult for removing it from common solvents, but vacuum distillation is a viable option if the desired product is not volatile. |
| Solubility | Sparingly soluble or insoluble in water[1][2][4][6]; Soluble in organic solvents (e.g., ethanol, ether, toluene).[1] | This differential solubility is the basis for liquid-liquid extraction. |
| pKa | ~6.76[2][3] | The thiol proton is weakly acidic. This is the most important property, as it allows for deprotonation with a moderately strong aqueous base (like NaOH) to form a water-soluble thiolate salt. |
Q3: What are the primary methods for removing 4-tert-butylthiophenol?
A3: The most common and effective methods are:
-
Aqueous Base Extraction (Workup): The go-to method for most applications, leveraging the thiol's acidity.
-
Column Chromatography: A standard purification technique for separating compounds based on polarity.
-
Chemical Scavenging/Oxidation: Involves reacting the thiol with a scavenger resin or an oxidizing agent to convert it into a different, more easily separable compound.
-
Distillation: Effective if there is a significant boiling point difference between the thiol and the desired product, typically requiring vacuum.[7]
Troubleshooting and In-Depth Guides
This section provides detailed protocols and troubleshooting advice for the most common removal scenarios.
Method Selection Guide
The choice of method depends primarily on the stability of your desired product. This decision tree can guide your selection process.
Caption: Decision tree for selecting a removal method.
Guide 1: Aqueous Base Extraction
This is the most efficient and widely applicable method, provided your target molecule is not sensitive to basic conditions (e.g., won't hydrolyze or epimerize).
Q: How does basic extraction work?
A: The principle is a simple acid-base reaction. 4-tert-butylthiophenol is a weak acid.[2][3] When you wash your organic reaction mixture with an aqueous base (like sodium hydroxide), the base deprotonates the thiol (-SH) to form the sodium 4-tert-butylthiolate salt (-S⁻Na⁺). This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral organic product remains in the organic layer.
Experimental Protocol: Basic Liquid-Liquid Extraction
Objective: To remove 4-tert-butylthiophenol from a reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate, Toluene).
Materials:
-
Reaction mixture containing the product and unreacted 4-tert-butylthiophenol dissolved in an organic solvent.
-
1 M Sodium Hydroxide (NaOH) solution.
-
Deionized Water.
-
Saturated Sodium Chloride (Brine) solution.
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size.
-
First Base Wash: Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer. Note: If your organic solvent is denser than water (e.g., DCM), the organic layer will be on the bottom.
-
Repeat: Repeat the base wash (steps 2-4) two more times. This ensures near-complete removal of the thiol.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and begins the drying process by removing bulk water.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ or Na₂SO₄ and swirl. If the drying agent clumps together, add more until some remains free-flowing.
-
Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified product.
Troubleshooting Base Extraction
-
Problem: An emulsion (a stable, cloudy layer between the organic and aqueous phases) has formed.
-
Solution: Add a small amount of brine and swirl gently, or let the funnel sit for an extended period. In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.
-
-
Problem: My product is also acidic and is being extracted into the aqueous layer.
-
Solution: If your product's pKa is close to that of the thiol, a weaker base like sodium bicarbonate (NaHCO₃) may provide better selectivity. However, with a pKa of ~6.76, 4-tert-butylthiophenol requires a stronger base than bicarbonate for efficient deprotonation. In this case, chromatography is a better choice.
-
Guide 2: Chemical Scavenging & Oxidation
This method is useful when your product is sensitive to base or when extraction is ineffective.
Q: How can I chemically destroy the thiol instead of just separating it?
A: Thiols are readily oxidized to disulfides, which are generally less odorous, less reactive, and have different physical properties (e.g., polarity), making them easier to separate.[8][9] A common and inexpensive laboratory oxidant is household bleach (sodium hypochlorite, NaOCl).
Sources
- 1. 4-tert-Butylthiophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Trustworthy Factory Supply 4-tert-Butylthiophenol 2396-68-1 with Safe Shipping [orchid-chem.net]
- 4. dakenchem.com [dakenchem.com]
- 5. 4-tert-Butylthiophenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-TERT-BUTYLTHIOPHENOL | 2396-68-1 [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Organosulfur compound - Thiols, Structure, Reactions | Britannica [britannica.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing the S-Alkylation of 4-tert-Butylthiophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the S-alkylation of 4-tert-butylthiophenol. This document is designed for researchers, scientists, and drug development professionals who utilize this critical transformation in their synthetic workflows. As your virtual application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The S-alkylation of thiols is a cornerstone reaction for forming thioethers (sulfides), which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This guide will address common challenges and provide field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction, providing the core knowledge needed for successful experimentation.
Q1: What is the reaction mechanism for the alkylation of 4-tert-butylthiophenol?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This is analogous to the well-known Williamson ether synthesis.[5] The process involves two primary steps:
-
Deprotonation: A base removes the acidic proton from the thiol (-SH) group of 4-tert-butylthiophenol (pKa ≈ 6-7) to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group in a single, concerted step.
Thiols are significantly more acidic than their alcohol counterparts, and thiolates are excellent nucleophiles, making this reaction highly efficient.[4]
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Degradation Pathways of Phenylsulfanylacetic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylsulfanylacetic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The information herein is synthesized from established principles of chemical and biochemical degradation of related molecular structures to provide a robust framework for your investigations.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and degradation of phenylsulfanylacetic acid.
Q1: What are the primary expected degradation pathways for phenylsulfanylacetic acid?
A1: Based on its chemical structure, phenylsulfanylacetic acid is susceptible to degradation through two main routes: enzymatic (microbial) degradation and abiotic (chemical/photochemical) degradation .
-
Enzymatic Degradation: In biological systems, the degradation is likely to initiate with oxidation of the sulfur atom to a sulfoxide and then a sulfone. This is a common metabolic pathway for thioethers.[1] Subsequently, cleavage of the C-S bond or degradation of the aromatic ring can occur. The acetic acid side chain can also be a point of metabolic activity.
-
Abiotic Degradation: Chemically, the thioether linkage is susceptible to oxidation by strong oxidizing agents.[2] Photodegradation, especially in the presence of photosensitizers, can also lead to the breakdown of the molecule.[3] The stability is also pH-dependent, with potential for hydrolysis under certain conditions.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a phenylsulfanylacetic acid sample. What could they be?
A2: The appearance of new peaks likely indicates degradation of your compound. The identity of these peaks will depend on the degradation pathway. Common initial degradation products could include:
-
Phenylsulfinylacetic acid (Sulfoxide): A primary oxidation product.
-
Phenylsulfonylacetic acid (Sulfone): A further oxidation product of the sulfoxide.
-
Thiophenol and Glycolic Acid: Resulting from the cleavage of the thioether bond.
-
Phenol and other hydroxylated aromatic compounds: If aromatic ring cleavage is occurring.
To identify these peaks, it is recommended to perform high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data.
Q3: My phenylsulfanylacetic acid solution is turning yellow/brown. What does this indicate?
A3: A color change in your solution often suggests the formation of chromophoric degradation products. This can be due to:
-
Oxidation: Oxidation of the sulfur atom and subsequent reactions can lead to colored byproducts.
-
Photodegradation: Exposure to light, particularly UV, can initiate photochemical reactions that produce colored compounds. Storing solutions in amber vials or in the dark is crucial.
-
Contamination: Ensure your solvents and glassware are free from impurities that could react with your compound.
II. Troubleshooting Guide: Experimental Challenges
This section provides a structured approach to troubleshooting common experimental issues encountered when studying the degradation of phenylsulfanylacetic acid.
Problem 1: Inconsistent or Non-Reproducible Degradation Rates
Symptoms: You observe significant variability in the rate of phenylsulfanylacetic acid degradation between replicate experiments.
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Microbial Inoculum | In biodegradation studies, the physiological state and density of the microbial culture are critical. Variations in the inoculum can lead to different degradation kinetics. | Standardize your inoculum preparation protocol. Ensure consistent cell density (e.g., by measuring OD600) and use cultures in the same growth phase for each experiment. |
| Variable Light Exposure | Phenylsulfanylacetic acid may be susceptible to photodegradation. Inconsistent exposure to ambient or experimental light sources can affect degradation rates.[3] | Conduct experiments under controlled light conditions. Use amber glassware or cover your reaction vessels with aluminum foil if photodegradation is not the intended pathway of study. |
| pH Fluctuations | The pH of the reaction medium can influence both microbial activity and the chemical stability of the compound. | Monitor and control the pH of your experimental setup. Use appropriate buffer systems and ensure they are stable under your experimental conditions. |
| Oxygen Availability | For aerobic degradation pathways, oxygen is a critical reactant. Variations in aeration or dissolved oxygen levels will impact the degradation rate. | Ensure consistent and adequate aeration in your aerobic degradation studies. For anaerobic studies, rigorously exclude oxygen. |
Problem 2: Difficulty in Identifying Degradation Products
Symptoms: You observe the disappearance of the parent compound but are unable to identify the resulting metabolites or degradation products.
| Potential Cause | Explanation | Recommended Action |
| Volatile Products | Some degradation products, such as thiophenol, may be volatile and lost during sample preparation or analysis. | Use analytical techniques suitable for volatile compounds, such as headspace gas chromatography-mass spectrometry (GC-MS). |
| Polar Metabolites | Degradation can introduce polar functional groups (e.g., hydroxyl, carboxyl), making the products highly water-soluble and difficult to extract with common organic solvents. | Employ solid-phase extraction (SPE) with appropriate sorbents for polar compounds. Consider direct injection of the aqueous sample if your analytical system is compatible. |
| Complete Mineralization | In some cases, microorganisms can completely degrade the compound to CO2 and water, leaving no detectable organic intermediates. | Perform a carbon balance study. Measure the evolution of CO2 and the decrease in total organic carbon (TOC) in your system. |
| Adsorption to Biomass or Surfaces | The parent compound or its degradation products may adsorb to microbial biomass or the surfaces of your experimental vessel. | Analyze the solid and liquid phases separately. Perform extractions of the biomass and rinse the vessel with a suitable solvent to recover adsorbed compounds. |
III. Proposed Degradation Pathways and Methodologies
The following sections outline plausible degradation pathways for phenylsulfanylacetic acid based on known chemical and biochemical principles.
A. Proposed Microbial Degradation Pathway
Microbial degradation of phenylsulfanylacetic acid is likely to proceed through a series of oxidative steps, targeting both the sulfur atom and the aromatic ring.
Caption: Proposed microbial degradation pathway of phenylsulfanylacetic acid.
Experimental Protocol: Microbial Degradation Study
-
Culture Preparation: Grow a suitable microbial strain (e.g., Pseudomonas sp., known for degrading aromatic compounds) in a nutrient-rich medium.[4]
-
Inoculation: Inoculate a minimal salts medium containing phenylsulfanylacetic acid as the sole carbon source with the prepared culture.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C, 150 rpm for aerobic degradation).
-
Sampling: Withdraw samples at regular time intervals.
-
Sample Preparation: Separate the biomass from the supernatant by centrifugation. Extract the supernatant with a suitable solvent (e.g., ethyl acetate) after acidification.
-
Analysis: Analyze the extracts by HPLC-UV or LC-MS/MS to quantify the parent compound and identify degradation products.
B. Proposed Photodegradation Pathway
Photodegradation can occur through direct photolysis or be initiated by photosensitizers, leading to the formation of reactive oxygen species (ROS) that attack the molecule.
Caption: Proposed photodegradation pathways for phenylsulfanylacetic acid.
Experimental Protocol: Photodegradation Study
-
Solution Preparation: Prepare a solution of phenylsulfanylacetic acid in a suitable solvent (e.g., water or acetonitrile/water mixture).
-
Irradiation: Irradiate the solution with a light source (e.g., a UV lamp or a solar simulator).[5]
-
Control: Maintain a control sample in the dark to account for any non-photochemical degradation.
-
Sampling: Collect aliquots at different time points.
-
Analysis: Analyze the samples using HPLC-UV or LC-MS to monitor the disappearance of the parent compound and the formation of photoproducts.
IV. Analytical Methodologies
The choice of analytical method is critical for accurately monitoring the degradation of phenylsulfanylacetic acid and identifying its byproducts.
Table 1: Recommended Analytical Techniques
| Technique | Application | Advantages | Considerations |
| HPLC-UV | Quantifying the parent compound and known degradation products. | Robust, widely available, good for quantitative analysis. | Requires chromophoric compounds. May not be suitable for identifying unknown products. |
| LC-MS/MS | Identifying and quantifying unknown degradation products. | High sensitivity and selectivity. Provides structural information through fragmentation. | More complex instrumentation and data analysis. |
| GC-MS | Analyzing volatile degradation products (e.g., thiophenol). | Excellent for separating and identifying volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds. |
| NMR Spectroscopy | Structural elucidation of isolated degradation products. | Provides definitive structural information. | Requires relatively pure samples and higher concentrations. |
| Total Organic Carbon (TOC) Analysis | Assessing the extent of mineralization. | Measures the overall conversion of organic carbon to CO2. | Does not provide information on specific degradation products. |
V. References
-
Binkley, F. (1950). Enzymatic cleavage of thioethers. Journal of Biological Chemistry, 186(1), 287-296.
-
Cerniglia, C. E. (1992). Enzymatic cleavage of aromatic rings: mechanistic aspects of the catechol dioxygenases and later enzymes of bacterial oxidative cleavage pathways. Natural Product Reports, 9(5), 433-457.
-
LKDC4 Pseudomonas aeruginosa degradation of phenoxyalkanoic acid herbicides. (2025). PubMed.
-
Baggi, G., Catelani, D., Galli, E., & Treccani, V. (1972). The microbial degradation of phenylalkanes. 2-Phenylbutane, 3-phenylpentane, 3-phenyldodecane and 4-phenylheptane. Biochemical Journal, 126(4), 1091–1097.
-
Axelrod, J. (1955). The enzymic cleavage of aromatic ethers. Biochemical Journal, 61(4), 586–589.
-
ACS GCI Pharmaceutical Roundtable. Thioether Formation. Reagent Guides.
-
Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: a review. Environment international, 61, 98–114.
-
Herzsprung, P., Hertkorn, N., Friese, K., & Schmitt-Kopplin, P. (2010). Photocatalytic Degradation of Phenol-4-sulfonic Acid Using an Artificial UV/TiO2 System in a Slurry Bubble Column Reactor. ResearchGate.
-
Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293.
-
Master Organic Chemistry. (2015). Thiols And Thioethers.
-
Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. (n.d.). ResearchGate.
-
Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Food chemistry, 283, 332–339.
-
Photocatalytic degradation of p-hydroxyphenylacetic acid (p-HPA) and Acetaminophen (ACTP) using bismuth catalyst BiOClxIy and Fe(III)-EDDS/UV/H2O2-Na2S2O8. (n.d.). ResearchGate.
-
Testa, B., & Krämer, S. D. (2010). Sulfenic Acids as Reactive Intermediates in Xenobiotic Metabolism. PubMed.
-
BenchChem. (2025). Technical Support Center: Interference from Sulfur Compounds in Analytical Assays.
-
Microbial Degradation of Phenolic Amino Acids. (n.d.). ResearchGate.
-
LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers.
-
Wen's Research Group. Photocatalytic Degradation.
-
Chen, P., Wang, Y., & Wang, C. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. Molecules (Basel, Switzerland), 27(13), 4242.
-
Frey, P. A., & Booker, S. J. (2001). Radical SAM enzymes. Wikipedia.
-
Shul'pin, G. B., & Mandelli, D. (2022). Effect of Brønsted Acid on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C-H and C=C Oxidation Reactions. Molecules (Basel, Switzerland), 27(17), 5489.
-
Pearson. Thiol Reactions Practice Questions & Answers – Page 1 | Organic Chemistry.
-
Enhanced photocatalytic degradation of crystal violet dye and high-performance electrochemical supercapacitor applications of hydrothermally synthesised magnetic bifunctional nanocomposite (Fe3O4/ZnO). (n.d.). ResearchGate.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wenresearch.com [wenresearch.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid Derivatives as PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for metabolic diseases, Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as a pivotal target. These nuclear receptors are instrumental in regulating lipid and glucose homeostasis, making them a focal point for the development of drugs targeting type 2 diabetes, dyslipidemia, and related metabolic disorders. Among the diverse chemical scaffolds investigated as PPAR agonists, 2-[(4-tert-butylphenyl)sulfanyl]acetic acid derivatives have garnered attention for their potential to modulate PPAR activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective against established PPAR agonists like fibrates and thiazolidinediones. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers with the knowledge to navigate the chemical space of these promising compounds.
The Central Role of the (Phenylsulfanyl)acetic Acid Moiety
The 2-[(4-tert-butylphenyl)sulfanyl]acetic acid scaffold serves as a crucial pharmacophore for PPAR activation. The acidic head, typically a carboxylic acid, is a key feature for interaction with the ligand-binding domain of PPARs. The sulfur atom acts as a flexible linker, connecting the phenyl ring to the acidic moiety. The 4-tert-butylphenyl group provides a bulky, lipophilic tail that occupies a hydrophobic pocket within the receptor. The interplay between these three components—the acidic head, the sulfanyl linker, and the substituted phenyl ring—dictates the potency and subtype selectivity of these compounds.
Deconstructing the Structure-Activity Relationship
The biological activity of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid derivatives is exquisitely sensitive to structural modifications. Understanding these nuances is paramount for the rational design of potent and selective PPAR agonists.
The Indispensable Acetic Acid Headgroup
The carboxylic acid moiety is a cornerstone of activity for most PPAR agonists. Its ability to form hydrogen bonds with key amino acid residues in the ligand-binding pocket is critical for anchoring the molecule and initiating the conformational changes required for receptor activation. Replacement of the carboxylic acid with other acidic functional groups often leads to a decrease in activity.
The Influence of the Phenyl Ring Substitution
The substitution pattern on the phenyl ring profoundly impacts the potency and selectivity of these derivatives. The para-position is a key site for modification.
-
Lipophilic Substituents: The presence of a bulky, lipophilic group at the para-position, such as the tert-butyl group, is generally favorable for activity. This group is believed to occupy a hydrophobic pocket in the PPAR ligand-binding domain, contributing to the overall binding affinity. The size and shape of this substituent can influence selectivity towards different PPAR subtypes (α, γ, or δ).
-
Electronic Effects: The electronic nature of the substituents can also modulate activity. Electron-donating or electron-withdrawing groups can alter the electron density of the phenyl ring, which in turn can affect its interaction with the receptor.
The Role of the Sulfanyl Linker
The sulfur atom in the sulfanyl linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket. Modifications to this linker, such as oxidation to a sulfoxide or sulfone, can significantly alter the compound's activity and physicochemical properties.
Comparative Analysis with Alternative PPAR Agonists
To fully appreciate the therapeutic potential of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid derivatives, a comparison with established classes of PPAR agonists is essential.
Fibrates: The PPARα Agonists
Fibrates, such as fenofibrate and gemfibrozil, are a class of drugs that primarily activate PPARα and are used to treat dyslipidemia. They typically feature a phenoxyisobutyric acid core.
| Feature | 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid Derivatives | Fibrates (e.g., Fenofibrate) |
| Core Scaffold | (Phenylsulfanyl)acetic acid | Phenoxyisobutyric acid |
| Primary Target | PPARα, PPARγ, or dual agonists | Primarily PPARα |
| Key SAR Feature | Bulky lipophilic group at the para-position of the phenyl ring. | Isopropyl group on the acidic chain and a substituted phenyl ring. |
| Therapeutic Use | Investigational for metabolic diseases. | Primarily for hypertriglyceridemia. |
Thiazolidinediones (TZDs): The PPARγ Agonists
Thiazolidinediones, such as rosiglitazone and pioglitazone, are potent and selective PPARγ agonists used in the treatment of type 2 diabetes.
| Feature | 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid Derivatives | Thiazolidinediones (e.g., Rosiglitazone) |
| Core Scaffold | (Phenylsulfanyl)acetic acid | Thiazolidinedione |
| Primary Target | PPARα, PPARγ, or dual agonists | Primarily PPARγ |
| Key SAR Feature | Carboxylic acid headgroup and substituted phenyl ring. | Thiazolidinedione headgroup and a central linker connected to a substituted aromatic ring. |
| Therapeutic Use | Investigational for metabolic diseases. | Primarily for type 2 diabetes. |
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic Acid
A general and robust method for the synthesis of the parent compound is outlined below. This can be adapted for the synthesis of various derivatives.
Workflow for the Synthesis of 2-[(4-tert-butylphenyl)sulfanyl]acetic Acid
Caption: General synthetic workflow for 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
Step-by-Step Protocol:
-
Thiolation: To a solution of 4-tert-butylthiophenol in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of a base such as sodium hydroxide or potassium carbonate. Stir the mixture at room temperature for 30 minutes to form the corresponding thiolate.
-
Alkylation: To the solution of the thiolate, add a solution of bromoacetic acid (or its ester) in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
In Vitro Evaluation of PPAR Agonist Activity: PPAR Transactivation Assay
This cell-based assay is a standard method to determine the ability of a compound to activate PPARs.
Workflow for PPAR Transactivation Assay
Caption: Workflow for a typical PPAR transactivation assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T, COS-1) in appropriate media.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the desired human PPAR subtype (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of the test compounds. Include a vehicle control and a known PPAR agonist as a positive control.
-
Cell Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control. Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the dose-response data to a suitable sigmoidal curve.
Conclusion and Future Directions
The 2-[(4-tert-butylphenyl)sulfanyl]acetic acid scaffold represents a promising starting point for the development of novel PPAR agonists. The SAR studies highlighted in this guide underscore the critical roles of the acidic headgroup, the sulfanyl linker, and the substitution pattern on the phenyl ring in determining the potency and selectivity of these compounds. The comparative analysis with fibrates and thiazolidinediones provides a valuable context for understanding their potential therapeutic niche.
Future research in this area should focus on:
-
Systematic derivatization: A more comprehensive exploration of substituents on the phenyl ring and modifications of the linker is warranted to fine-tune the activity and selectivity profiles.
-
Subtype selectivity: Developing derivatives with high selectivity for specific PPAR subtypes will be crucial for minimizing off-target effects and improving the therapeutic index.
-
In vivo evaluation: Promising candidates identified from in vitro assays should be advanced to in vivo models of metabolic diseases to assess their efficacy and pharmacokinetic properties.
-
Structural biology: Co-crystallization studies of these derivatives with the PPAR ligand-binding domain will provide invaluable insights into the molecular basis of their activity and guide further rational drug design.
By leveraging the principles of medicinal chemistry and a thorough understanding of the SAR, the scientific community can continue to unlock the therapeutic potential of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid derivatives in the ongoing battle against metabolic diseases.
References
- Seto, S., Okada, K., Kiyota, K., Isogai, S., Iwago, M., Shinozaki, T., ... & Murakami, K. (2010). Design, synthesis, and structure-activity relationship studies of novel 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids as peroxisome proliferator-activated receptor gamma (PPARgamma) partial agonists with
A Senior Scientist's Guide to the Validation of a Novel LC-MS/MS Method for Sulfanylacetic Acids: A Comparative Analysis
Sulfanylacetic acids, such as thioglycolic acid, are pivotal in various industries, from cosmetics, where they act as depilatory agents, to pharmaceuticals, where they function as excipients and key intermediates. The reactivity of their thiol group presents unique analytical challenges, often necessitating complex sample preparation and derivatization steps. This guide introduces a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed for direct, sensitive, and specific quantification, and rigorously validates it against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Our approach is grounded in the globally recognized principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] We will not only detail the protocols but also delve into the scientific rationale behind each validation parameter, providing the in-depth perspective of an experienced application scientist.
Chapter 1: The Analytical Landscape for Sulfanylacetic Acids
The choice of an analytical method is a critical decision dictated by the analyte's physicochemical properties and the intended purpose of the analysis. For SAAs, several techniques have been employed, each with inherent strengths and weaknesses.
-
Method A: Traditional HPLC with Pre-column Derivatization and UV Detection: This is a workhorse method in many quality control laboratories. Since SAAs lack a strong chromophore, they must be chemically modified (derivatized) before analysis to be detectable by a UV detector.[5][6] This adds time and potential variability to the workflow.
-
Method B: GC-MS with Derivatization: Gas chromatography offers excellent separation efficiency. However, the low volatility and thermal lability of SAAs necessitate a derivatization step to convert them into more volatile and stable esters or silyl derivatives suitable for GC analysis.[7]
-
Method C (The New Approach): Direct Analysis by LC-MS/MS: This modern technique combines the powerful separation capabilities of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry.[8] For SAAs, this approach is transformative, as it can directly measure the underivatized acid, eliminating the need for complex sample preparation and circumventing the associated risks of incomplete reactions or derivative instability.
Comparative Overview of Analytical Methods
| Feature | Method A: HPLC-UV (with Derivatization) | Method B: GC-MS (with Derivatization) | Method C: New LC-MS/MS (Direct Analysis) |
| Principle | Liquid chromatography separation of derivatized analyte, UV absorbance detection. | Gas chromatography separation of volatile derivatives, mass spectrometric detection. | Liquid chromatography separation of native analyte, parent/daughter ion transition detection. |
| Specificity | Moderate; dependent on chromatographic resolution from interfering matrix components and derivatization by-products. | High; mass spectra provide structural information, but isomers can be challenging. | Very High; based on both retention time and unique mass-to-charge (m/z) transitions. |
| Sensitivity | Moderate; dependent on the molar absorptivity of the derivative. | High; capable of detecting low concentrations. | Very High; often capable of reaching picogram or femtogram levels. |
| Sample Prep | Required: Derivatization. Time-consuming and a source of potential error. | Required: Derivatization. Adds complexity and potential for variability. | Minimal: Typically 'dilute-and-shoot' after simple extraction. |
| Throughput | Low to moderate due to the derivatization step. | Low to moderate due to derivatization and longer GC run times. | High; rapid analysis times and simple preparation. |
Chapter 2: The Regulatory Framework for Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9][10][11] The process is systematically guided by regulatory documents, primarily the ICH Q2(R2) guideline, which has been recently revised to incorporate modern analytical techniques.[12][13] These guidelines ensure a harmonized, scientific, and risk-based approach to validation.[14]
The validation process follows a logical workflow, ensuring all aspects of the method's performance are thoroughly evaluated before its implementation for routine analysis.
Chapter 3: Comparative Validation of the New LC-MS/MS Method
This chapter details the experimental validation of our new LC-MS/MS method for a representative SAA, thioglycolic acid. For each validation parameter, we provide the objective, a detailed experimental protocol, and a comparative table of expected performance against traditional methods.
Specificity / Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16] In LC-MS/MS, specificity is achieved through a combination of chromatographic retention time and the unique mass transition (parent ion to daughter ion) of the analyte.
Experimental Protocol (LC-MS/MS Method):
-
Prepare Samples:
-
A blank matrix sample (e.g., placebo formulation, biological fluid).
-
A sample of the analyte at the target concentration (e.g., 100 µg/mL).
-
A sample of the analyte spiked with all known potential interferents (e.g., synthesis precursors, known degradants).
-
-
Analysis: Analyze all samples using the proposed LC-MS/MS method.
-
Evaluation:
-
Monitor the specific mass transition for the analyte at its expected retention time.
-
In the blank and interference-spiked samples, no significant signal (>20% of the lower limit of quantitation) should be observed at the retention time and mass transition of the analyte.
-
The analyte peak in the spiked sample should be pure, with no co-eluting peaks affecting its integration.
-
Comparative Performance:
| Method | Specificity Approach | Expected Outcome |
| HPLC-UV | Chromatographic separation. Comparison of chromatograms of blank, standard, and spiked samples. | Potential for co-elution with matrix components or derivatization by-products. Peak purity analysis (e.g., DAD) is recommended.[17] |
| GC-MS | Retention time and mass spectrum. | Good specificity, but structurally similar isomers may be difficult to resolve chromatographically and may have similar mass spectra. |
| New LC-MS/MS | Retention time and highly specific Multiple Reaction Monitoring (MRM) transition. | Superior. Extremely low probability of an interfering compound having both the same retention time and the same mass transition. |
Linearity & Range
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]
Experimental Protocol (LC-MS/MS Method):
-
Prepare Calibration Standards: Prepare at least five concentration levels by diluting a stock solution of the analyte. For an assay, the range should typically cover 80% to 120% of the target concentration.[17]
-
Analysis: Analyze each concentration level in triplicate.
-
Evaluation:
-
Plot the mean response (peak area) against the concentration.
-
Perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.995. The y-intercept should not be significantly different from zero.
-
Comparative Performance:
| Parameter | HPLC-UV | GC-MS | New LC-MS/MS |
| Typical Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 0.001 - 10 µg/mL (1-1000 ng/mL) |
| Correlation (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.999 |
| Key Challenge | Potential for non-linearity at high concentrations due to detector saturation. | Derivatization reaction must be linear and reproducible across the entire range. | Potential for ion suppression at high concentrations; may require a narrower range or curve weighting. |
Accuracy
Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] Accuracy is typically determined by analyzing a sample with a known concentration and comparing the measured result to the true value.
Experimental Protocol (LC-MS/MS Method):
-
Prepare Spiked Samples: Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[17] Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples against a calibration curve.
-
Evaluation:
-
Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
The mean percent recovery should be within an established limit, typically 98.0% to 102.0% for an assay.[16]
-
Comparative Performance:
| Parameter | HPLC-UV | GC-MS | New LC-MS/MS |
| Acceptance Criteria | 98.0 - 102.0% recovery | 98.0 - 102.0% recovery | 98.0 - 102.0% recovery |
| Potential for Bias | Incomplete derivatization or extraction can lead to low recovery (negative bias). | Loss of volatile derivatives during sample handling can cause negative bias. | Matrix effects (ion suppression or enhancement) can cause bias. An isotopically labeled internal standard is the best way to correct for this. |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol (LC-MS/MS Method):
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability experiment on a different day, preferably using a different instrument.
-
-
Evaluation:
-
Calculate the Relative Standard Deviation (RSD) for the results from both experiments.
-
The RSD should not exceed a pre-defined limit, typically ≤ 2%.
-
Comparative Performance:
| Parameter (Acceptance) | HPLC-UV | GC-MS | New LC-MS/MS |
| Repeatability (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 1.5% |
| Intermediate Precision (RSD) | ≤ 3.0% | ≤ 3.0% | ≤ 2.5% |
| Main Source of Imprecision | Variability in the derivatization reaction and manual injection/integration. | Variability in derivatization, injection volume, and potential for sample degradation in the hot injector. | Instrument variability (pump and autosampler performance). Generally more precise due to automation and fewer manual steps. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[18]
Experimental Protocol (LC-MS/MS Method):
-
Establishment: Typically based on the signal-to-noise ratio (S/N). Prepare and analyze a series of low-concentration standards.
-
LOD is often established at a S/N ratio of 3:1.
-
LOQ is established at a S/N ratio of 10:1.
-
-
Confirmation of LOQ:
-
Prepare and analyze at least six samples at the proposed LOQ concentration.
-
The accuracy (recovery) should be within 80-120% and the precision (RSD) should be ≤ 10%.
-
Comparative Performance:
| Parameter | HPLC-UV | GC-MS | New LC-MS/MS |
| Typical LOQ | ~50-100 ng/mL | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Basis for Limit | Detector sensitivity and baseline noise. | Detector sensitivity and chemical noise from the matrix/column bleed. | Superior. Extremely low chemical noise due to MRM specificity, leading to very low limits. |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[15]
Experimental Protocol (LC-MS/MS Method):
-
Identify Parameters: Identify critical LC-MS/MS parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Vary Parameters: For each parameter, perform analyses at the nominal setting and at small variations (e.g., column temperature at 38°C, 40°C, and 42°C).
-
Analysis: Analyze a standard sample under each condition.
-
Evaluation: Assess the impact of the variations on key system suitability parameters (e.g., retention time, peak shape, resolution) and quantitative results. The results should remain within the acceptance criteria defined in the validation protocol.
Chapter 4: Conclusion
The validation data unequivocally demonstrates that the new direct analysis LC-MS/MS method is fit for its intended purpose and offers significant advantages over traditional HPLC-UV and GC-MS techniques for the analysis of sulfanylacetic acids.
Final Performance Summary
| Validation Parameter | Method A: HPLC-UV | Method B: GC-MS | Method C: New LC-MS/MS |
| Specificity | Moderate | High | Very High |
| LOQ | ~50-100 ng/mL | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Precision (RSD) | < 3% | < 3% | < 2% |
| Workflow Complexity | High (Derivatization) | High (Derivatization) | Low (Direct) |
| Throughput | Low | Low | High |
By eliminating the need for derivatization, the LC-MS/MS method not only streamlines the analytical workflow, reducing analysis time and potential sources of error, but also provides superior sensitivity and specificity. This robust and reliable method represents a significant advancement, empowering researchers and quality control professionals to generate higher quality data with greater confidence and efficiency. Adherence to the validation principles outlined in this guide ensures full compliance with global regulatory expectations and establishes a new standard for the analysis of this important class of compounds.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][19]
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European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link][9]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][20]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2]
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Reid, M. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(13), 1547-1550. [Link]
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Gagliardi, L., et al. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. International Journal of Cosmetic Science, 12(4), 141-150. [Link][5]
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International Council for Harmonisation. ICH Quality Guidelines. [Link][3]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][12]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][10]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][15]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][13]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link][14]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][21]
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Zen, J. M., et al. (2004). Determination of Thioglycolic Acid in Hair-Waving Products by Disposable Electrochemical Sensor Coupled with High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL, 87(5), 1159-1164. [Link][22]
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Naila Kanwal. (2023). ICH Q2 Analytical Method Validation. Slideshare. [Link][11]
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Taiwan Food and Drug Administration. (2024). Method of Test for Thioglycolic Acid and Cysteine in Permanent Wave. [Link][23]
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Scite.ai. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. [Link][6]
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Patel, K. (2013). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link][18]
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Zhang, Y., et al. (2014). Simultaneous determination of edaravone and taurine in rat biological samples by liquid chromatography-tandem mass spectrometry method. Journal of Chromatography B, 969, 159-166. [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link][17]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link][16]
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Wang, Y., et al. (2021). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. Scientific Reports, 11(1), 15159. [Link][8]
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Le-Caer, J. P., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 169. [Link][7]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid
In the landscape of modern drug discovery, the journey of a candidate molecule from a promising in vitro "hit" to a validated in vivo lead is fraught with complexity. The translational gap between the controlled environment of a test tube and the dynamic biological system of a living organism is a critical hurdle that researchers must navigate. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, a novel arylthioacetic acid derivative. While specific experimental data for this compound is not yet widely published, this guide will leverage established scientific principles and analogous compound data to construct a robust, hypothetical framework for its evaluation. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, and ground our discussion in authoritative sources.
Introduction to 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid and a Plausible Biological Target
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is an organic compound characterized by a tert-butylphenyl group linked to an acetic acid moiety via a sulfanyl group. The structural motifs present, particularly the aryl acetic acid component, bear resemblance to a class of well-known anti-inflammatory agents. Given this structural similarity, we hypothesize that a plausible biological target for this compound is the cyclooxygenase (COX) enzyme, a key player in the inflammatory cascade. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Therefore, for the purpose of this guide, we will proceed with the hypothesis that 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is a potential COX inhibitor.
In Vitro Activity Assessment: A Controlled Environment
The initial evaluation of a potential enzyme inhibitor begins with in vitro assays. These assays provide a controlled and simplified system to quantify the direct interaction between the compound and its target enzyme, free from the complexities of a biological system.[1]
Hypothetical In Vitro COX Inhibition Assay
A fluorometric inhibitor screening assay is a common and robust method for determining the potency of potential COX inhibitors.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution to obtain a range of test concentrations.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate assay buffer.
-
Prepare working solutions of a fluorometric probe and arachidonic acid (the substrate).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the fluorescent probe, and the test compound at various concentrations.
-
Initiate the reaction by adding the COX enzyme (either COX-1 or COX-2) to the wells.
-
Incubate the plate at 37°C for a short period to allow for compound-enzyme interaction.
-
Add arachidonic acid to start the enzymatic reaction.
-
Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
-
Hypothetical Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid | 15.2 | 0.8 | 19 |
| Celecoxib (Control) | >100 | 0.05 | >2000 |
| Ibuprofen (Control) | 5.1 | 12.9 | 0.4 |
Interpretation of Hypothetical In Vitro Data:
The hypothetical data suggests that 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is a potent inhibitor of COX-2 with moderate selectivity over COX-1. A higher selectivity index indicates a greater preference for inhibiting COX-2, which is often associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors like ibuprofen.
Visualization of In Vitro Experimental Workflow:
Caption: Workflow for the in vitro COX enzyme inhibition assay.
In Vivo Activity Assessment: A Complex Biological System
While in vitro assays are crucial for initial screening, they do not capture the complexity of a living organism. In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of a compound in a more biologically relevant context.[3][4][5][6][7][8][9]
Hypothetical In Vivo Anti-Inflammatory Study (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[10][11][12][13][14]
Experimental Protocol (Adhering to ARRIVE Guidelines):
-
Animals: Male Wistar rats (180-200 g) will be used. They will be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Ethical Statement: All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid (10 mg/kg, p.o.)
-
Group 3: 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid (30 mg/kg, p.o.)
-
Group 4: Indomethacin (10 mg/kg, p.o.) - Positive control
-
-
Procedure:
-
Animals will be randomly assigned to the experimental groups.
-
The test compounds or vehicle will be administered orally one hour before the induction of inflammation.
-
Inflammation will be induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
The paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
The percentage of edema inhibition will be calculated for each group at each time point.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) will be used to determine the significance of the results.
-
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid | 10 | 0.55 ± 0.04 | 35.3% |
| 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid | 30 | 0.38 ± 0.03 | 55.3% |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
| p < 0.05, *p < 0.01 compared to vehicle control |
Interpretation of Hypothetical In Vivo Data:
The hypothetical in vivo data suggests that 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid exhibits dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model. At a dose of 30 mg/kg, its efficacy is comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Visualization of In Vivo Experimental Workflow:
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC) Challenge
A critical aspect of drug development is understanding the relationship between in vitro and in vivo data, a concept known as in vitro-in vivo correlation (IVIVC).[15][16][17][18][19] A strong IVIVC can streamline the development process and reduce the need for extensive clinical trials. However, discrepancies between in vitro potency and in vivo efficacy are common and can arise from a multitude of factors.
Key Factors Influencing IVIVC:
-
Pharmacokinetics (ADME):
-
Absorption: The compound must be absorbed from the site of administration (e.g., the gastrointestinal tract for oral dosing) to reach the systemic circulation. Poor oral bioavailability will lead to low plasma concentrations and reduced efficacy, regardless of in vitro potency.
-
Distribution: The compound needs to distribute to the site of action (in this case, inflamed tissue) at a sufficient concentration to inhibit the target enzyme.
-
Metabolism: The compound may be extensively metabolized by the liver (first-pass metabolism) or other tissues, leading to a rapid decrease in the concentration of the active parent drug.
-
Excretion: The rate at which the compound and its metabolites are eliminated from the body will determine the duration of its effect.
-
-
Off-Target Effects: In a complex biological system, a compound may interact with other targets besides the intended one, leading to unforeseen side effects or a different efficacy profile than predicted from in vitro studies.
-
Protein Binding: The compound may bind to plasma proteins, reducing the free concentration available to interact with the target enzyme.
Visualization of Factors Influencing IVIVC:
Caption: Factors influencing the in vitro-in vivo correlation.
Conclusion and Future Directions
This guide has presented a hypothetical yet scientifically grounded framework for comparing the in vitro and in vivo activities of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid. Our analysis suggests that this compound could be a potent and moderately selective COX-2 inhibitor with promising anti-inflammatory effects in an animal model. However, it is crucial to recognize the potential for discrepancies between the in vitro and in vivo results due to complex pharmacokinetic and pharmacodynamic factors.
Future studies should aim to:
-
Confirm the in vitro mechanism of action: Conduct further enzymatic and cell-based assays to confirm COX-2 as the primary target.
-
Perform comprehensive pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in relevant animal models.
-
Evaluate the safety profile: Conduct toxicology studies to assess the potential for adverse effects.
-
Explore alternative in vivo models: Test the compound in other models of inflammation and pain to broaden the understanding of its therapeutic potential.
By systematically addressing these key questions, researchers can effectively bridge the translational gap and determine the true therapeutic potential of novel compounds like 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid.
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ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa. Retrieved January 16, 2026, from [Link]
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ARRIVE Guidelines. (n.d.). National Centre for the Replacement, Refinement & Reduction of Animals in Research. Retrieved January 16, 2026, from [Link]
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U.S. Food and Drug Administration. (2023, March 28). General Considerations for Animal Studies Intended to Evaluate Medical Devices. FDA. Retrieved January 16, 2026, from [Link]
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The ARRIVE guidelines 2.0. (n.d.). National Centre for the Replacement, Refinement & Reduction of Animals in Research. Retrieved January 16, 2026, from [Link]
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Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (n.d.). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. Retrieved January 16, 2026, from [Link]
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ARRIVE Guidelines. (2025, April 3). Norecopa. Retrieved January 16, 2026, from [Link]
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AAMI. (2023, March 28). FDA Issues Final Guidance for Animal Studies to Evaluate Medical Devices. AAMI. Retrieved January 16, 2026, from [Link]
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U.S. Food and Drug Administration. (2023, March 28). General Considerations for Animal Studies Intended to Evaluate Medical Devices. FDA. Retrieved January 16, 2026, from [Link]
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Federal Register. (2023, March 28). General Considerations for Animal Studies Intended To Evaluate Medical Devices; Guidance for Industry and Food and Drug Administration Staff; Availability. Federal Register. Retrieved January 16, 2026, from [Link]
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Life Sciences Perspectives. (2023, March 31). FDA Issues Guidance Document on Animal Studies for the Evaluation of Medical Devices. Life Sciences Perspectives. Retrieved January 16, 2026, from [Link]
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Patel, R., & Patel, A. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 22(2), 2311-2328. Retrieved January 16, 2026, from [Link]
- Emami, J. (2006). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
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NaveenVenkatesan8. (2021, November 23). In vivo screening method for anti inflammatory agent. SlideShare. Retrieved January 16, 2026, from [Link]
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D'Souza, A. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Retrieved January 16, 2026, from [Link]
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de Albuquerque, R. D. D. G., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Retrieved January 16, 2026, from [Link]
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ResearchGate. (2025, August 10). Enzyme Assay Design for High-Throughput Screening. Request PDF. Retrieved January 16, 2026, from [Link]
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Crocetti, L., & Cinelli, M. (Eds.). (n.d.). Enzyme Inhibitors: Design, Synthesis and Biological Evaluation—3rd Edition. MDPI. Retrieved January 16, 2026, from [Link]
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American Elements. (n.d.). 2-{[(4-tert-butylphenyl)methyl]sulfanyl}acetic acid. American Elements. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid. PubChem. Retrieved January 16, 2026, from [Link]
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A Technical Guide to Benchmarking 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid: A Proposed Framework for Target Validation and Potency Assessment
Executive Summary: This guide provides a comprehensive experimental framework for the characterization of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, a compound of novel interest. Given its structural motifs, we hypothesize a potential interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. We outline a multi-tiered benchmarking strategy to systematically evaluate its potency, selectivity, and functional activity against well-established standards: the selective PPARγ agonist Rosiglitazone , the selective PPARδ agonist GW0742 , and the pan-PPAR agonist Bezafibrate . This document serves as a practical guide for researchers in drug discovery and pharmacology, detailing the scientific rationale and step-by-step protocols for target engagement, receptor activation, and downstream gene expression analysis.
Introduction: Rationale for a PPAR-Focused Investigation
The compound 2-[(4-tert-butylphenyl)sulfanyl]acetic acid possesses structural features, namely a carboxylic acid head group and a lipophilic tail containing a substituted phenyl ring, that are reminiscent of endogenous fatty acids and synthetic ligands known to modulate nuclear receptor activity. The Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated transcription factors that are critical regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[1][2] They act as lipid sensors, and their activation by small molecule agonists has been a successful strategy for treating metabolic diseases.[2][3]
The three primary PPAR isotypes—PPARα, PPARγ, and PPARδ (also known as PPARβ)—have distinct tissue distributions and physiological roles:[4]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation lowers triglyceride levels.[3]
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. PPARγ agonists, like the thiazolidinedione class, are potent insulin sensitizers used to treat type 2 diabetes.[1][3][5]
-
PPARδ: Ubiquitously expressed, it plays a key role in fatty acid oxidation, particularly in skeletal muscle, and in suppressing inflammation.[4][6]
Given the therapeutic importance of PPARs, a rigorous evaluation of novel compounds like 2-[(4-tert-butylphenyl)sulfanyl]acetic acid for PPAR activity is a logical and critical first step in its characterization. This guide proposes a systematic approach to determine if it acts as a PPAR agonist and to define its activity profile in comparison to industry-standard reference compounds.
The PPAR Signaling Pathway
Upon binding to a ligand, PPARs undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. They form a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating transcription.[1]
Caption: Simplified PPAR signaling pathway upon ligand activation.
Selection of Reference Standards
To accurately benchmark 2-[(4-tert-butylphenyl)sulfanyl]acetic acid, a panel of well-characterized standards is essential. We have selected the following compounds to represent distinct PPAR activation profiles:
| Compound | PPAR Subtype | Rationale for Selection |
| Rosiglitazone | Selective PPARγ Agonist | A member of the thiazolidinedione class, it is a potent and highly selective agonist for PPARγ (EC50 ≈ 60 nM).[5] It serves as the gold standard for assessing PPARγ-mediated insulin sensitization and adipogenesis.[7][8] |
| GW0742 | Selective PPARδ Agonist | A potent and highly selective synthetic agonist for PPARδ (EC50 ≈ 1.1 nM), with minimal activity on other isoforms.[9] It is widely used to probe the anti-inflammatory and metabolic functions of PPARδ.[10][11][12] |
| Bezafibrate | Pan-PPAR Agonist | A fibrate drug that uniquely activates all three PPAR subtypes (α, γ, and δ) at comparable concentrations.[6][13][14] It provides a benchmark for compounds with broad or non-selective activity, impacting both lipid and glucose metabolism.[15][16] |
Experimental Benchmarking Strategy
We propose a three-tiered experimental workflow designed to progressively build a comprehensive profile of the test compound, moving from initial screening for receptor activation to confirmation of direct binding and finally to the assessment of downstream functional effects.
Caption: Proposed three-tiered experimental workflow for benchmarking.
Experiment 1: Profiling Receptor Activation and Potency (PPAR Transactivation Assay)
Causality: This is the foundational experiment to determine if the test compound can functionally activate any of the PPAR isoforms. This cell-based reporter assay provides two critical parameters: potency (EC50, the concentration required for 50% of the maximal response) and efficacy (the maximum level of activation).[17] Comparing these values to our standards will provide the first classification of the compound's activity and selectivity.
Protocol: PPAR-GAL4 Luciferase Reporter Assay
-
Cell Culture & Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Co-transfect cells in 96-well plates with three plasmids:
-
A chimeric receptor expression plasmid (e.g., pBIND-hPPARα-LBD, pBIND-hPPARγ-LBD, or pBIND-hPPARδ-LBD), which fuses the PPAR ligand-binding domain (LBD) to the GAL4 DNA-binding domain.
-
A reporter plasmid (e.g., pGL4.35[UAS]) containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving a firefly luciferase gene.[17]
-
A control plasmid (e.g., pRL-TK) constitutively expressing Renilla luciferase for normalization of transfection efficiency.[18]
-
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the reference standards (Rosiglitazone, GW0742, Bezafibrate) in the appropriate cell screening medium. A typical 8-point dose-response curve might range from 1 nM to 30 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the culture medium with medium containing the compounds and incubate for 18-24 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximum fold-activation values for each compound against each PPAR isoform.
-
Experiment 2: Confirming Direct Target Engagement (Cellular Thermal Shift Assay - CETSA)
Causality: While a transactivation assay demonstrates functional activity, it does not prove direct binding. CETSA is a powerful, label-free method to verify that a compound physically engages with its target protein inside intact cells.[19] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20][21] A positive result here provides strong, self-validating evidence of target engagement in a physiological context.
Protocol: Isothermal Dose-Response CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line endogenously expressing the target PPAR isoform (e.g., HepG2 cells for PPARα).
-
Treat cells with a range of concentrations of the test compound or a fixed, effective concentration of a reference standard (e.g., 1 µM Rosiglitazone for PPARγ). Include a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C to allow for cell penetration and binding.
-
-
Thermal Challenge:
-
Determine the optimal melt temperature (Tm) for the target PPAR isoform in a preliminary experiment by heating vehicle-treated cell lysates across a temperature gradient (e.g., 40-70°C).
-
For the dose-response experiment, heat all cell suspensions (treated and vehicle) at the determined optimal temperature (e.g., Tm + 4°C) for 3 minutes, followed by immediate cooling on ice.
-
-
Lysis and Fractionation:
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble target protein (e.g., PPARγ) remaining in each sample using a standard detection method like Western Blotting or an AlphaLISA®.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the compound concentration. A dose-dependent increase in soluble protein at the challenge temperature indicates ligand-induced stabilization and confirms direct target engagement.
-
Experiment 3: Assessing Downstream Functional Activity (Target Gene Expression)
Causality: This experiment connects receptor activation and target binding to a tangible biological outcome. If the test compound is a true PPAR agonist, it should modulate the transcription of known downstream target genes.[23] Measuring changes in mRNA levels provides functional validation of the compound's activity on the endogenous cellular machinery.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Culture and Treatment:
-
Use a biologically relevant cell model (e.g., differentiated 3T3-L1 adipocytes for PPARγ, HepG2 hepatocytes for PPARα/δ).
-
Treat cells with the test compound and standards at a fixed concentration (e.g., 1 µM or their respective EC50 values) for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a qPCR instrument with SYBR Green or TaqMan probes for the target genes and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
Suggested Target Genes:
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method.
-
Express the data as fold-change in mRNA expression relative to the vehicle-treated control.
-
Data Interpretation and Comparative Analysis
The data from these three experiments should be compiled into clear, comparative tables to build a comprehensive profile of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid.
Table 1: Comparative Potency and Efficacy from PPAR Transactivation Assay
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Max Fold Activation (vs. Vehicle) |
|---|---|---|---|---|
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Rosiglitazone | >10,000 | ~60 | >10,000 | ~15-fold (γ) |
| GW0742 | >10,000 | >10,000 | ~1.1 | ~12-fold (δ) |
| Bezafibrate | ~5,000 | ~20,000 | ~1,000 | ~5-fold (α,δ), ~3-fold (γ) |
Interpretation: This table will immediately reveal the potency and selectivity profile. A low EC50 for one isoform with high EC50s for others indicates selectivity. The max fold activation indicates its efficacy as an agonist compared to the standards.
Table 2: Target Engagement Confirmation from CETSA
| Compound (1 µM) | Target Protein | Thermal Shift (ΔTm) or % Stabilization | Confirmation |
|---|---|---|---|
| Test Compound | PPARγ | Experimental Value | Yes/No |
| Rosiglitazone | PPARγ | Significant Stabilization | Yes |
| Test Compound | PPARδ | Experimental Value | Yes/No |
| GW0742 | PPARδ | Significant Stabilization | Yes |
Interpretation: This provides a clear "Yes/No" answer for direct binding to the primary target(s) identified in Tier 1, adding a layer of confidence to the transactivation data.
Table 3: Functional Activity on Target Gene Expression (Fold-Change vs. Vehicle)
| Compound (1 µM) | CD36 (PPARγ Target) | CPT1A (PPARδ Target) | ACOX1 (PPARα Target) |
|---|---|---|---|
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Rosiglitazone | ↑↑↑ | ~1 | ~1 |
| GW0742 | ~1 | ↑↑↑ | ↑ |
| Bezafibrate | ↑ | ↑↑ | ↑↑ |
Interpretation: This table confirms that the observed receptor activation translates into the expected downstream biological effect, solidifying the compound's mechanism of action.
Conclusion
This guide presents a rigorous, logical, and experimentally validated framework for benchmarking the novel compound 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. By systematically progressing from broad functional screening to direct target validation and finally to downstream pathway analysis, this strategy enables a comprehensive and trustworthy characterization. The direct comparison against selective and pan-agonist standards—Rosiglitazone, GW0742, and Bezafibrate—will allow for the precise classification of the test compound's activity profile. This structured approach minimizes ambiguity and provides the robust data package necessary for informed decision-making in a drug discovery or chemical biology research program.
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Hallenborg, P., et al. (2018). PPARβ/δ-agonist GW0742 ameliorates dysfunction in fatty acid oxidation in PSEN1ΔE9 astrocytes. Glia, 67(1), 146-159. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Bezafibrate? [Link]
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Cuzzocrea, S., et al. (2010). GW0742, a selective PPAR-beta/delta agonist, contributes to the resolution of inflammation after gut ischemia/reperfusion injury. Journal of Leukocyte Biology, 88(2), 291-301. [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15). [Link]
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Nakatani, T., et al. (2005). Effects of bezafibrate, PPAR pan-agonist, and GW501516, PPARdelta agonist, on development of steatohepatitis in mice fed a methionine- and choline-deficient diet. European Journal of Pharmacology, 528(1-3), 172-81. [Link]
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Wikipedia. GW0742. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). The Science of Bezafibrate: A Pan-PPAR Agonist for Metabolic Health. [Link]
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Tenenbaum, A., & Fisman, E. Z. (2012). Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention?. Cardiovascular diabetology, 11, 140. [Link]
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Chen, K., et al. (2005). Peroxisome proliferator-activated receptor-gamma agonist rosiglitazone reduces clinical inflammatory responses in type 2 diabetes with coronary artery disease after coronary angioplasty. Metabolism, 54(5), 590-7. [Link]
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Naderi, N., et al. (2014). Pan-PPAR Agonist, Bezafibrate, Restores Angiogenesis in Hindlimb Ischemia in Normal and Diabetic Rats. PPAR research, 2014, 856754. [Link]
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Di Paola, R., et al. (2010). GW0742, a high-affinity PPAR-beta/delta agonist, inhibits acute lung injury in mice. Shock, 33(4), 426-35. [Link]
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Mates, L., et al. (2018). The PPARγ agonist rosiglitazone promotes the induction of brite adipocytes, increasing β-adrenoceptor-mediated mitochondrial function and glucose uptake. Cellular Signalling, 42, 54-66. [Link]
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Kallen, C. B., & Lazar, M. A. (1999). Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice. Journal of lipid research, 40(7), 1177–1184. [Link]
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ResearchGate. (2020). Principle of the in vitro PPARß/δ transactivation assay. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–160. [Link]
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Wikipedia. Thermal shift assay. [Link]
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Grokipedia. (2026). Cellular thermal shift assay. [Link]
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Rochette-Egly, C., et al. (1997). Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators. The Journal of biological chemistry, 272(40), 25240–25247. [Link]
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Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(5), 1084–1096. [Link]
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Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of medicinal chemistry, 63(5), 2536–2550. [Link]
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INDIGO Biosciences. Human PPARγ Reporter Assay Kit. [Link]
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A Researcher's Guide to Comparative Metabolic Stability of Tert-Butylphenyl Analogs
Introduction: The Double-Edged Sword of the Tert-Butylphenyl Group
In the landscape of medicinal chemistry, the tert-butylphenyl group is a frequently employed structural motif. Its steric bulk is invaluable for enhancing binding affinity and modulating the conformation of a molecule to fit precisely into a receptor's binding pocket.[1][2] This group can act as a steric shield, protecting adjacent functional groups from enzymatic degradation and thereby improving a compound's stability.[2][3]
However, this structural workhorse harbors a significant vulnerability: it is often a "metabolic soft spot."[1][4][5][6] The very sp³-hybridized C-H bonds that define its structure are susceptible to oxidation, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[1][4] This metabolic attack can lead to rapid clearance, poor oral bioavailability, and an undesirably short half-life, ultimately hindering the development of a promising drug candidate.[4]
This guide provides an in-depth comparison of the metabolic stability of tert-butylphenyl-containing compounds and their rationally designed analogs. We will explore the underlying metabolic pathways, present comparative experimental data, detail a robust protocol for assessing metabolic stability, and discuss bioisosteric replacement strategies that can mitigate these metabolic liabilities, transforming a labile compound into a viable drug candidate.
The Metabolic Fate of the Tert-Butyl Group: A Pathway to Clearance
The primary metabolic route for the tert-butyl group is oxidative metabolism.[4] This process is initiated by the CYP enzyme system, which is responsible for the Phase I metabolism of a vast number of xenobiotics.[7][8] While multiple CYP isoforms can be involved depending on the overall structure of the drug molecule, enzymes like CYP3A4, CYP2C9, and CYP2C19 are common culprits in the oxidation of tert-butyl groups.[1][4]
The metabolic cascade typically proceeds as follows:
-
Hydroxylation: A CYP enzyme abstracts a hydrogen atom from one of the nine equivalent methyl protons, followed by oxygen rebound to form a hydroxymethyl group (a primary alcohol).[1][4] This is often the rate-limiting step.
-
Further Oxidation: The newly formed alcohol can be further oxidized by cytosolic enzymes, such as alcohol and aldehyde dehydrogenases, to first form an aldehyde and subsequently a carboxylic acid.[1]
-
Conjugation: These more polar metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation), which further increases their water solubility and facilitates their excretion from the body.
This metabolic cascade effectively converts a lipophilic moiety into a highly polar, excretable group, driving the compound's clearance.
Caption: General metabolic pathway of a tert-butyl group.
Mitigating Metabolic Liability: A Comparative Analysis of Bioisosteric Replacements
Recognizing the metabolic instability of the tert-butyl group, medicinal chemists have developed several bioisosteric replacement strategies. A bioisostere is a chemical substituent that retains similar physical or chemical properties, resulting in broadly similar biological effects.[9] The goal is to replace the metabolically labile tert-butyl group with a more robust alternative that preserves the desired steric and electronic properties while blocking the sites of metabolism.
One of the most successful strategies involves replacing the sp³ C-H bonds with more stable bonds, such as C-F bonds, or by increasing the s-character of the remaining C-H bonds, making them less susceptible to hydrogen abstraction.[4][6] A prime example is the replacement of the tert-butyl group with a 1-(trifluoromethyl)cyclopropyl (Cp-CF₃) group.[4][5] This replacement has consistently demonstrated a significant increase in metabolic stability across various chemical series.
Quantitative Comparison: tert-Butyl vs. Cp-CF₃ Analogs
The following table summarizes experimental data from a study comparing the in vitro metabolic stability of several matched pairs of compounds in human liver microsomes (HLM). The half-life (t₁/₂) represents the time it takes for 50% of the compound to be metabolized, with longer half-lives indicating greater stability.
| Compound Pair | Moiety | HLM t₁/₂ (min) |
| Pair 1 | tert-Butyl | 11 |
| Cp-CF₃ | > 240 | |
| Pair 2 | tert-Butyl | 14 |
| Cp-CF₃ | > 240 | |
| Pair 3 | tert-Butyl | 29 |
| Cp-CF₃ | > 240 | |
| Pair 4 | tert-Butyl | 63 |
| Cp-CF₃ | 114 |
Data synthesized from Barnes et al., ACS Med Chem Lett. 2013.[4]
As the data clearly indicate, replacing the tert-butyl group with the Cp-CF₃ bioisostere dramatically increased the metabolic half-life in human liver microsomes. This is a direct consequence of removing the easily oxidizable methyl groups. It is important to note, however, that this strategy will not protect other "soft spots" in the molecule. If metabolism can occur at a distal site, metabolic switching may be observed.[1]
Other proposed bioisosteres for the tert-butyl group include bicyclo[1.1.1]pentane (BCP), various oxetanes, and other fluorinated alkyl groups, each offering a different balance of steric bulk, lipophilicity, and metabolic stability.[9][10][11]
Experimental Protocol: Assessing Metabolic Stability Using a Liver Microsomal Assay
To empirically determine and compare the metabolic stability of different analogs, the in vitro liver microsomal stability assay is the industry-standard method.[7][12] Liver microsomes are subcellular fractions isolated from the liver that are rich in Phase I drug-metabolizing enzymes, particularly the CYP450s.[7][13]
This protocol outlines a self-validating system for determining a compound's intrinsic clearance.
Workflow Overview
Caption: Workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO. Causality: DMSO is a common solvent, but the final concentration in the incubation must be low (<0.5%) to avoid inhibiting enzyme activity.[12]
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4). Causality: Using pooled microsomes from multiple donors averages out inter-individual variability in enzyme expression.[7] The protein concentration is set to 0.5 mg/mL in the final incubation to ensure the reaction rate is linear with time.[7][13]
-
Cofactor Solution: Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. Causality: A regenerating system is used to maintain a constant concentration of the essential cofactor NADPH throughout the incubation, ensuring the reaction does not slow down due to cofactor depletion.[14]
-
-
Incubation:
-
Set up incubation tubes in triplicate for each compound. Include two control groups: a "minus cofactor" negative control (replace cofactor solution with buffer) and a positive control (a compound with known metabolic liability, like verapamil or midazolam). Causality: The negative control assesses for non-NADPH-dependent degradation (e.g., chemical instability). The positive control validates that the microsomal enzymes are active.[7]
-
Add the test compound to the buffered microsome suspension to achieve a final substrate concentration of 1 µM. Causality: A 1 µM concentration is typically well below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring the reaction follows first-order kinetics.[12]
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.
-
-
Reaction Initiation and Sampling:
-
Reaction Quenching and Sample Processing:
-
Immediately add the aliquot to a tube containing a cold quenching solution, typically 2-3 volumes of acetonitrile containing an analytical internal standard. Causality: Cold acetonitrile instantly stops the enzymatic reaction by denaturing the proteins and causes them to precipitate.[12][14] The internal standard is crucial for accurate quantification by LC-MS/MS, correcting for variations in sample handling and instrument response.
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. Causality: LC-MS/MS provides the high sensitivity and specificity required to accurately measure the concentration of the parent drug in a complex biological matrix.[12]
-
Data Analysis and Interpretation
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of this line is equal to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = -0.693 / k
-
Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein using the equation: Clᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein)
These in vitro clearance values are critical for ranking compounds within a chemical series and for predicting in vivo hepatic clearance, providing essential data for selecting candidates for further development.[13][15]
Conclusion
The metabolic liability of the tert-butylphenyl group is a well-documented challenge in drug discovery. Its susceptibility to CYP450-mediated oxidation can severely limit the pharmacokinetic profile of otherwise promising therapeutic agents. However, this is a challenge that can be overcome through rational drug design.
This guide has demonstrated that by understanding the underlying metabolic pathways, employing robust in vitro assessment tools like the microsomal stability assay, and utilizing intelligent bioisosteric replacement strategies, researchers can effectively address this issue. The replacement of the tert-butyl group with metabolically stable mimics, such as the 1-(trifluoromethyl)cyclopropyl group, has proven to be a highly effective tactic for blocking oxidative metabolism and enhancing drug-like properties.[1][4] The early and systematic evaluation of metabolic stability is therefore an indispensable component of modern drug discovery, enabling the selection and optimization of compounds with a higher probability of clinical success.
References
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Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
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Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed. [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. [Link]
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Pathuri, G., et al. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]
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Barnes, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. OAK Open Access Archive. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
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BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. [Link]
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ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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PubMed. (2019). Differential Toxicity of Alkylphenols in JEG-3 Human Placental Cells: Alteration of P450 Aromatase and Cell Lipid Composition. [Link]
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Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. [Link]
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PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]
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PubMed. (1981). Cytochrome P-450-dependent formation of alkylating metabolites of the 2-chloroethylnitrosoureas MeCCNU and CCNU. [Link]
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ResearchGate. (2013). Metabolically Stable tert -Butyl Replacement. [Link]
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PubMed. (2001). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. [Link]
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MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
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ACS Publications. (2023). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. [Link]
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YouTube. (2020). Cytochrome P450 Catalytic Cycle. [Link]
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YouTube. (2017). Cytochrome P450. [Link]
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Efficacy of 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid and Its Esters: A Comparative Guide for Drug Development Professionals
Introduction
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is a molecule of interest within several therapeutic areas due to its structural motifs, which are common in biologically active compounds. The presence of a carboxylic acid group, a thioether linkage, and a lipophilic tert-butylphenyl moiety suggests potential interactions with various biological targets. A common strategy in drug development to enhance the therapeutic profile of acidic compounds is their conversion to ester prodrugs. This guide provides a comprehensive comparison of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and its ester derivatives, focusing on the scientific rationale for esterification, the expected impact on physicochemical and pharmacokinetic properties, and the experimental workflows required for a thorough efficacy evaluation. While direct comparative experimental data for this specific series of compounds is not extensively available in the public domain, this guide will draw upon established principles of medicinal chemistry and prodrug design to provide a robust framework for researchers.
The Rationale for Esterification: A Prodrug Approach
Carboxylic acids are frequently essential for a molecule's biological activity, often acting as a key interacting group with a biological target. However, the ionizable nature of the carboxylic acid group can limit a drug's oral bioavailability and membrane permeability. Esterification masks the polar carboxylic acid, creating a more lipophilic prodrug that can more readily cross biological membranes.[1][2] Once absorbed, these esters are designed to be hydrolyzed by endogenous esterases in the blood and tissues, releasing the active carboxylic acid parent drug.[1]
The central hypothesis is that esterification of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid will improve its pharmacokinetic profile, leading to enhanced in vivo efficacy. The rate of hydrolysis of the ester is a critical parameter, as it must be rapid enough to release the active drug at the target site but slow enough to allow for absorption.
Synthesis of 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid and its Esters
The parent acid can be synthesized through the reaction of 4-tert-butylthiophenol with an α-haloacetic acid ester, followed by hydrolysis. The corresponding esters can then be prepared by Fischer esterification of the parent acid with the desired alcohol (e.g., methanol, ethanol, propanol, butanol) under acidic conditions.
Experimental Protocol: Fischer Esterification
-
Dissolution: Dissolve 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid in an excess of the desired alcohol (e.g., methanol for the methyl ester).
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, neutralize the excess acid and extract the ester into an organic solvent.
-
Purification: Purify the crude ester by column chromatography.
-
Characterization: Confirm the structure of the purified ester using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Comparative Physicochemical Properties
Esterification is expected to significantly alter the physicochemical properties of the parent acid. The following table illustrates the predicted changes:
| Property | 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid | Esters (e.g., Methyl, Ethyl, Butyl) | Rationale for Change |
| Lipophilicity (LogP) | Moderate | High | The polar carboxylic acid is replaced by a less polar ester group, increasing hydrophobicity. |
| Aqueous Solubility | pH-dependent; higher at basic pH | Low | The non-ionizable ester group reduces interactions with water molecules. |
| Polar Surface Area (PSA) | High | Moderate | The ester group has a lower PSA compared to the carboxylic acid group. |
| pKa | ~4-5 | Not applicable | The acidic proton is removed upon esterification. |
This table presents expected trends. Actual values would need to be determined experimentally.
Visualizing the Workflow: From Synthesis to Evaluation
Caption: Experimental workflow for the synthesis and comparative evaluation.
Comparative Efficacy Evaluation: A Hypothetical Framework
Assuming a potential therapeutic application, such as an anti-inflammatory agent targeting a specific enzyme, a direct comparison of efficacy would involve a series of in vitro and in vivo experiments.
In Vitro Efficacy
The primary goal of in vitro studies is to determine if the esters themselves have any intrinsic activity or if they require hydrolysis to the parent acid to be active.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Enzyme Preparation: Purify the target enzyme.
-
Compound Preparation: Prepare stock solutions of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and its esters in a suitable solvent (e.g., DMSO).
-
Assay: In a microplate, combine the enzyme, its substrate, and varying concentrations of the test compounds.
-
Incubation: Incubate the plate at a controlled temperature.
-
Detection: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
Expected Outcome:
It is anticipated that the parent acid will show direct inhibition of the target enzyme, while the esters will exhibit significantly lower or no activity. However, if the assay is performed in the presence of esterases, the esters may show activity that is dependent on their rate of hydrolysis to the active acid.
Illustrative Data (Hypothetical):
| Compound | IC50 (µM) - Without Esterases | IC50 (µM) - With Esterases |
| 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid | 1.5 | 1.4 |
| Methyl Ester | >100 | 5.2 |
| Ethyl Ester | >100 | 3.8 |
| Butyl Ester | >100 | 8.9 |
This data is for illustrative purposes only and does not represent actual experimental results.
Pharmacokinetics and In Vivo Efficacy
The true test of the prodrug strategy lies in its in vivo performance. Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the ester prodrugs and the resulting exposure to the active acid.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Dosing: Administer 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and its esters to different groups of animals (e.g., rats) via the intended route of administration (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Plasma Analysis: Separate the plasma and analyze the concentrations of the ester prodrug and the parent acid using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Expected Outcome:
Oral administration of the esters is expected to result in a higher plasma concentration (AUC) of the parent acid compared to the oral administration of the acid itself, indicating improved oral bioavailability. The Cmax and Tmax will be influenced by the rate of ester hydrolysis.
Visualizing the Prodrug Mechanism
Caption: The prodrug activation pathway of an ester derivative.
Conclusion
The esterification of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid represents a sound and widely employed strategy to potentially enhance its therapeutic efficacy. By transiently masking the polar carboxylic acid group, the resulting ester prodrugs are expected to exhibit improved lipophilicity and membrane permeability, leading to enhanced oral bioavailability. The ultimate in vivo efficacy of these esters will be a delicate balance between their absorption and their rate of hydrolysis back to the active parent acid. This guide provides a theoretical and practical framework for the synthesis, characterization, and comparative evaluation of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid and its esters. While direct comparative data is currently limited, the principles and experimental protocols outlined herein offer a clear path for researchers to undertake such an investigation and unlock the full therapeutic potential of this chemical scaffold.
References
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.
- Laemmerhold, K. M., & Rejman, J. (2020). Challenges in prodrug design: A focus on esterase-cleavable linkers. Expert Opinion on Drug Delivery, 17(10), 1427–1439.
- Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology, 68(11), 2097–2106.
- Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750–771.
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A Senior Application Scientist's Guide to Thioether Synthesis: A Head-to-Head Catalyst Comparison
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of thioethers is a critical endeavor. These sulfur-containing motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The choice of catalyst is paramount, dictating the reaction's efficiency, substrate scope, and environmental impact. This guide provides a head-to-head comparison of prominent catalytic systems for thioether synthesis, offering field-proven insights and supporting experimental data to inform your selection process.
The Landscape of Thioether Synthesis: An Overview
The construction of the carbon-sulfur (C-S) bond is the cornerstone of thioether synthesis. Traditional methods, such as the condensation of thiols with organic halides under strongly basic conditions, are often hampered by the toxicity of reagents and limited functional group tolerance.[2] Modern catalysis has revolutionized this field, offering milder, more efficient, and versatile pathways. This guide will navigate the key catalytic strategies, including transition-metal catalysis, organocatalysis, and photocatalysis.
Transition-Metal Catalysis: The Workhorses of C-S Coupling
Transition metals, particularly palladium, copper, and nickel, have long been the catalysts of choice for C-S bond formation.[3] These reactions typically proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[3]
Palladium Catalysis: The Gold Standard
Palladium-catalyzed cross-coupling reactions, often referred to as Migita or Buchwald-Hartwig amination-type couplings, are among the most reliable methods for synthesizing aryl thioethers.[1][4] The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and selectivity.[3]
Key Advantages:
-
Broad substrate scope, including aryl and heteroaryl halides/sulfonates.[3]
-
High functional group tolerance.[5]
-
Well-established and predictable reactivity.
Considerations:
-
Cost and toxicity of palladium.
-
Potential for catalyst poisoning by sulfur compounds.
Copper Catalysis: A Cost-Effective Alternative
Copper-catalyzed Ullmann-type couplings offer a more economical alternative to palladium.[4] While historically requiring harsh reaction conditions, the development of suitable ligands has enabled milder and more efficient transformations.[4]
Key Advantages:
-
Low cost and abundance of copper.[6]
-
Effective for coupling thiols with aryl halides.
Considerations:
-
Can require higher catalyst loadings and temperatures compared to palladium systems.[4]
-
Mechanistic understanding is less developed than for palladium catalysis.
Nickel Catalysis: Emerging Powerhouse for Challenging Couplings
Nickel catalysis has gained prominence for its ability to activate challenging substrates, such as aryl chlorides, and for its unique reactivity in reductive and electrochemical couplings.[4][6]
Key Advantages:
-
Effective for coupling unreactive electrophiles like aryl chlorides.[4]
-
Enables novel transformations, including decarbonylative and decarboxylative couplings.[4]
-
Lower cost compared to palladium.
Considerations:
-
Can be sensitive to air and moisture.
-
Ligand selection is critical for achieving high efficiency.
Other Transition Metals: Expanding the Toolkit
A variety of other transition metals, including zinc, iron, and zirconium, have been explored as catalysts for thioether synthesis, particularly in dehydrative coupling reactions of alcohols and thiols.[7] These methods are attractive from a green chemistry perspective as the only byproduct is water.[2]
-
Zinc-catalyzed reactions are effective for the dehydrative thioetherification of benzylic alcohols with thiols under mild conditions.[7]
-
Iron-catalyzed systems offer a non-precious metal alternative, though they are less developed.[7]
-
Zirconium and Gallium Lewis acids have also shown promise in promoting the substitution of alcohols with thiols.[8]
Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful, metal-free strategy for thioether synthesis. These catalysts often operate under mild conditions and exhibit high functional group tolerance.
Acid Catalysis
Both Brønsted and Lewis acids can catalyze the formation of thioethers, typically from alcohols and thiols.[2] While effective for activated alcohols (benzylic, allylic), these reactions can sometimes lead to side products.[8] Heterogeneous solid acid catalysts, such as silica-alumina, offer the advantage of easy separation and recyclability.[2]
Photochemical Organocatalysis
Recent advancements have seen the rise of photochemical organocatalytic methods that utilize light to drive C-S bond formation.[9][10] These reactions often proceed via radical intermediates and can be performed under very mild conditions. A notable example involves the use of an indole thiolate organocatalyst that, upon photoexcitation, can activate aryl chlorides for reaction with a sulfur source like tetramethylthiourea.[9][10]
Key Advantages:
-
Metal-free and avoids issues of metal contamination.
-
Often proceeds under mild, ambient temperature conditions.
Considerations:
-
Requires a light source and may not be suitable for all substrates.
-
Mechanisms can be complex and are an active area of research.
Photocatalysis and Electrocatalysis: The Next Frontier
Harnessing light or electrical energy provides innovative and sustainable avenues for thioether synthesis.
Visible-Light Photocatalysis
Visible-light photoredox catalysis has become a valuable tool for generating radical intermediates under mild conditions, enabling a variety of C-S bond-forming reactions.[11] These systems can utilize a range of photocatalysts to achieve the desired transformation.
Electrocatalysis
Electrochemical methods offer a reagent-free way to generate reactive intermediates for C-S coupling. For instance, the electrochemical reduction of disulfides can generate thiolates in situ, which can then be coupled with organic halides in the presence of a nickel catalyst.[12] This approach avoids the use of stoichiometric bases.
Head-to-Head Comparison of Catalytic Systems
The following table provides a comparative overview of different catalytic systems for thioether synthesis based on representative examples from the literature.
| Catalyst System | Substrates | Conditions | Catalyst Loading | Yield | Key Advantages | Limitations |
| Pd(OAc)₂ / Ligand | Aryl (pseudo)halides, Thiols | 80-120 °C | 0.001-2 mol% | High to excellent | Broad scope, high tolerance | Cost, potential S-poisoning |
| CuI / Ligand | Aryl halides, Thiols | 100-120 °C | 1-10 mol% | Good to excellent | Low cost | Higher temp. & loading |
| Ni(cod)₂ / dppf | Aryl chlorides, (Me₄N)SCF₃ | 45 °C | 10 mol% | Good to high | Activates aryl chlorides | Air/moisture sensitive |
| ZnCl₂ | Benzylic alcohols, Thiols | Ambient | 10 mol% | Moderate to high | Mild, metal-based | Limited to activated alcohols |
| Silica-Alumina | Alcohols, Thiols | 60-100 °C | N/A (heterogeneous) | Up to 99% | Metal-free, recyclable | May require higher temp. |
| Indole Thiolate (Photocat.) | Aryl chlorides, Alcohols, Tetramethylthiourea | 40 °C, 405 nm light | 10 mol% | Good to high | Thiol-free, mild | Requires light source |
| Ni-Catalyzed Electrocat. | Aryl/Alkyl halides, Disulfides | Room Temp., Electrolysis | N/A | Good to excellent | Base-free, mild | Requires electrochemical setup |
Experimental Protocols
To provide practical guidance, detailed experimental protocols for representative catalytic systems are outlined below.
Protocol 1: Palladium-Catalyzed Thioether Synthesis
This protocol is a general procedure for the Buchwald-Hartwig type C-S coupling.
-
Step 1: Catalyst Preparation: In a glovebox, a vial is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and the desired phosphine ligand (e.g., tBuXPhos, 0.02 mmol, 2 mol%).
-
Step 2: Reaction Setup: To the vial, add the aryl halide (1.0 mmol), the thiol (1.2 mmol), and a base such as NaOtBu (1.4 mmol).
-
Step 3: Solvent Addition: Add the desired solvent (e.g., toluene or dioxane, 5 mL).
-
Step 4: Reaction: The vial is sealed and heated to the desired temperature (typically 80-110 °C) with stirring for the specified time (4-24 h).
-
Step 5: Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Copper-Catalyzed Thioether Synthesis (Ullmann-type)
This protocol describes a typical copper-catalyzed C-S coupling reaction.
-
Step 1: Reaction Setup: A reaction tube is charged with CuI (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol), the thiol (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Step 2: Solvent Addition: Add a high-boiling solvent such as DMF or DMSO (5 mL).
-
Step 3: Reaction: The tube is sealed and heated to a high temperature (typically 120-160 °C) with stirring for 12-48 hours.
-
Step 4: Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Protocol 3: Organocatalyzed Dehydrative Thioetherification
This protocol outlines a metal-free approach using a solid acid catalyst.
-
Step 1: Reaction Setup: In a round-bottom flask, combine the alcohol (1.0 mmol), the thiol (1.2 mmol), and the solid acid catalyst (e.g., silica-alumina, 100 mg).
-
Step 2: Reaction: The mixture is heated (often under solvent-free conditions) to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Step 3: Monitoring and Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the solid catalyst is removed by filtration.
-
Step 4: Purification: The filtrate is concentrated, and the resulting crude product is purified by column chromatography.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Catalytic Cycle of Palladium-Catalyzed C-S Coupling
Caption: Generalized catalytic cycle for Pd-catalyzed thioether synthesis.
Proposed Mechanism for Photochemical Organocatalytic Thioether Synthesis
Caption: Simplified mechanism for photochemical organocatalytic thioether synthesis.
Conclusion and Future Outlook
The synthesis of thioethers has been significantly advanced through the development of diverse and efficient catalytic systems. While palladium catalysis remains a robust and versatile method, the drive for more sustainable and economical processes has spurred the development of catalysts based on more abundant metals like copper, nickel, and iron. Furthermore, metal-free approaches, including organocatalysis and photocatalysis, are gaining traction, offering mild reaction conditions and unique reactivity.[13]
The future of thioether synthesis will likely focus on:
-
The development of more active and stable catalysts based on earth-abundant metals.
-
The expansion of photocatalytic and electrocatalytic methods to access novel thioether structures.
-
The use of C-H activation strategies to avoid the pre-functionalization of starting materials.[3]
-
The development of catalytic systems that operate in greener solvents or under solvent-free conditions.[14]
By understanding the strengths and limitations of each catalytic approach, researchers can select the optimal method for their specific synthetic challenge, paving the way for the efficient and sustainable production of valuable thioether-containing molecules.
References
- Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Chemical Review and Letters.
- Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry.
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. [Link]
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. [Link]
-
Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme. [Link]
-
Synthetic developments on the preparation of thioethers via photocatalysis. Semantic Scholar. [Link]
-
Recent Metal-Catalyzed Methods for Thioether Synthesis. ResearchGate. [Link]
-
Metal-catalyzed Approaches to Aryl Thioethers. WordPress. [Link]
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. ResearchGate. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
Synthetic developments on the preparation of thioethers via photocatalysis. RSC Publishing. [Link]
-
Synthesis of thioethers from different alcohols and thiols promoted by SiAl 0.6 without solvent a. ResearchGate. [Link]
-
Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. [Link]
-
Thioether Synthesis via the Nickel‐Catalyzed Electrochemical Cross Electrophile Coupling of Aryl/Alkyl Disulfides and Aryl/Alkyl Halides. ResearchGate. [Link]
-
Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Journal of the American Chemical Society. [Link]
-
Thioether Formation. WordPress. [Link]
-
Organocatalyzed synthesis of fluorinated poly(aryl thioethers). ResearchGate. [Link]
-
Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. ResearchGate. [Link]
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry. [Link]
-
Approaches for the synthesis of disulfides from thiols. ResearchGate. [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. National Institutes of Health. [Link]
-
Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion. University of Oregon. [Link]
-
Reduction of Disulfides with Copper. Preparation of Some Thioethers. The Journal of Organic Chemistry. [Link]
-
Direct Synthesis of Allylic Thioethers Under Greener Conditions: A Solvent- and Catalyst-Free Approach. ResearchGate. [Link]
-
Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
This document provides a detailed, step-by-step guide for the safe and compliant disposal of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product's application, ensuring the well-being of our scientific community and the protection of our environment. This guide is designed for researchers, laboratory managers, and drug development professionals who handle this and similar chemical compounds.
Chemical Profile and Inherent Hazards
Understanding the chemical nature of a substance is the foundation of its safe handling and disposal. 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is an organic compound whose structure dictates its reactivity and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂S | [PubChem][1] |
| Molecular Weight | 224.32 g/mol | [PubChem][1] |
| Functional Groups | Carboxylic Acid, Thioether, Aromatic Ring | N/A |
| Physical Form | Solid (Assumed) | N/A |
Based on data for structurally related compounds, 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid should be handled as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Therefore, all handling and disposal procedures must be approached with the assumption that this compound is hazardous.
The Cornerstone of Chemical Waste Management: Segregation
The single most critical principle in laboratory waste management is the strict segregation of incompatible chemical streams.[2][6] Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires.
2-[(4-Tert-butylphenyl)sulfanyl]acetic acid waste must be collected in a dedicated container labeled "Hazardous Waste: Organic Acids." This waste stream must be kept separate from:
-
Bases (e.g., sodium hydroxide, amines): Mixing acids and bases can cause a rapid, exothermic neutralization reaction, potentially leading to boiling and splashing of corrosive material.[6]
-
Oxidizing Agents (e.g., nitric acid, perchlorates): Organic compounds can react violently with strong oxidizers.[6]
-
Cyanides and Sulfides: Mixing acids with cyanides or sulfides can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[6]
-
Aqueous Waste: Unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department, organic chemical waste should not be mixed with aqueous waste streams.
Step-by-Step Disposal Protocol
Follow this protocol to ensure the safe collection and disposal of waste containing 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid.
Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Waste Collection and Containerization
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Select the Right Container: Use a dedicated, leak-proof container made of a material compatible with organic acids, such as high-density polyethylene (HDPE).[2] Avoid using metal containers, as acids can cause corrosion.[6]
-
Label the Container: Immediately upon starting waste collection, affix a "Hazardous Waste" label, available from your institution's EHS department. Fill out the label completely, listing all constituents, including solvent names and the full chemical name "2-[(4-Tert-butylphenyl)sulfanyl]acetic acid."
-
Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[7] This prevents the release of vapors and protects against spills.
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated cabinet, away from incompatible materials.[2]
Managing Different Waste Forms
-
Solid Waste: Unused or contaminated solid 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid should be placed directly into the designated hazardous waste container. If the original product container is being discarded, it should also be placed in the waste container or managed as instructed by your EHS office.
-
Solutions: Solutions of this compound (e.g., in organic solvents from a reaction workup) must be collected in the designated organic acid waste container. Under no circumstances should this chemical or its solutions be poured down the drain. [7] Organic solvents are prohibited from sewer disposal.[7]
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that are contaminated with the chemical must be disposed of as hazardous solid waste.[7] These items should be double-bagged in clear plastic bags, sealed, and labeled as hazardous waste for pickup.[7]
Spill Management Protocol
In the event of a small spill, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Residue: Carefully sweep or scoop the absorbent material and spilled substance into a designated container for hazardous waste.
-
Clean the Area: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid waste.
Caption: Decision workflow for handling and disposing of chemical waste.
Final Disposal and Regulatory Compliance
Laboratory personnel are responsible for the initial and correct handling of hazardous waste. Once collected by your institution's EHS department, the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The final disposal method for organic chemical waste like 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is typically high-temperature incineration, which ensures the complete destruction of the compound in an environmentally sound manner.
Always adhere to the specific guidelines and procedures established by your institution and comply with all local, state, and federal regulations regarding hazardous waste management.
References
-
American Elements. 2-{[(4-tert-butylphenyl)methyl]sulfanyl}acetic acid Safety, Price, and Lead Time. [Link]
-
University of Washington Environmental Health & Safety. Organic Acid SOP. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. [Link]
-
Greenflow. How to Dispose of Acids and Bases Safely: A Complete Guide. [Link]
-
Government of Alberta. Guidelines for the Disposal of Sulphur Containing Solid Waste. [Link]
-
Government of Alberta. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. [Link]
-
Penta Chemicals. Safety Data Sheet: Sulfur powder. [Link]
-
Silver Fern Chemical, Inc. Safety Data Sheet: Tert Butyl Catechol. [Link]
-
PubChem. 2-[(4-tert-butylphenyl)sulfanyl]acetic acid. [Link]
-
Fisher Scientific. Safety Data Sheet: 4-tert-Butylbenzoic acid. [Link]
-
PubChem. 2-(4-Tert-butyl-2,6-dimethylphenyl)acetic acid. [Link]
-
Federal Register. Remove Regulations for Sulphur Operations. [Link]
-
University of Oklahoma. EHSO Manual 2025-2026: Hazardous Waste. [Link]
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Comprehensive Safety and Handling Guide for 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
This guide provides essential safety and logistical information for the handling and disposal of 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge to ensure a safe laboratory environment. The following protocols are grounded in established safety principles for handling thioglycolic acid derivatives and aromatic sulfides, providing a robust framework for your operational procedures.
Hazard Assessment and Core Principles
Based on analogous compounds, 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Poses a risk of serious eye damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]
The foundational principle for handling this compound is the Hierarchy of Controls . This approach prioritizes engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final, critical barrier.
Personal Protective Equipment (PPE): Your Final Line of Defense
The selection of appropriate PPE is paramount. The following table summarizes the recommended equipment, which should be readily available and inspected before each use.[4][5]
| Protection Type | Specific Recommendation | Standard/Material | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl Rubber).[6][7] | ASTM F739 or EN 374 | Prevents direct skin contact, which can lead to irritation.[3] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Tightly fitting chemical safety goggles.[3] A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[6][7] | ANSI Z87.1 or EN 166 | Protects against splashes that can cause serious eye damage.[8] Contact lenses should not be worn.[6] |
| Body Protection | A laboratory coat, worn fully buttoned. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if dust/aerosol generation is likely.[9] | N/A | Minimizes the risk of inhaling irritating vapors or dust.[1] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and procedural steps outline the recommended process from preparation to disposal.
Caption: Safe handling workflow for 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid.
Experimental Protocol:
-
Preparation:
-
1.1 Information Review: Before beginning any work, review the safety information for structurally similar compounds like thioglycolic acid.[3][6] Note the key hazards and required precautions.
-
1.2 Engineering Controls: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[4] Verify that the fume hood is functioning correctly.
-
1.3 PPE Donning: Put on all required PPE as outlined in the table above. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.
-
-
Handling:
-
2.1 Aliquoting: When weighing the solid compound, perform the task within the chemical fume hood to contain any dust.
-
2.2 Transfers: Use a spatula or other appropriate tool to transfer the chemical. Avoid creating dust. If dissolving the compound, add the solid to the solvent slowly.
-
2.3 During Reaction: Keep the reaction vessel within the fume hood. Ensure all containers are clearly labeled.[5]
-
-
Cleanup and Disposal:
-
3.1 Decontamination: Clean any contaminated surfaces and glassware following your institution's standard procedures.
-
3.2 Waste Management: Dispose of waste containing 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid in a designated, labeled hazardous waste container.[1] Do not pour it down the drain.[10] Consult your institution's environmental health and safety office for specific disposal guidelines.
-
3.3 PPE Doffing: Remove PPE in a manner that avoids contaminating yourself. Typically, gloves are removed first, followed by the lab coat.
-
3.4 Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[9][11]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If they feel unwell, seek medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[7] Place the absorbed material into a sealed container for disposal as hazardous waste. Ensure you are wearing appropriate PPE during cleanup. For larger spills, evacuate the area and contact your institution's emergency response team.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid, ensuring a safe and productive research environment.
References
- Qingdao LNT Chemical Co., LTD. (2024, May 9). Protective Measures of Thioglycolic Acid.
- American Elements. 2-{[(4-tert-butylphenyl)methyl]sulfanyl}acetic acid.
- New Jersey Department of Health. THIOGLYCOLIC ACID HAZARD SUMMARY.
- Ataman Kimya. THIOGLYCOLIC ACID TGA 99%.
-
AK Scientific, Inc. Safety Data Sheet: [4-Amino-5-(4-tert-butyl-phenyl)-4H-[9][12]triazol-3-ylsulfanyl]-acetic acid. Retrieved from
- Santa Cruz Biotechnology. Thioglycolic acid Safety Data Sheet.
- CDH Fine Chemical. Thioglycolic Acid MATERIAL SAFETY DATA SHEET.
- AK Scientific, Inc. Safety Data Sheet: 2-[[5-(4-Tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl].
- Sigma-Aldrich. SAFETY DATA SHEET. (2025, October 7).
- Silver Fern Chemical, Inc. (2023, March 31). Safety Data Sheet: Tert Butyl Catechol.
- Fisher Scientific. SAFETY DATA SHEET: p-tert-Butyl phenol.
- Fisher Scientific. SAFETY DATA SHEET: 2-[3,5-Di(tert-butyl)-4-hydroxyphenyl]acetic acid.
- Biosynth. 2-[(4-tert-Butylphenyl)sulfanyl]acetic Acid.
- Fisher Scientific. SAFETY DATA SHEET: 2-(4-tert-butylphenyl)ethanol.
- Missouri S&T. Chemical Safety.
- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.
- iGEM. (2017, February 21). LABORATORY SAFETY.
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Sigma-Aldrich. Acetic acid - SAFETY DATA SHEET.
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- 6. nj.gov [nj.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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- 9. en.lntchem.com [en.lntchem.com]
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- 11. static.igem.org [static.igem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
